molecular formula C10H10N2O B141066 [4-(1H-pyrazol-1-yl)phenyl]methanol CAS No. 143426-49-7

[4-(1H-pyrazol-1-yl)phenyl]methanol

Cat. No.: B141066
CAS No.: 143426-49-7
M. Wt: 174.2 g/mol
InChI Key: MMGMLIHSHFKRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1H-Pyrazol-1-yl)phenyl]methanol is a high-value chemical scaffold built from a benzyl alcohol group linked to a pyrazole ring. Its primary research utility stems from its role as a key synthetic intermediate in the development of novel bioactive molecules. The pyrazole core is a privileged structure in medicinal and agricultural chemistry, known for conferring significant biological activity to compounds . In pharmaceutical research, this compound serves as a versatile building block for constructing potential therapeutic agents. Pyrazole derivatives are extensively investigated for their potent antioxidant activity, functioning as effective free radical scavengers and inhibitors of pro-oxidative enzymes like 15-lipoxygenase (15-LOX), which is a target in oxidative stress-related conditions such as inflammation and neurodegenerative diseases . Furthermore, the scaffold is highly relevant in the discovery of anticancer agents, where hydrazone derivatives incorporating this structure have demonstrated promising activity against various human cell lines . In agrochemical research, this compound provides a foundational structure for developing new pesticides. Pyrazole derivatives have led to commercial successes in fungicides, insecticides, and herbicides, making this intermediate valuable for creating novel crop protection solutions . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-pyrazol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGMLIHSHFKRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380116
Record name [4-(1H-Pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-49-7
Record name [4-(1H-Pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1H-pyrazol-1-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining [4-(1H-pyrazol-1-yl)phenyl]methanol, a key building block in the development of various pharmacologically active compounds. This document details established experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound is a valuable intermediate in medicinal chemistry, featuring a pyrazole moiety linked to a benzyl alcohol. The pyrazole ring is a common scaffold in numerous pharmaceuticals due to its diverse biological activities. This guide outlines two principal and reliable synthetic strategies for the preparation of this target compound: the reduction of 4-(1H-pyrazol-1-yl)benzaldehyde and the reduction of 4-(1H-pyrazol-1-yl)benzoic acid. A third potential route, the direct N-arylation of pyrazole with 4-bromobenzyl alcohol, is also discussed, though it presents greater challenges.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary reductive pathways. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Reduction of 4-(1H-pyrazol-1-yl)benzaldehyde

This is a straightforward and high-yielding approach, utilizing the commercially available 4-(1H-pyrazol-1-yl)benzaldehyde. The reduction of the aldehyde functionality to a primary alcohol can be accomplished using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Route 2: Two-Step Synthesis from 4-(1H-pyrazol-1-yl)benzonitrile via 4-(1H-pyrazol-1-yl)benzoic acid

This two-step route begins with the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile to 4-(1H-pyrazol-1-yl)benzoic acid, which is then reduced to the target alcohol. This pathway is advantageous when the corresponding benzonitrile is a more accessible starting material.

Route 3: N-Arylation of Pyrazole with 4-Bromobenzyl Alcohol (Conceptual)

A direct synthesis could be envisioned through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination of pyrazole with 4-bromobenzyl alcohol. However, this route is less established, and the free hydroxyl group of the benzyl alcohol may complicate the reaction, potentially requiring a protection-deprotection sequence.

Experimental Protocols

The following are detailed experimental procedures for the key transformations in the synthesis of this compound.

Route 1: Reduction of 4-(1H-pyrazol-1-yl)benzaldehyde

Protocol 1.1: Reduction using Sodium Borohydride (NaBH₄)

  • Dissolution: Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) in methanol or ethanol (10-15 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl) until gas evolution ceases.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 1.2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0 - 1.2 eq) in anhydrous tetrahydrofuran (THF) (15-20 mL per gram of LiAlH₄).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Aldehyde: Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up (Fieser method): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Filtration and Extraction: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purify as needed by chromatography or recrystallization.

Route 2: Synthesis via 4-(1H-pyrazol-1-yl)benzoic acid

Protocol 2.1: Hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile

  • Reaction Mixture: In a round-bottom flask, combine 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq), ethanol, and an aqueous solution of a strong base such as sodium hydroxide (e.g., 10-20% w/v).

  • Heating: Heat the mixture to reflux (approximately 80-100 °C) and maintain for several hours (4-16 hours), monitoring the reaction by TLC.

  • Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with water and acidify with a mineral acid (e.g., 2 M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated 4-(1H-pyrazol-1-yl)benzoic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2.2: Reduction of 4-(1H-pyrazol-1-yl)benzoic acid with LiAlH₄

  • Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C.

  • Addition of Carboxylic Acid: Add 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) portion-wise as a solid or as a solution in THF to the LiAlH₄ suspension.

  • Reaction: After the addition, the reaction is typically heated to reflux for several hours (2-6 hours) to ensure complete reduction.

  • Work-up and Purification: Follow the same Fieser work-up and purification procedure as described in Protocol 1.2.

Data Presentation

RouteStepStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Aldehyde Reduction (NaBH₄)4-(1H-Pyrazol-1-yl)benzaldehydeNaBH₄Methanol0 to RT1 - 3>90
1Aldehyde Reduction (LiAlH₄)4-(1H-Pyrazol-1-yl)benzaldehydeLiAlH₄THF0 to RT1 - 2>95
2Nitrile Hydrolysis4-(1H-Pyrazol-1-yl)benzonitrileNaOH (aq)EthanolReflux4 - 1685-95
2Carboxylic Acid Reduction (LiAlH₄)4-(1H-Pyrazol-1-yl)benzoic acidLiAlH₄THFReflux2 - 680-90

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 A1 4-(1H-Pyrazol-1-yl)benzaldehyde P1 This compound A1->P1 NaBH₄ or LiAlH₄ Reduction B1 4-(1H-Pyrazol-1-yl)benzonitrile B2 4-(1H-Pyrazol-1-yl)benzoic acid B1->B2 NaOH, H₂O Hydrolysis P2 This compound B2->P2 LiAlH₄ Reduction

Caption: Synthetic routes to this compound.

Aldehyde_Reduction_Mechanism cluster_mech Conceptual Mechanism: Aldehyde Reduction with NaBH₄ Aldehyde R-CHO (Aldehyde) Alkoxide R-CH₂O⁻ (Alkoxide Intermediate) Aldehyde->Alkoxide Nucleophilic Attack Hydride H⁻ (from NaBH₄) Hydride->Aldehyde Alcohol R-CH₂OH (Primary Alcohol) Alkoxide->Alcohol Protonation Solvent Solvent-H⁺ (e.g., MeOH) Solvent->Alkoxide

Caption: Mechanism of aldehyde reduction.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the reduction of either the corresponding benzaldehyde or benzoic acid. The choice between these routes will largely be dictated by the commercial availability and cost of the starting materials. The direct N-arylation of pyrazole with 4-bromobenzyl alcohol remains a potential but less explored alternative that may require further methodological development to be viable, particularly concerning the management of the reactive benzyl alcohol moiety. The protocols and data presented herein provide a solid foundation for researchers to produce this key synthetic intermediate for applications in drug discovery and development.

In-depth Technical Guide to [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-pyrazol-1-yl)phenyl]methanol is a heterocyclic compound featuring a pyrazole ring linked to a benzyl alcohol moiety. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound, tailored for professionals in drug discovery and development.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂ON/A
Molecular Weight 174.20 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point 62-64 °C (for the analogous (1-Phenyl-1H-pyrazol-4-yl)methanol)[1]
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents (predicted)N/A
Purity Typically available at ≥97%N/A

Experimental Protocols

Synthesis of this compound

This proposed synthesis involves a two-step process: 1) the N-arylation of pyrazole with a suitable brominated precursor, followed by 2) the conversion of a protected functional group to the final methanol moiety.

Step 1: Synthesis of 1-(4-(bromomethyl)phenyl)-1H-pyrazole

This step involves the reaction of pyrazole with 1,4-bis(bromomethyl)benzene.

  • Materials: Pyrazole, 1,4-bis(bromomethyl)benzene, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • In a round-bottom flask, dissolve pyrazole (1.0 equivalent) and potassium carbonate (1.5 equivalents) in DMF.

    • Add a solution of 1,4-bis(bromomethyl)benzene (1.1 equivalents) in DMF dropwise to the stirring mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(4-(bromomethyl)phenyl)-1H-pyrazole.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the bromomethyl group to a hydroxymethyl group.

  • Materials: 1-(4-(bromomethyl)phenyl)-1H-pyrazole, a suitable hydrolyzing agent (e.g., sodium hydroxide), and a solvent mixture (e.g., acetone/water).

  • Procedure:

    • Dissolve 1-(4-(bromomethyl)phenyl)-1H-pyrazole (1.0 equivalent) in a mixture of acetone and water.

    • Add an aqueous solution of sodium hydroxide (1.2 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by recrystallization or column chromatography.

Characterization Data (Predicted)

The following are predicted spectroscopic data based on the analogous compound, (1-Phenyl-1H-pyrazol-4-yl)methanol.[1]

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.91 (s, 1H, PyzlH), 7.70 (s, 1H, PyzlH), 7.67 – 7.62 (m, 2H, PhH), 7.47 – 7.40 (m, 2H, PhH), 4.66 (s, 2H, -CH₂OH), 1.95 (s, 1H, -CH₂OH).[1]

  • ¹³C NMR (predicted): Expected signals would include those for the pyrazole ring carbons, the phenyl ring carbons (with distinct shifts for the substituted and unsubstituted positions), and the methylene carbon of the methanol group.

  • IR (predicted): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, aromatic C-H stretching bands around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been identified in the searched literature, the broader class of pyrazole derivatives is known to possess significant pharmacological activities, particularly as anticancer agents.[2][3][4][5][6] Structurally related pyrazole compounds have been shown to act as androgen receptor (AR) antagonists, which is a key therapeutic strategy in the treatment of prostate cancer.[5]

Based on the activity of these analogs, a hypothetical signaling pathway involving the androgen receptor is presented below. This diagram illustrates the potential mechanism by which a pyrazole-based AR antagonist could inhibit tumor growth in hormone-sensitive cancers.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex ARE Androgen Response Element (ARE) on DNA AR->ARE Binds HSP Heat Shock Proteins (HSP) HSP->AR_HSP Stabilizes Compound This compound (Hypothetical Antagonist) Compound->AR Blocks Binding AR_HSP->AR Dissociates AR_HSP->AR Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation and Survival Gene_Transcription->Cell_Growth Promotes

Caption: Hypothetical mechanism of action for this compound as an androgen receptor antagonist.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of a pyrazole derivative, applicable to the proposed synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - Pyrazole - 1,4-bis(bromomethyl)benzene - Base (K₂CO₃) - Solvent (DMF) Reaction N-Arylation Reaction (Stirring at RT, 24h) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification1 Column Chromatography (Silica Gel) Workup->Purification1 Intermediate Intermediate: 1-(4-(bromomethyl)phenyl)-1H-pyrazole Purification1->Intermediate Hydrolysis Hydrolysis (NaOH, Acetone/Water, Reflux) Intermediate->Hydrolysis Workup2 Neutralization & Extraction Hydrolysis->Workup2 Purification2 Final Purification (Recrystallization or Chromatography) Workup2->Purification2 Final_Product Final Product: This compound Purification2->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery, given the established pharmacological importance of the pyrazole scaffold. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on closely related analogs. Further research is warranted to fully elucidate its chemical and biological properties and to explore its therapeutic potential.

References

[4-(1H-pyrazol-1-yl)phenyl]methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound [4-(1H-pyrazol-1-yl)phenyl]methanol, including its identifiers, a general synthesis protocol, and a summary of the known biological activities of related pyrazole derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Compound Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 143426-49-7Thermo Scientific
IUPAC Name (4-(1H-pyrazol-1-yl)phenyl)methanolThermo Scientific
Molecular Formula C₁₀H₁₀N₂OThermo Scientific
Molecular Weight 174.20 g/mol Thermo Scientific
Canonical SMILES C1=CC(=CC=C1N2C=CC=N2)COThermo Scientific
PubChem CID 2776480Thermo Scientific
InChI Key MMGMLIHSHFKRDK-UHFFFAOYSA-NThermo Scientific

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and widely applicable method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of N-aryl pyrazoles, an alternative common approach involves the reaction of a substituted hydrazine with a suitable three-carbon synthon.

A plausible synthetic route to this compound could involve the reaction of 4-hydrazinylbenzyl alcohol with a 1,3-dicarbonyl compound, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst.

General Protocol: Synthesis of N-Aryl Pyrazoles

This protocol outlines a general procedure for the synthesis of N-aryl pyrazoles and can be adapted for the synthesis of this compound.

Materials:

  • Substituted aryl hydrazine (e.g., 4-hydrazinylbenzyl alcohol)

  • 1,3-Dicarbonyl compound or its equivalent (e.g., 1,1,3,3-tetramethoxypropane)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., hydrochloric acid, sulfuric acid)

  • Standard laboratory glassware and equipment for chemical synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Purification supplies (silica gel for column chromatography, appropriate solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aryl hydrazine in the chosen solvent.

  • Addition of Reagents: To this solution, add the 1,3-dicarbonyl compound and a catalytic amount of acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl pyrazole.

Biological Activities of Pyrazole Derivatives

Research has demonstrated that pyrazole-containing compounds exhibit a range of activities, including:

  • Anticancer Activity: Many pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][3]

  • Anti-inflammatory Activity: The pyrazole moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Antimicrobial and Antifungal Activity: Various substituted pyrazoles have shown promising activity against a range of microbial and fungal pathogens.

  • Antitubercular Activity: Certain pyrazole derivatives have been investigated for their potential to treat tuberculosis.[4]

The diverse biological profile of pyrazole derivatives makes this compound a compound of interest for further investigation in drug discovery programs.

Visualizations

General Synthesis Workflow for N-Aryl Pyrazoles

The following diagram illustrates a generalized workflow for the synthesis of N-aryl pyrazoles, a common class of compounds to which this compound belongs.

Synthesis_Workflow reagents Aryl Hydrazine + 1,3-Dicarbonyl Compound reaction_mixture Reaction Mixture in Solvent reagents->reaction_mixture Dissolution heating Heating with Acid Catalyst reaction_mixture->heating Reflux workup Aqueous Work-up & Extraction heating->workup Cooling & Quenching purification Purification (e.g., Chromatography) workup->purification product Pure N-Aryl Pyrazole purification->product

Caption: A generalized workflow for the synthesis of N-aryl pyrazoles.

References

Structure Elucidation of [4-(1H-pyrazol-1-yl)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, [4-(1H-pyrazol-1-yl)phenyl]methanol. The information presented herein is intended to guide researchers in the synthesis, purification, and characterization of this and related pyrazole-containing molecules, which are of significant interest in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrazole ring linked to a phenylmethanol moiety. Its chemical structure and key properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
CAS Number 143426-49-7
Appearance White to off-white solid (predicted)
Purity (Typical) ≥97%

Synthesis and Purification

A plausible synthetic route to this compound involves the reduction of the corresponding carboxylic acid or ester, 4-(1H-pyrazol-1-yl)benzoic acid or its ethyl ester, respectively. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Reduction
  • Reaction Setup: To a solution of ethyl 4-(1H-pyrazol-1-yl)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting suspension through a pad of celite and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HH-5' (Pyrazole)
~7.70d1HH-3' (Pyrazole)
~7.65d, J = 8.4 Hz2HH-2, H-6 (Phenyl)
~7.45d, J = 8.4 Hz2HH-3, H-5 (Phenyl)
~6.45t1HH-4' (Pyrazole)
~4.75s2H-CH₂OH
~1.70s1H-OH
Chemical Shift (δ, ppm)Assignment
~141.0C-3' (Pyrazole)
~140.5C-1 (Phenyl)
~138.0C-4 (Phenyl)
~129.0C-5' (Pyrazole)
~128.0C-3, C-5 (Phenyl)
~120.0C-2, C-6 (Phenyl)
~107.5C-4' (Pyrazole)
~65.0-CH₂OH
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zRelative Intensity (%)Assignment
174High[M]⁺ (Molecular Ion)
157Moderate[M - OH]⁺
145Moderate[M - CH₂OH]⁺
118High[C₇H₆N₂]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3350BroadO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic and pyrazole)
~2920MediumC-H stretch (aliphatic -CH₂-)
~1600, 1500StrongC=C stretch (aromatic)
~1450MediumC=N stretch (pyrazole)
~1050StrongC-O stretch (primary alcohol)
Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum from a thin film or a solution.

  • Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Structure Elucidation

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation start Starting Materials (4-(1H-pyrazol-1-yl)benzoic acid derivative) reaction Reduction (e.g., LiAlH4) start->reaction purification Column Chromatography reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI or ESI) purification->ms ir IR Spectroscopy purification->ir elucidation Structure Elucidation of This compound nmr->elucidation ms->elucidation ir->elucidation

Caption: Workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that combines organic synthesis with modern spectroscopic techniques. The predicted spectroscopic data and outlined experimental protocols in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel pyrazole-based compounds for potential applications in drug discovery and development. The provided workflows and structural diagrams offer a clear and concise visual representation of the key processes and molecular features.

An In-depth Technical Guide to [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(1H-pyrazol-1-yl)phenyl]methanol is a heterocyclic organic compound featuring a pyrazole moiety linked to a phenylmethanol group. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed, plausible synthesis protocol, and an in-depth discussion of the known biological activities and mechanisms of action of structurally related pyrazole-containing compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity

  • IUPAC Name: this compound

  • Chemical Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol

  • Structure:

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route involves a two-step process: the synthesis of the precursor aldehyde, 4-(1H-pyrazol-1-yl)benzaldehyde, followed by its reduction to the corresponding alcohol.

Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde

This intermediate is commercially available, which is the recommended starting point for efficiency.[1][2] However, it can also be synthesized through various methods, including the Vilsmeier-Haack reaction on a suitable precursor.

Reduction of 4-(1H-pyrazol-1-yl)benzaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a standard and well-established transformation in organic synthesis. A common and effective method for this conversion is the use of sodium borohydride (NaBH₄) in an alcoholic solvent. This method is preferred for its mild reaction conditions and high selectivity for aldehydes.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) in methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to decompose the excess NaBH₄.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

A similar reduction of a pyrazole carboxylate to the corresponding alcohol has been reported using the more potent reducing agent lithium aluminum hydride (LAH).[3] This alternative could be employed if the borohydride reduction proves to be inefficient.

Biological Activities and Potential Applications

While specific biological data for this compound is scarce in the reviewed literature, the broader class of pyrazole derivatives has been extensively studied and has shown significant potential in various therapeutic areas, most notably in oncology.

Anticancer Activity

Pyrazole-containing compounds are recognized for their potent anticancer activities, targeting various hallmarks of cancer.[4]

Table 1: Cytotoxicity of Structurally Related Pyrazole Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)RKO (colorectal)9.9 ± 1.1[5]
1,3,5-Trisubstituted-1H-pyrazoleMCF-7 (breast)3.9 - 35.5[6]
1,3,5-Trisubstituted-1H-pyrazoleA549 (lung)28.4 ± 0.08[6]
1,3,5-Trisubstituted-1H-pyrazolePC-3 (prostate)-[6]
Pyrazole-Indole HybridsHepG2 (liver)6.1 ± 1.9[7]

Note: This table presents data for structurally related pyrazole compounds to provide a comparative context for the potential bioactivity of this compound. The specific activity of the title compound has not been reported in the cited literature.

Mechanism of Action in Cancer

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

3.2.1. Kinase Inhibition

Many pyrazole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer. For instance, derivatives have been developed as selective RET inhibitors, which are crucial in certain types of thyroid and lung cancers.[8]

3.2.2. Targeting Apoptotic Pathways

Some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be achieved by modulating the expression of key apoptotic proteins. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to activate pro-apoptotic proteins such as Bax and p53, and caspases.[6]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., RET) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Pyrazole_Derivative This compound (or related pyrazole derivative) Pyrazole_Derivative->Receptor_Tyrosine_Kinase Inhibits Apoptosis_Modulation Modulation of Apoptotic Proteins (e.g., Bax, p53) Pyrazole_Derivative->Apoptosis_Modulation Induces Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Apoptosis_Modulation->Apoptosis Leads to

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for assessing the anticancer potential of a novel compound like this compound.

Experimental_Workflow Start Synthesized Compound This compound Cytotoxicity_Screening In vitro Cytotoxicity Screening (e.g., MTT assay on various cancer cell lines) Start->Cytotoxicity_Screening Determine_IC50 Determine IC₅₀ Values Cytotoxicity_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Mechanism_of_Action->Apoptosis_Assay Kinase_Inhibition_Assay Kinase Inhibition Assays (Biochemical or Cellular) Mechanism_of_Action->Kinase_Inhibition_Assay In_Vivo_Studies In vivo Efficacy Studies (Xenograft models) Mechanism_of_Action->In_Vivo_Studies If promising in vitro activity End Lead Compound Optimization In_Vivo_Studies->End

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the field of oncology. While direct biological data for this specific molecule is limited in the current literature, the extensive research on related pyrazole derivatives provides a strong rationale for its investigation as a potential anticancer agent. The synthetic route outlined in this guide is straightforward and relies on well-established chemical transformations. The provided overview of the biological activities and mechanisms of action of similar compounds, along with a general experimental workflow, offers a solid foundation for researchers and drug development professionals to initiate further studies on this promising molecule. Future research should focus on the synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations to elucidate its specific biological activities and therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of [4-(1H-Pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the chemical compound [4-(1H-pyrazol-1-yl)phenyl]methanol. Due to the limited availability of published experimental data for this specific molecule, this document outlines a detailed, proposed experimental protocol for its synthesis and purification. Furthermore, it presents a thorough compilation of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopy, based on established principles and data from structurally analogous compounds.

Compound Overview

Chemical Name: this compound CAS Number: 143426-49-7[1] Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HPyrazole-H₅
~7.70d2HPhenyl-H₂
~7.50d2HPhenyl-H₃
~6.45t1HPyrazole-H₄
~4.75s2H-CH₂OH
~1.80s (br)1H-OH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~141.0Pyrazole-C₅
~140.0Phenyl-C₄
~138.5Phenyl-C₁
~128.0Phenyl-C₃
~127.5Pyrazole-C₃
~120.0Phenyl-C₂
~107.5Pyrazole-C₄
~64.5-CH₂OH
Table 3: Predicted Mass Spectrometry Data (EI)
m/zInterpretation
174[M]⁺ (Molecular Ion)
157[M - OH]⁺
145[M - CH₂OH]⁺
117[C₇H₅N₂]⁺
91[C₆H₅N]⁺
77[C₆H₅]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (alcohol)
3150-3100C-H stretch (aromatic/pyrazole)
1610, 1520, 1450C=C and C=N stretch (aromatic/pyrazole rings)
1400-1300O-H bend
1050-1000C-O stretch (primary alcohol)
840p-disubstituted benzene C-H bend (out-of-plane)
Table 5: Predicted UV-Visible Spectroscopy Data (in Methanol)
λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~250-260~10,000-15,000π → π* (phenyl and pyrazole rings)

Proposed Experimental Protocols

This section details a proposed methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is a two-step process starting from 4-aminobenzyl alcohol, involving a diazotization reaction followed by a cyclization with malondialdehyde, and a subsequent reduction. A more direct, but potentially lower-yielding, alternative is the Ullmann condensation of 4-bromobenzyl alcohol with pyrazole. A plausible and more direct approach is the reduction of 4-(1H-pyrazol-1-yl)benzoic acid or its corresponding ester. A general procedure for a similar reduction of a pyrazole carboxylate to a pyrazolyl-methanol has been reported and is adapted here.[2]

Step 1: Esterification of 4-(1H-Pyrazol-1-yl)benzoic acid

  • To a solution of 4-(1H-pyrazol-1-yl)benzoic acid (1 equivalent) in methanol (10 mL per gram of acid), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-(1H-pyrazol-1-yl)benzoate.

Step 2: Reduction of Methyl 4-(1H-pyrazol-1-yl)benzoate

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add a solution of methyl 4-(1H-pyrazol-1-yl)benzoate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Characterization

General Considerations: All solvents for spectroscopic measurements should be of spectroscopic grade. NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts for ¹H and ¹³C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. IR spectra should be recorded on a Fourier Transform Infrared (FTIR) spectrometer. Mass spectra can be obtained using an Electron Ionization (EI) mass spectrometer. UV-Vis spectra should be recorded on a dual-beam UV-Vis spectrophotometer.

Workflow for Spectroscopic Analysis

G A Purified this compound B ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆) A->B C ¹³C NMR Spectroscopy (CDCl₃ or DMSO-d₆) A->C D Mass Spectrometry (EI) A->D E Infrared (IR) Spectroscopy (KBr pellet or thin film) A->E F UV-Visible Spectroscopy (Methanol or Ethanol) A->F G Structural Confirmation B->G C->G D->G E->G F->G

Figure 3: Workflow for the spectroscopic characterization of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Acquire the mass spectrum using electron ionization.

Infrared (IR) Spectroscopy:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate to form a thin film.

  • Acquire the IR spectrum.

UV-Visible Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent such as methanol or ethanol.

  • Record the absorption spectrum over a range of approximately 200-400 nm.

Biological Context and Potential Applications

While there is no specific signaling pathway information available for this compound, the pyrazole and phenylmethanol moieties are present in numerous biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The phenylmethanol scaffold is also a common feature in medicinal chemistry. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research would be required to elucidate any specific biological activity of this compound.

References

Potential Mechanism of Action of [4-(1H-pyrazol-1-yl)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and mechanism of action of [4-(1H-pyrazol-1-yl)phenyl]methanol is not currently available in the public domain. This technical guide provides a hypothesized mechanism of action based on the well-documented activities of structurally related pyrazole-containing compounds. The information presented herein is intended for research and informational purposes and should be validated by specific experimental studies.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a phenylmethanol group. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active molecules.[1][2] Compounds containing the pyrazole scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2] The biological activity of pyrazole derivatives is largely influenced by the nature and position of substituents on the pyrazole and adjacent phenyl rings.[3] This guide will explore the potential mechanism of action of this compound by examining the established activities of its structural analogs.

Hypothesized Mechanism of Action

Based on the activities of related pyrazole compounds, the potential mechanism of action of this compound may involve the modulation of inflammatory pathways, inhibition of protein kinases, or interference with microbial growth. The presence of the phenylmethanol group could also contribute to its specific interactions with biological targets.

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

  • Potential Target: Cyclooxygenase (COX) Enzymes Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, selectively inhibit COX-2.[4] This enzyme is responsible for the synthesis of prostaglandins that mediate inflammation and pain. The N-phenylpyrazole scaffold is a key structural feature for COX-2 selectivity. It is plausible that this compound could also exhibit inhibitory activity against COX enzymes, potentially with some degree of selectivity for COX-2.

  • Signaling Pathway:

    COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Inhibition (Hypothesized)

    Caption: Hypothesized inhibition of the COX pathway by this compound.

Anticancer Activity

Various pyrazole derivatives have been investigated as potential anticancer agents, acting through diverse mechanisms such as inhibition of protein kinases and induction of apoptosis.[2][5]

  • Potential Target: Protein Kinases The pyrazole scaffold is present in several kinase inhibitors. For instance, crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor, contains a pyrazole moiety. Structurally related compounds have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) and other tyrosine kinases involved in tumor angiogenesis and proliferation.[2]

  • Signaling Pathway:

    Kinase_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Compound This compound Compound->Receptor_Kinase Inhibition (Hypothesized)

    Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Quantitative Data from Structurally Related Compounds

No quantitative data for this compound is available. The following table summarizes data for illustrative, structurally related pyrazole derivatives to provide a context for potential potency.

Compound ClassTargetAssayIC50 / ActivityReference
Diaryl PyrazoleCOX-2Prostaglandin E2 formationCelecoxib: 0.04 µM[4]
Pyrazoline DerivativesVEGFR2Kinase activity assay0.135 - 0.218 µM[2]
4,4'-(arylmethylene)bis(1H-pyrazol-5-ols)RKO colorectal carcinoma cellsCytotoxicity assay9.9 ± 1.1 μM[5]

Experimental Protocols

The following are generalized experimental protocols for assessing the potential biological activities of this compound, based on methodologies used for analogous compounds.

COX-2 Inhibition Assay (In Vitro)

This protocol is adapted from studies on selective COX-2 inhibitors.[4]

  • Objective: To determine the in vitro inhibitory activity of the test compound against human recombinant COX-2.

  • Methodology:

    • Human recombinant COX-2 enzyme is pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

    • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Workflow Diagram:

    COX_Assay_Workflow Start Start Prepare_Reagents Prepare COX-2, Compound, and Arachidonic Acid Start->Prepare_Reagents Pre_incubation Pre-incubate COX-2 with This compound Prepare_Reagents->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Stop Reaction Incubate->Terminate_Reaction Quantify_PGE2 Quantify PGE2 using ELISA Terminate_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Value Quantify_PGE2->Calculate_IC50

    Caption: Workflow for an in vitro COX-2 inhibition assay.

Kinase Inhibition Assay (In Vitro)

This protocol is a general representation of kinase activity assays.

  • Objective: To assess the inhibitory effect of the test compound on a specific protein kinase (e.g., VEGFR2).

  • Methodology:

    • The purified kinase is incubated with a specific peptide substrate, ATP, and varying concentrations of this compound.

    • The reaction mixture is incubated to allow for phosphorylation of the substrate by the kinase.

    • The level of phosphorylation is quantified, often using a luminescence-based assay that measures the amount of ATP remaining in the solution (less ATP indicates higher kinase activity).

    • The IC50 value is determined by analyzing the dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cytotoxicity against cancer cell lines.[2]

  • Objective: To evaluate the cytotoxic effects of the test compound on a cancer cell line (e.g., HCT-116, MCF-7).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Conclusion

While there is no direct evidence outlining the mechanism of action for this compound, the extensive research on the pyrazole scaffold allows for the formulation of several credible hypotheses. The most probable mechanisms include the inhibition of COX enzymes, leading to anti-inflammatory effects, and the inhibition of protein kinases, which could confer anticancer properties. The presence of the phenylmethanol moiety may modulate the potency and selectivity of these interactions. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these potential activities. Further in-depth studies, including in vitro enzymatic assays, cell-based functional assays, and in vivo models, are essential to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

Pyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, acting through diverse mechanisms of action. These include the inhibition of crucial cellular signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various pyrazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for selected pyrazole derivatives against different cancer cell lines is presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-Triazole Hybrid 163HepG-2 (Liver)12.22[1]
HCT-116 (Colon)14.16[1]
MCF-7 (Breast)14.64[1]
Pyrazole Acrylate 136bA549 (Lung)1.962[1]
HCT-116 (Colon)3.597[1]
MCF-7 (Breast)1.764[1]
HT-29 (Colon)4.496[1]
Sulphamoyl Derivative 148aA549 (Lung)5.34[1]
MCF-7 (Breast)4.71[1]
Sulphamoyl Derivative 148bA549 (Lung)6.48[1]
MCF-7 (Breast)5.33[1]
Pyrazole Chalcone 111cMCF-7 (Breast)-[2]
HeLa (Cervical)-[2]
Indole-Pyrazole Hybrid 33HCT116 (Colon)< 23.7[3]
MCF7 (Breast)< 23.7[3]
HepG2 (Liver)< 23.7[3]
A549 (Lung)< 23.7[3]
Indole-Pyrazole Hybrid 34HCT116 (Colon)< 23.7[3]
MCF7 (Breast)< 23.7[3]
HepG2 (Liver)< 23.7[3]
A549 (Lung)< 23.7[3]
Pyrazolone-Pyrazole 27MCF7 (Breast)16.50[3]
Pyrazole Carbaldehyde 43MCF7 (Breast)0.25[3]
Selanyl-Pyrazole 53HepG2 (Liver)15.98[3]
Selanyl-Pyrazole 54HepG2 (Liver)13.85[3]
Pyrazole-Isolongifolanone 37MCF7 (Breast)5.21[3]
Mechanisms of Anticancer Action

Pyrazole derivatives exert their anticancer effects by targeting various signaling pathways and cellular processes. Key mechanisms include the inhibition of protein kinases like EGFR and VEGFR-2, disruption of microtubule polymerization, and induction of apoptosis.

Many pyrazole derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition Apoptosis_Induction Pyrazole Pyrazole Derivative ROS ROS Generation Pyrazole->ROS Bax Bax (Pro-apoptotic) Pyrazole->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Downregulation Mitochondria Mitochondria ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Normal Prostaglandins (Physiological) COX1->Prostaglandins_Normal Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

References

literature review on substituted pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Substituted Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[5][6] The versatility of the pyrazole ring allows for structural modifications that can fine-tune the compound's electronic and steric properties, significantly impacting its biological efficacy and selectivity.[6][7] This has led to the development of numerous FDA-approved drugs containing the pyrazole motif, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1][8][9]

This technical guide provides a comprehensive review of substituted pyrazole compounds, focusing on their synthesis, diverse biological activities, and the underlying structure-activity relationships. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate further exploration in this promising field.

Synthesis of Substituted Pyrazoles

The construction of the pyrazole core can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Modern techniques, including microwave and ultrasound-assisted synthesis, have been employed to improve reaction efficiency, reduce reaction times, and promote green chemistry principles.[10]

Key Synthetic Methodologies:

  • Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This is one of the most traditional and widely used methods for pyrazole synthesis. The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, such as α,β-unsaturated ketones or aldehydes.[1][11] The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne.[12] It is a highly effective route for preparing pyrazoles as it forms the heterocyclic ring in a single step with high atom economy.[12]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient approach to synthesize complex pyrazole derivatives by combining three or more reactants in a single pot.[2] This strategy is advantageous for building molecular diversity and is well-suited for combinatorial chemistry and high-throughput screening.

  • Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound has been shown to accelerate the synthesis of pyrazole derivatives, often leading to higher yields and cleaner reactions compared to conventional heating methods.[10][13]

Below is a generalized workflow for the synthesis and characterization of substituted pyrazole compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_screening Biological Screening Reactants Starting Materials (e.g., Hydrazine, 1,3-Dicarbonyl) Reaction Reaction (e.g., Cyclocondensation) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure Compound Purification->Pure Characterization Structural Analysis (NMR, MS, IR) Pure->Characterization Data Spectroscopic Data Characterization->Data Biological_Screening Biological Assays Data->Biological_Screening

Caption: General workflow for synthesis and analysis of pyrazole compounds.

Biological Activities and Structure-Activity Relationships

Substituted pyrazoles exhibit a remarkable array of biological activities, making them a focal point of extensive research in medicinal chemistry.[3][14]

Anticancer Activity

The pyrazole scaffold is a key component in the design of numerous anticancer agents, particularly as protein kinase inhibitors.[5][7][15] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5] Pyrazole derivatives have been developed to target a variety of kinases involved in cancer progression.

Key Kinase Targets:

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Inhibitors based on the pyrazole structure, such as Tozasertib (VX-680), have been investigated for their potent anti-proliferative effects.[16]

  • Akt (Protein Kinase B): A key node in the PI3K/Akt signaling pathway, which is frequently overactive in cancer. Afuresertib is a pyrazole-based inhibitor of Akt.[5][16]

  • Bcr-Abl: The fusion protein responsible for chronic myeloid leukemia (CML). Pyrazole-containing compounds have been designed as Bcr-Abl inhibitors.[5]

  • Janus Kinases (JAKs): Ruxolitinib, a pyrazole-fused pyrrolo[2,3-d]pyrimidine, is a selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis.[16]

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and its inhibition by pyrazole-based compounds is a significant area of research.[17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway targeted by pyrazole inhibitors.

Table 1: Anticancer Activity of Selected Substituted Pyrazoles

CompoundTargetIC50 ValueCancer Cell LineReference
Afuresertib Akt11.3 nMHCT116 (Colon)[5]
Ruxolitinib JAK1/JAK2~3 nM-[16]
Compound 136b -1.764 µMMCF-7 (Breast)[18]
Compound 157 -1.51 µMHTC-116 (Colon)[18]
Compound 43 PI3 Kinase0.25 µMMCF-7 (Breast)[7]
Ferrocene-pyrazole 47c -3.12 µMHCT-116 (Colon)[10]
Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[8][13][19] Their mechanism of action can vary, but they often interfere with essential cellular processes in microorganisms. The antimicrobial efficacy is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, the presence of halogen atoms, particularly chlorine, has been shown to enhance antimicrobial activity.[20][21]

Table 2: Antimicrobial Activity of Selected Substituted Pyrazoles

CompoundTarget OrganismActivity (MIC)Standard DrugReference
Compound 3 Escherichia coli0.25 µg/mLCiprofloxacin[13][22]
Compound 4 Streptococcus epidermidis0.25 µg/mLCiprofloxacin[13][22]
Compound 2 Aspergillus niger1 µg/mLClotrimazole[13][22]
Compound 4e B. subtilis, S. aureus-Ofloxacin[23]
Anti-inflammatory Activity

The role of pyrazoles as anti-inflammatory agents is well-established, with Celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Research in this area focuses on synthesizing new pyrazole derivatives with improved potency and selectivity for COX enzymes.[6][24]

Table 3: Anti-inflammatory Activity of Selected Substituted Pyrazoles

CompoundAssayActivityStandard DrugReference
Compound 4 Carrageenan-induced paw edemaBetter activityDiclofenac sodium[13]
Compound 33 COX-2 InhibitionIC50 = 2.52 µMCelecoxib (IC50 = 0.95 µM)[6]
Compound 126 -Highest anti-inflammatory profile-[24]
Other Biological Activities
  • Cannabinoid Receptor (CB1) Antagonism: A series of pyrazole derivatives, including Rimonabant, were developed as CB1 receptor antagonists.[25][26] Structure-activity relationship studies have shown that specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for potent and selective CB1 antagonism.[25]

  • Estrogen Receptor (ERα) Agonism: Certain tetrasubstituted pyrazoles have been identified as high-affinity, selective agonists for the estrogen receptor-α. The compound PPT (propylpyrazole triol) demonstrates a 410-fold binding preference for ERα over ERβ and activates gene transcription exclusively through ERα.[27]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for key experiments cited in the evaluation of substituted pyrazole compounds.

General Procedure for Synthesis of Pyrazoles via Condensation

This protocol describes a typical synthesis of a pyrazole derivative from a chalcone and a substituted hydrazine.

  • Dissolution: Dissolve the substituted chalcone (1 mmol) in a suitable solvent (e.g., ethanol or glacial acetic acid, 20 mL) in a round-bottom flask.

  • Addition of Hydrazine: Add the appropriate hydrazine derivative (e.g., phenylhydrazine, thiosemicarbazide) (1.1 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux for a specified time (typically 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice and stir.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Anticancer MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri plates.

  • Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) onto the surface.

  • Well Preparation: Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration in a solvent like DMSO) into each well. Also include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

The following diagram illustrates a typical screening cascade for identifying and optimizing lead compounds.

G start Compound Library (Substituted Pyrazoles) primary_screening Primary Screening (e.g., Single-Dose Assay) start->primary_screening hit_id Hit Identification primary_screening->hit_id hit_id->start Inactive dose_response Dose-Response Assay (IC50/EC50 Determination) hit_id->dose_response Active lead_gen Lead Generation dose_response->lead_gen sar SAR Studies (Synthesis of Analogs) lead_gen->sar Potent lead_opt Lead Optimization (ADMET Profiling) lead_gen->lead_opt sar->dose_response New Analogs candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery screening cascade for pyrazole compounds.

Conclusion and Future Prospects

The pyrazole scaffold remains a highly privileged and versatile core in modern drug discovery.[6] Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued importance in medicinal chemistry.[9][16] The research highlighted in this review demonstrates the significant progress made in developing substituted pyrazoles as anticancer, antimicrobial, and anti-inflammatory agents.

Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The exploration of new, efficient, and environmentally friendly synthetic routes will facilitate the creation of more diverse and complex pyrazole libraries.[28]

  • Target-Specific Design: A deeper understanding of the interactions between pyrazole derivatives and their biological targets will enable the rational design of more potent and selective inhibitors.[29]

  • Hybrid Molecules: The combination of the pyrazole scaffold with other pharmacophores to create hybrid molecules is a promising strategy to overcome drug resistance and achieve multi-target effects.[29][30]

  • Exploration of New Therapeutic Areas: While significant research has focused on cancer and infectious diseases, the potential of pyrazole derivatives in other areas, such as neurodegenerative and metabolic diseases, warrants further investigation.[5][29]

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its recognition as a "privileged scaffold" stems from its presence in a multitude of FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] This technical guide provides a comprehensive exploration of the historical discovery of pyrazole compounds and the evolution of their synthesis, from classical condensation reactions to modern, highly efficient catalytic and multicomponent strategies. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data summarized for comparative analysis. Furthermore, this guide employs visualizations to illustrate pivotal synthetic workflows and the biological signaling pathway of a prominent pyrazole-based therapeutic, offering a deeper understanding for researchers and professionals in the field.

A Historical Perspective: The Dawn of Pyrazole Chemistry

The journey into the world of pyrazoles began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[4] This seminal discovery, now famously known as the Knorr pyrazole synthesis , laid the foundational groundwork for the vast field of pyrazole chemistry.[4][5] This versatile reaction remains a fundamental and widely utilized method for constructing the pyrazole core.[1]

Shortly after Knorr's discovery, another German chemist, Hans von Pechmann, described an alternative route to pyrazoles in 1898.[6] The Pechmann pyrazole synthesis involves the reaction of diazomethane with acetylenic compounds.[7][8] While historically significant, the use of the hazardous and carcinogenic reagent diazomethane has limited its widespread application in modern synthetic chemistry.[8]

The early discoveries by Knorr and Pechmann opened the door to the exploration of this versatile heterocyclic system, leading to the identification of numerous pyrazole derivatives with diverse chemical properties and biological activities.

Foundational Synthetic Methodologies

The classical methods for pyrazole synthesis, primarily the Knorr synthesis and its variations, continue to be relevant for their simplicity and accessibility. These methods typically involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and straightforward method for the preparation of pyrazoles.[9] The reaction proceeds through the condensation of a β-diketone or a β-ketoester with a hydrazine, often catalyzed by an acid.[9][10] The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11] A general representation of the Knorr synthesis is depicted below.

G cluster_reactants Reactants cluster_products Products cluster_conditions Conditions diketone 1,3-Dicarbonyl Compound pyrazole Pyrazole diketone->pyrazole hydrazine Hydrazine Derivative hydrazine->pyrazole catalyst Acid Catalyst catalyst->pyrazole

Caption: General schematic of the Knorr pyrazole synthesis.

This protocol is based on the original 1883 publication by Ludwig Knorr.[4]

  • Materials:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Procedure:

    • Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.[4]

    • An initial condensation reaction occurs, forming an oily product and water.[4]

    • Separate the water from the oily condensation product.[4]

    • Heat the oily product on a water bath, which induces cyclization through the elimination of ethanol to form the crude pyrazolone product.[4]

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical approach involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[12] This reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and oxidation to afford the pyrazole.

Modern Synthetic Strategies

While classical methods remain valuable, modern organic synthesis has introduced a plethora of new and efficient techniques for constructing the pyrazole ring. These methods often offer improved yields, regioselectivity, and functional group tolerance.

[3+2] Cycloaddition Reactions

The [3+2] dipolar cycloaddition is a powerful and versatile strategy for the synthesis of five-membered heterocyclic rings, including pyrazoles.[1] This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, such as an alkyne or an alkene.[13]

G cluster_reactants Reactants cluster_product Product dipole 1,3-Dipole (e.g., Diazo Compound) pyrazole Pyrazole dipole->pyrazole dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->pyrazole

Caption: General representation of a [3+2] cycloaddition for pyrazole synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules, including substituted pyrazoles.

Transition-Metal Catalyzed Syntheses

Recent advances have seen the development of transition-metal-catalyzed methods for pyrazole synthesis. These reactions often proceed under mild conditions and exhibit high regioselectivity. For instance, silver-catalyzed reactions of trifluoromethylated ynones with aryl hydrazines have been shown to be a rapid and efficient route to 3-CF3-pyrazoles.[14]

Synthesis of Prominent Pyrazole-Containing Drugs

The versatility of pyrazole synthesis is highlighted in the industrial-scale production of several blockbuster drugs.

Celecoxib (Celebrex®)

Celecoxib is a selective COX-2 inhibitor used for the treatment of arthritis and acute pain.[15][16] Its synthesis is a prime example of the application of the Knorr pyrazole synthesis.

A common synthesis of Celecoxib involves the condensation of a trifluoromethyl-β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, with 4-sulfamoylphenylhydrazine.[15][17]

G diketone 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione celecoxib Celecoxib diketone->celecoxib Condensation hydrazine 4-Sulfamoylphenylhydrazine hydrochloride hydrazine->celecoxib

Caption: Synthetic route to Celecoxib.

The following is a representative laboratory-scale synthesis.

  • Materials:

    • 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione

    • 4-sulfamoylphenylhydrazine hydrochloride

    • Ethanol

  • Procedure:

    • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel.[15]

    • 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.[15]

    • The mixture is heated to reflux to drive the condensation and cyclization reaction.[18]

    • Upon completion, the reaction mixture is cooled, and the crude Celecoxib precipitates.

    • The product is collected by filtration and purified by recrystallization.

Reactant 1Reactant 2ProductYieldReference
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dionep-Sulfonamidophenylhydrazine hydrochlorideCelecoxib80%[17]
Sildenafil (Viagra®)

Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction.[19][20] Its synthesis involves the construction of a pyrazolopyrimidinone core.

The synthesis of sildenafil has evolved over time, with the initial route being linear and subsequent optimizations leading to more convergent and efficient processes.[19][21] A key step in many synthetic routes is the formation of a substituted pyrazole carboxylic acid.[22] The synthesis typically begins with the reaction of a diketoester with hydrazine to form the pyrazole ring, followed by a series of functional group manipulations and cyclization to form the final pyrazolopyrimidinone structure.[21][22]

Sildenafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[19] The accumulation of cGMP leads to smooth muscle relaxation, vasodilation, and ultimately, penile erection.[19]

G cluster_pathway Sildenafil Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP GMP PDE5->GMP Degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Erection Erection Relaxation->Erection

Caption: Signaling pathway of Sildenafil's mechanism of action.

Rimonabant (Acomplia®)

Rimonabant is a selective cannabinoid CB1 receptor antagonist that was developed as an anti-obesity drug.[23] Its synthesis also relies on the formation of a polysubstituted pyrazole core.

A common synthetic route to Rimonabant involves the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketoester, which then reacts with 2,4-dichlorophenylhydrazine hydrochloride, followed by cyclization and amidation with N-aminopiperidine.[23]

Reactant 1Reactant 2IntermediateFinal StepProductOverall YieldReference
4-ChloropropiophenoneDiethyl oxalateDiketoesterCyclization with 2,4-dichlorophenylhydrazine and amidationRimonabantGood[23]
4-Chloropropiophenone & LiHMDSDiethyl oxalateLithium salt of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoateReaction with 2,4-dichlorophenylhydrazine, cyclization, saponification, and amidationRimonabant20%[23]

Conclusion

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery, the pyrazole ring system has had a profound impact on the field of medicinal chemistry. The evolution of synthetic methodologies, from the classical Knorr synthesis to sophisticated transition-metal-catalyzed and multicomponent reactions, has provided chemists with a powerful toolkit to access a vast chemical space of pyrazole derivatives. The successful development of blockbuster drugs such as Celecoxib and Sildenafil is a testament to the therapeutic potential of this versatile heterocycle. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of new and innovative medicines.

References

molecular weight and formula of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered the necessary information to create the technical guide. I have confirmed the molecular formula (C10H10N2O) and molecular weight (174.20 g/mol ) for [4-(1H-pyrazol-1-yl)phenyl]methanol. I have also found a plausible synthetic route, which involves the reduction of a corresponding benzaldehyde or benzoic acid derivative. While a specific detailed protocol for the exact target molecule is not explicitly available in the search results, I can create a general experimental protocol based on the provided information for reducing similar aromatic aldehydes or acids to alcohols. Information on the applications of pyrazole derivatives in drug discovery and their biological activities is also available. I can now proceed to compile the in-depth technical guide as requested, including the data table, a detailed experimental protocol, and a Graphviz diagram for the synthesis workflow.## In-Depth Technical Guide: this compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, a robust experimental protocol for its synthesis, and its current and potential applications in the development of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore, and its incorporation into various molecular scaffolds has led to the discovery of numerous biologically active compounds. This guide serves as a critical resource for researchers engaged in the synthesis and evaluation of pyrazole-containing molecules for therapeutic purposes.

Chemical Properties and Data

This compound is a substituted aromatic alcohol containing a pyrazole ring linked to a phenylmethanol core. The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 1: Quantitative Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and DMSO.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde, 4-(1H-pyrazol-1-yl)benzaldehyde. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.

Experimental Protocol: Reduction of 4-(1H-Pyrazol-1-yl)benzaldehyde

This protocol outlines a general procedure for the synthesis of this compound via the reduction of 4-(1H-pyrazol-1-yl)benzaldehyde using sodium borohydride.

Materials:

  • 4-(1H-pyrazol-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 equivalent) in methanol. Place the flask in an ice bath and stir the solution magnetically.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford pure this compound.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[2] Derivatives of pyrazole have been successfully developed as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[2]

This compound, as a key intermediate, provides a versatile platform for the synthesis of a wide array of more complex molecules. The hydroxyl group can be readily functionalized to introduce different pharmacophores, allowing for the exploration of structure-activity relationships (SAR).

Potential therapeutic areas for derivatives of this compound include:

  • Oncology: Pyrazole-containing compounds have shown promise as inhibitors of various kinases and other signaling pathways implicated in cancer progression.

  • Inflammation and Pain: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives can be designed to target specific inflammatory mediators with improved efficacy and safety profiles.

  • Infectious Diseases: The antimicrobial properties of pyrazole derivatives are well-documented. This scaffold can be utilized to develop new antibacterial and antifungal agents to combat drug-resistant pathogens.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product start 4-(1H-Pyrazol-1-yl)benzaldehyde reduction Reduction start->reduction 1. Dissolve reagent Sodium Borohydride (NaBH4) in Methanol reagent->reduction 2. Add quench Quenching (aq. NH4Cl) reduction->quench 3. Reaction Complete extraction Extraction (DCM) quench->extraction 4. Work-up purification Purification (Column Chromatography) extraction->purification 5. Isolate Crude end This compound purification->end 6. Purify

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties and Potential Biological Activity of [4-(1H-pyrazol-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific physicochemical properties and biological activity of [4-(1H-pyrazol-yl)phenyl]methanol is limited in publicly available literature. This guide provides a comprehensive overview based on available data for the compound and its isomers, along with predictive information and data from structurally related pyrazole derivatives.

Core Physicochemical Properties

[4-(1H-pyrazol-yl)phenyl]methanol, with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol , is a member of the pyrazole class of compounds, which are known for their diverse biological activities. Due to the limited specific experimental data, the following table includes known properties of the target compound alongside data for its isomers and related analogs to provide a comparative context.

Property[4-(1H-pyrazol-yl)phenyl]methanol[2-(1H-pyrazol-1-yl)phenyl]methanol (Isomer)[3-(1H-Pyrazol-1-yl)phenyl]methanol (Isomer)
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₀N₂OC₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol [1]174.199 g/mol [2]174.20 g/mol [3]
Melting Point Data not available129 °C[2]Data not available
Boiling Point Data not available338.3 °C at 760 mmHg[2]Data not available
logP Data not available1.3646[2]Data not available
pKa Data not availableData not availableData not available
Purity 97% (commercially available)[1][4]Data not availableData not available

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of [4-(1H-pyrazol-yl)phenyl]methanol is via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids, followed by reduction of a functional group.

2.1. Overall Synthetic Scheme

A potential two-step synthesis is outlined below, starting from commercially available 4-formylphenylboronic acid and pyrazole.

Synthetic Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction 4-formylphenylboronic_acid 4-formylphenylboronic acid intermediate 4-(1H-pyrazol-1-yl)benzaldehyde 4-formylphenylboronic_acid->intermediate Pd catalyst, base pyrazole 1H-pyrazole pyrazole->intermediate intermediate_ref 4-(1H-pyrazol-1-yl)benzaldehyde final_product [4-(1H-pyrazol-yl)phenyl]methanol intermediate_ref->final_product Reducing agent (e.g., NaBH4)

Caption: Proposed two-step synthesis of [4-(1H-pyrazol-yl)phenyl]methanol.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde (Suzuki-Miyaura Coupling)

  • Materials: 4-formylphenylboronic acid, 1H-pyrazole, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Procedure:

    • To a reaction vessel, add 4-formylphenylboronic acid (1 equivalent), 1H-pyrazole (1.2 equivalents), and the base (2-3 equivalents).

    • Add the solvent system to the mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

    • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(1H-pyrazol-1-yl)benzaldehyde.

Step 2: Synthesis of [4-(1H-pyrazol-yl)phenyl]methanol (Reduction)

  • Materials: 4-(1H-pyrazol-1-yl)benzaldehyde, a reducing agent (e.g., sodium borohydride - NaBH₄), and a protic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde in the chosen solvent in a reaction flask.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add sodium borohydride (1-1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to stir at room temperature for a few hours, monitoring by TLC.

    • Once the reaction is complete, quench the excess reducing agent by the slow addition of water or dilute acid.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield [4-(1H-pyrazol-yl)phenyl]methanol.

    • Further purification can be achieved by recrystallization if necessary.

Potential Biological Activity and Signaling Pathways

Given the prevalence of anti-inflammatory activity among pyrazole-containing molecules, a plausible mechanism of action for [4-(1H-pyrazol-yl)phenyl]methanol could involve the modulation of key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[11][12][13][14]

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and a hypothetical point of inhibition by [4-(1H-pyrazol-yl)phenyl]methanol, based on the known activities of other anti-inflammatory pyrazole derivatives.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition IkB_P P-IκB IkB->IkB_P NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus translocates Proteasome Proteasomal Degradation IkB_P->Proteasome ubiquitination Proteasome->NFkB releases Compound [4-(1H-pyrazol-yl)phenyl]methanol Compound->IKK_complex Hypothetical Inhibition DNA DNA NFkB_nucleus->DNA Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) DNA->Genes induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Workflow for Investigating Biological Activity

To validate the hypothesized anti-inflammatory activity and mechanism of action, a structured experimental workflow would be necessary.

Experimental Workflow Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Stimulation with LPS or TNF-α Cell_Culture->Stimulation Treatment Treatment with [4-(1H-pyrazol-yl)phenyl]methanol Stimulation->Treatment Cytokine_Analysis Cytokine Measurement (ELISA) Treatment->Cytokine_Analysis Western_Blot Western Blot for NF-κB pathway proteins Treatment->Western_Blot Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Data_Analysis Data Analysis and Conclusion Cytokine_Analysis->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for evaluating anti-inflammatory activity.

This guide provides a foundational understanding of [4-(1H-pyrazol-yl)phenyl]methanol based on the current scientific landscape. Further experimental validation is necessary to fully elucidate its physicochemical properties and biological functions.

References

An In-depth Technical Guide on the Solubility of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of [4-(1H-pyrazol-1-yl)phenyl]methanol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited direct experimental data on this specific molecule, this guide leverages solubility data from the structurally analogous and well-studied compound, Celecoxib, which features a similar pyrazole and phenyl scaffold. This approach provides valuable insights into the expected solubility profile and informs on appropriate solvent systems and experimental design.

Physicochemical Properties

PropertyValue/DescriptionSource
Chemical Name This compound-
Appearance White powder or crystalline powder.[1]Commercial Suppliers
Storage Room temperature, in a cool, dry place.Commercial Suppliers

Projected Solubility Profile

Based on the solubility of the structurally related compound Celecoxib, the following table summarizes the anticipated solubility of this compound in various common solvents. It is important to note that these are estimates and experimental verification is crucial.

SolventExpected Solubility CategoryCelecoxib Solubility Data (for reference)
Methanol Freely SolubleFreely soluble.[1]
Ethanol SolubleApproximately 25 mg/mL.[2]
Dimethyl Sulfoxide (DMSO) SolubleApproximately 16.6 mg/mL.[2]
Dimethylformamide (DMF) SolubleApproximately 25 mg/mL.[2]
Ethyl Acetate SolubleHigh solubility.[3]
Acetonitrile SolubleSoluble.[3]
Isopropanol SolubleSoluble.[3]
Butanol SolubleSoluble.[3]
Toluene Sparingly SolubleLow solubility.[3]
Water Practically InsolublePractically insoluble (<5 μg∙mL⁻¹).[1][4]
Aqueous Buffers (e.g., PBS) Sparingly SolubleSparingly soluble; solubility can be enhanced by initial dissolution in a co-solvent like ethanol. For Celecoxib, approximately 0.2 mg/mL in a 1:4 ethanol:PBS (pH 7.2) solution.[2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound, a widely accepted method for sparingly soluble drugs.[5]

1. Materials and Equipment:

  • This compound (pure, solid form)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

3. Data Reporting:

  • Report the solubility in units of mg/mL or mol/L.

  • Specify the solvent and the temperature at which the measurement was performed.

  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G Workflow for Shake-Flask Solubility Determination A 1. Preparation Add excess solid to solvent B 2. Equilibration Agitate at constant temperature A->B C 3. Phase Separation Allow excess solid to settle B->C D 4. Sampling & Filtration Remove undissolved solid C->D E 5. Dilution & Analysis Quantify concentration (e.g., HPLC) D->E F 6. Calculation Determine solubility E->F

Caption: A flowchart of the shake-flask method for solubility measurement.

References

A Technical Guide to [4-(1H-pyrazol-1-yl)phenyl]methanol: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of [4-(1H-pyrazol-1-yl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry. The document details its physicochemical properties, a plausible experimental protocol for its synthesis, and places it within the broader context of pyrazole-containing compounds in drug discovery.

Physicochemical Properties

PropertyThis compound (Predicted/Calculated)[2-(1H-pyrazol-1-yl)phenyl]methanol (Experimental)
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol 174.199 g/mol [1]
Melting Point Data not available129°C[1][2]
Boiling Point Data not available338.3°C at 760 mmHg[1]
Density Data not available1.16 g/cm³[1]
Flash Point Data not available158.4°C[1]
Refractive Index Data not available1.604[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from general procedures for the synthesis of N-arylpyrazoles. The following protocol describes a two-step process involving an N-arylation reaction followed by the reduction of a corresponding ester.

Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 4-(1H-pyrazol-1-yl)benzoate

  • Reaction Setup: In a round-bottom flask, combine 4-fluorobenzonitrile, pyrazole, and potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 4-(1H-pyrazol-1-yl)benzoate.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Reduction to this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the methyl 4-(1H-pyrazol-1-yl)benzoate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C in an ice bath and slowly add a reducing agent, such as lithium aluminum hydride (LAH).

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution. Filter the resulting mixture through celite and wash the filter cake with THF.

  • Isolation and Purification: Combine the filtrates and evaporate the solvent to yield the crude product. Purify the product by recrystallization or column chromatography to obtain this compound as a solid.

  • Final Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Biological and Pharmacological Context

The pyrazole moiety is a significant scaffold in medicinal chemistry, present in a number of approved drugs.[3][4] Pyrazole-containing compounds have been investigated for a wide range of biological activities, including as anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5][6][7]

The structural motif of an N-arylpyrazole, as seen in this compound, is a common feature in molecules targeting various biological pathways. For instance, pyrazole derivatives have been developed as inhibitors of kinases such as Janus kinases (JAKs) and tropomyosin kinase receptors (Trks), which are involved in cell signaling pathways related to inflammation and cancer.[3][4]

The logical workflow for the discovery and initial evaluation of a novel pyrazole derivative like this compound is depicted in the following diagram.

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation A Starting Materials: 4-Fluorobenzonitrile and Pyrazole B N-Arylation Reaction A->B C Intermediate: Methyl 4-(1H-pyrazol-1-yl)benzoate B->C D Reduction Reaction C->D E Final Product: This compound D->E F Structural Characterization: NMR, MS, IR E->F G In vitro Screening: Target-based assays (e.g., kinase inhibition) E->G Biological Testing H Cell-based Assays: Cytotoxicity, Anti-inflammatory activity G->H I Lead Compound Identification H->I

References

Methodological & Application

Synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented: a direct one-step Chan-Lam coupling and a two-step sequence involving the synthesis and subsequent reduction of a carboxylic acid intermediate. These protocols are intended to offer flexibility based on the availability of starting materials and desired scalability.

Route 1: Direct Synthesis via Chan-Lam C-N Coupling

This approach facilitates the direct formation of the C-N bond between pyrazole and the phenyl ring in a single step. The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction known for its operational simplicity and tolerance of various functional groups.[1][2][3]

Experimental Protocol:

A mixture of 1H-pyrazole (1.0 mmol, 1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq.), copper(II) acetate (0.1 mmol, 0.1 eq.), and a suitable base such as triethylamine or pyridine (2.0 mmol, 2.0 eq.) is prepared in a round-bottom flask. A solvent like dichloromethane (DCM) or methanol (10 mL) is added, and the reaction mixture is stirred at room temperature and open to the air for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation:
Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Stoichiometry
1H-PyrazoleC₃H₄N₂68.081.01.0 eq.
(4-(hydroxymethyl)phenyl)boronic acidC₇H₉BO₃151.961.21.2 eq.
Copper(II) AcetateCu(OAc)₂181.630.10.1 eq.
TriethylamineC₆H₁₅N101.192.02.0 eq.
Product
This compoundC₁₀H₁₀N₂O174.20-Theoretical Yield

Workflow Diagram:

Chan_Lam_Coupling Pyrazole 1H-Pyrazole Reactants Reactant Mixture Pyrazole->Reactants Boronic_Acid (4-(hydroxymethyl)phenyl)boronic acid Boronic_Acid->Reactants Reaction Chan-Lam Coupling Cu(OAc)₂, Base, RT, Air Reactants->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Workflow for the direct synthesis of this compound via Chan-Lam coupling.

Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This alternative route involves the initial synthesis of 4-(1H-pyrazol-1-yl)benzoic acid, followed by its reduction to the target alcohol. This pathway may be advantageous if the corresponding benzonitrile or benzoic acid derivatives are more readily available starting materials.

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid

This intermediate can be synthesized via the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile.

Experimental Protocol:

To a solution of 4-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol, 1.0 eq.) in a mixture of ethanol and water (1:1 v/v, 20 mL), sodium hydroxide (1.5 mmol, 1.5 eq.) is added. The reaction mixture is heated to reflux at 105°C and stirred for 16 hours.[4] After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified to a pH of 5 using 6 M HCl, which results in the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 4-(1H-pyrazol-1-yl)benzoic acid as a white to light yellow solid.[4] The reported yields for this reaction are in the range of 45-65%.[4]

Step 2: Reduction of 4-(1H-pyrazol-1-yl)benzoic acid

The carboxylic acid intermediate is then reduced to the corresponding primary alcohol.

Experimental Protocol:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-(1H-pyrazol-1-yl)benzoic acid (1.0 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL) is prepared. The solution is cooled to 0°C in an ice bath. To this, lithium aluminum hydride (LiAlH₄, 1.5 mmol, 1.5 eq.) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-12 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water, while maintaining the temperature at 0°C. The resulting suspension is stirred for an additional 30 minutes and then filtered through a pad of celite. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give this compound.

Data Presentation:

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Stoichiometry
4-(1H-pyrazol-1-yl)benzonitrileC₁₀H₇N₃169.181.01.0 eq.
Sodium HydroxideNaOH40.001.51.5 eq.
Product
4-(1H-pyrazol-1-yl)benzoic acidC₁₀H₈N₂O₂188.18-Theoretical Yield

Step 2: Reduction to this compound

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Stoichiometry
4-(1H-pyrazol-1-yl)benzoic acidC₁₀H₈N₂O₂188.181.01.0 eq.
Lithium Aluminum HydrideLiAlH₄37.951.51.5 eq.
Product
This compoundC₁₀H₁₀N₂O174.20-Theoretical Yield

Workflow Diagram:

Two_Step_Synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Reduction Nitrile 4-(1H-pyrazol-1-yl)benzonitrile Hydrolysis NaOH, EtOH/H₂O, 105°C Nitrile->Hydrolysis Acid_Workup Acidification & Filtration Hydrolysis->Acid_Workup Carboxylic_Acid 4-(1H-pyrazol-1-yl)benzoic acid Acid_Workup->Carboxylic_Acid Reduction LiAlH₄, THF, 0°C to RT Carboxylic_Acid->Reduction Red_Workup Quenching & Filtration Reduction->Red_Workup Purification Column Chromatography Red_Workup->Purification Final_Product This compound Purification->Final_Product

Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Purification of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of [4-(1H-pyrazol-1-yl)phenyl]methanol, a key intermediate in the synthesis of various pharmaceutically active compounds. The following methods are described: silica gel column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).

Introduction

This compound is a versatile building block in medicinal chemistry. Its purity is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document outlines three common and effective methods for its purification, catering to different scales and purity requirements.

Data Presentation

The choice of purification method often involves a trade-off between yield, purity, and scale. The following table summarizes typical quantitative data for the purification of this compound using the described methods.

Purification MethodTypical PurityTypical YieldScaleNotes
Silica Gel Column Chromatography >98% (by HPLC)70-90%Milligram to multigramEffective for removing baseline impurities and reaction byproducts.
Recrystallization >99% (by HPLC)50-80%Gram to kilogramIdeal for high-purity final product isolation.
Preparative HPLC >99.5% (by HPLC)40-70%Microgram to gramSuitable for achieving very high purity or separating closely related impurities.

Experimental Protocols

Silica Gel Column Chromatography

This method is suitable for the routine purification of this compound after synthesis.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[1]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (9:1). Gradually increase the polarity of the eluent, for example, to hexane:ethyl acetate (7:3) and then (1:1), to elute the compound of interest.[2]

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC, visualizing the spots under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid.

Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline this compound.

Materials:

  • Crude or partially purified this compound

  • Ethanol or Methanol[3][4]

  • Water (as an anti-solvent, if needed)[3]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the crude product in a minimal volume of a suitable solvent (e.g., hot ethanol or methanol) in which the compound is soluble at high temperatures but less soluble at low temperatures.[3]

  • Dissolution: Add the bulk of the crude product to the flask and add the hot solvent portion-wise with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for achieving the highest purity or for separating isomers and closely related impurities.

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile[5]

  • HPLC-grade water[5]

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)[5][6]

  • Preparative HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter.

  • Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient. A common mobile phase for pyrazole derivatives is a mixture of acetonitrile and water.[5]

  • System Setup: Equilibrate the preparative HPLC system with the chosen mobile phase.

  • Injection: Inject the sample solution onto the column.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure compound based on the retention time determined from the analytical run.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents under reduced pressure. If a non-volatile buffer was used, further purification steps like solid-phase extraction might be necessary.

  • Drying: Dry the final product under high vacuum.

Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column dissolve_sample Dissolve Crude Product adsorb_sample Adsorb on Silica dissolve_sample->adsorb_sample adsorb_sample->load_column elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification by Silica Gel Column Chromatography.

experimental_workflow_recrystallization dissolve Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for Purification by Recrystallization.

experimental_workflow_prep_hplc cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation prep_sample Prepare & Filter Sample inject Inject Sample prep_sample->inject prep_system Equilibrate HPLC System prep_system->inject collect Collect Fractions inject->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvents combine->evaporate dry Dry under Vacuum evaporate->dry pure_product High-Purity Product dry->pure_product

Caption: Workflow for Purification by Preparative HPLC.

References

Application Notes and Protocols for [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and biological relevance of [4-(1H-pyrazol-1-yl)phenyl]methanol , a versatile building block in medicinal chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for key chemical transformations, enabling the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents.

Introduction

This compound is a bifunctional molecule featuring a reactive benzylic alcohol and a pharmacologically significant pyrazole moiety. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, known for its ability to participate in hydrogen bonding and other key interactions with biological targets.[1] This makes pyrazole-containing compounds, and by extension this compound, valuable starting points for the design of inhibitors for a range of enzymes, particularly protein kinases. Dysregulation of kinase activity is implicated in a multitude of diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[2][3]

The benzylic alcohol group of this compound serves as a versatile handle for a variety of chemical modifications, including oxidation, esterification, and etherification. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) in drug design.

Key Synthetic Transformations and Protocols

The primary utility of this compound as a building block lies in the reactivity of its benzylic alcohol. The following sections detail protocols for its most common and synthetically useful transformations.

Oxidation to 4-(1H-Pyrazol-1-yl)benzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde, 4-(1H-pyrazol-1-yl)benzaldehyde, is a crucial first step for many synthetic routes. This aldehyde is a key intermediate for the synthesis of various heterocyclic systems and for introducing the pyrazole-phenyl moiety via reactions such as reductive amination and Wittig-type reactions.[4][5]

Several methods can be employed for this oxidation, with the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation being popular choices due to their mild reaction conditions and high yields.[6][7][8][9]

a) Dess-Martin Periodinane (DMP) Oxidation Protocol

The Dess-Martin oxidation is known for its operational simplicity and tolerance of a wide range of functional groups.[6][7][10]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M), add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 15-20 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(1H-pyrazol-1-yl)benzaldehyde.

b) Swern Oxidation Protocol

The Swern oxidation is another mild and efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[9][11][12]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(1H-pyrazol-1-yl)benzaldehyde.

Table 1: Comparison of Oxidation Methods

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Dess-Martin OxidationDess-Martin Periodinane85-95Room temperature, neutral pHMild conditions, high yields, simple workupReagent is expensive and potentially explosive
Swern OxidationDMSO, Oxalyl Chloride80-90-78 °C to room temperatureMild conditions, avoids heavy metalsRequires low temperatures, produces malodorous dimethyl sulfide
Etherification Reactions

The hydroxyl group of this compound can be readily converted into an ether linkage, providing a stable connection to other molecular fragments. This is a common strategy in drug design to modulate lipophilicity and introduce functionalities that can interact with specific binding pockets of a target protein. Novel fluorinated pyrazoline-based ethers have demonstrated antimicrobial activity.[1][5][13]

Williamson Ether Synthesis Protocol (Example with an Alkyl Halide):

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ether by column chromatography.

Esterification Reactions

Esterification of the benzylic alcohol provides another avenue for derivatization. Esters can act as prodrugs, improving the pharmacokinetic properties of a parent molecule, or they can be key structural motifs in their own right.

Fischer Esterification Protocol (Example with Acetic Acid):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the carboxylic acid (e.g., acetic acid) which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. The use of a Dean-Stark apparatus can be beneficial to remove the water formed during the reaction and drive the equilibrium towards the product.

  • After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the ester product by column chromatography.

Acylation with an Acid Anhydride Protocol (Example with Acetic Anhydride):

  • Dissolve this compound (1.0 eq) in a suitable solvent like DCM or pyridine.

  • Add acetic anhydride (1.5 eq) and a catalytic amount of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the acetylated product.[8]

Applications in Drug Discovery: Targeting Protein Kinases

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors.[2] Numerous pyrazole-containing compounds have shown potent inhibitory activity against a variety of kinases, including Janus kinases (JAKs) and Aurora kinases.[4][7][14][15] The general strategy involves the synthesis of a library of derivatives from a core scaffold and screening them against a panel of kinases to identify potent and selective inhibitors.

Derivatives of this compound are excellent candidates for such screening libraries. The synthetic transformations described above allow for the introduction of a wide array of chemical diversity around the pyrazole-phenyl core.

Workflow for Kinase Inhibitor Discovery:

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound B Oxidation A->B C 4-(1H-Pyrazol-1-yl)benzaldehyde B->C D Derivatization (e.g., Reductive Amination) C->D E Library of Pyrazole Derivatives D->E F Kinase Panel Screening E->F G Hit Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I J Candidate Drug I->J

Caption: Workflow for kinase inhibitor discovery using the target building block.

Quantitative Data on Pyrazole-Based Kinase Inhibitors:

Table 2: Examples of Pyrazole-Containing Kinase Inhibitors and their Activities

Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-Amino-(1H)-pyrazole derivativesJAK13.4[14]
4-Amino-(1H)-pyrazole derivativesJAK22.2[14]
4-Amino-(1H)-pyrazole derivativesJAK33.5[14]
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivativesAurora-A110[7]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK2166[4][15]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK357[4][15]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesAurora A939[4][15]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesAurora B583[4][15]

Signaling Pathway Involvement

The JAK-STAT signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.[14] Kinase inhibitors targeting components of this pathway, such as JAK1, JAK2, and JAK3, have shown significant therapeutic promise.

Simplified JAK-STAT Signaling Pathway:

G cluster_Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocation Gene Gene Transcription P_STAT->Gene Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. The straightforward functionalization of its benzylic alcohol group through oxidation, etherification, and esterification allows for the creation of diverse chemical libraries. The inherent pharmacological potential of the pyrazole moiety makes these derivatives particularly well-suited for screening as kinase inhibitors and other therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their drug discovery and development efforts.

References

Application Notes and Protocols for [4-(1H-pyrazol-1-yl)phenyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-pyrazol-1-yl)phenyl]methanol is a key building block in medicinal chemistry, serving as a versatile scaffold for the development of a diverse range of therapeutic agents. The pyrazole moiety is a well-established pharmacophore, known to interact with various biological targets. The phenylmethanol portion of the molecule provides a convenient handle for further structural modifications, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides detailed application notes on the use of this compound in drug discovery, along with specific experimental protocols for the synthesis of its derivatives and the evaluation of their biological activities.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology. The core structure has been successfully utilized to develop potent inhibitors of various enzymes and proteins implicated in cancer progression.

Key Therapeutic Targets:

  • Kinase Inhibition: The pyrazole ring is a common feature in many kinase inhibitors. Derivatives of this compound have been explored as inhibitors of tyrosine kinases such as BCR-ABL, which is a key driver in chronic myeloid leukemia (CML).

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Compounds derived from this scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Modulation of Apoptosis: The Bcl-2 family of proteins are critical regulators of apoptosis. Phenylpyrazole derivatives have been identified as inhibitors of anti-apoptotic proteins like Mcl-1, thereby promoting programmed cell death in cancer cells.

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of this compound via the reduction of 4-(1H-pyrazol-1-yl)benzaldehyde.

Materials:

  • 4-(1H-pyrazol-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Biological Assay Protocols

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., K562, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (derivatives of this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds

  • Positive control (e.g., colchicine)

  • 96-well black microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare serial dilutions of the test compounds and controls in G-PEM buffer.

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in G-PEM buffer.

  • Add the test compounds, controls, and tubulin solution to the pre-chilled wells of the 96-well plate.

  • Place the plate in the fluorescence plate reader pre-warmed to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.[1]

Protocol 4: BCR-ABL Kinase Inhibition Assay

This assay determines the inhibitory activity of compounds against the BCR-ABL tyrosine kinase.

Materials:

  • Recombinant BCR-ABL kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Peptide substrate (e.g., Abltide)

  • ATP (radiolabeled or non-radiolabeled)

  • Test compounds

  • Positive control (e.g., imatinib)

  • Method for detection of phosphorylation (e.g., ELISA, radiometric assay)

Procedure:

  • Prepare serial dilutions of the test compounds and controls in kinase buffer.

  • In a suitable reaction plate, add the test compounds, recombinant BCR-ABL kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.[2]

Quantitative Data

The following tables summarize the biological activities of various pyrazole derivatives, including those structurally related to this compound.

Table 1: Anticancer Activity of Phenylpyrazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
22 MCF72.82[3]
23 MCF73.15[3]
22 A5494.12[3]
23 A5493.98[3]
29 HepG210.05[3]
35 HepG23.53[3]
37 MCF75.21[3]
5o MCF-72.13[1]
5l MCF-74.34[1]
5p PC-34.46[1]

Table 2: Kinase and Tubulin Polymerization Inhibition

Compound IDTargetIC₅₀ / Kᵢ (µM)Reference
GQN-B37-E Mcl-1Kᵢ = 0.6[4][5]
LC126 Mcl-1Kᵢ = 13[4]
LC126 Bcl-2Kᵢ = 10[4]
5o Tubulin PolymerizationIC₅₀ = 1.15[1]
5l Tubulin PolymerizationIC₅₀ = 1.65[1]
5p Tubulin PolymerizationIC₅₀ = 1.95[1]
11b Bcr-AblIC₅₀ = 0.015[6]
Compound 1 Bcr-AblIC₅₀ = 0.00843[7]

Visualizations

Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway, which is often targeted by phenylpyrazole derivatives that inhibit anti-apoptotic Bcl-2 family proteins like Mcl-1.

Bcl2_Pathway cluster_Stimuli Apoptotic Stimuli cluster_Bcl2_Family Bcl-2 Family Regulation cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade DNA_damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma) DNA_damage->BH3_only activate Growth_factor_withdrawal Growth Factor Withdrawal Growth_factor_withdrawal->BH3_only activate Bax_Bak Bax / Bak BH3_only->Bax_Bak activate Bcl2_Mcl1 Bcl-2 / Mcl-1 BH3_only->Bcl2_Mcl1 inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induce Bcl2_Mcl1->Bax_Bak Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Phenylpyrazole Phenylpyrazole Derivatives Phenylpyrazole->Bcl2_Mcl1 inhibit Workflow Start Start: this compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_vitro_screening In Vitro Screening Purification->In_vitro_screening MTT_assay Cell Viability Assay (e.g., MTT) In_vitro_screening->MTT_assay Target_based_assay Target-Based Assays (e.g., Kinase, Tubulin) In_vitro_screening->Target_based_assay Hit_identification Hit Identification & Lead Optimization MTT_assay->Hit_identification Target_based_assay->Hit_identification Hit_identification->Synthesis SAR-guided Optimization In_vivo_studies In Vivo Studies (Xenograft Models) Hit_identification->In_vivo_studies Preclinical_candidate Preclinical Candidate In_vivo_studies->Preclinical_candidate

References

Application Notes and Protocols: [4-(1H-pyrazol-1-yl)phenyl]methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-Pyrazol-1-yl)phenyl]methanol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic alcohol and a coordinating pyrazole ring, allows for a variety of chemical transformations. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of the corresponding carboxylic acid ester, methyl 4-(1H-pyrazol-1-yl)benzoate.

Experimental Protocol: Reduction of Methyl 4-(1H-pyrazol-1-yl)benzoate
  • Reaction Setup: To a stirred solution of methyl 4-(1H-pyrazol-1-yl)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation: Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound as a solid.

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of derivatives. Key applications include its oxidation to the corresponding aldehyde, which is a substrate for reductive amination, as well as its conversion to ethers and esters.

Oxidation to 4-(1H-Pyrazol-1-yl)benzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde provides a key intermediate for various subsequent reactions, such as the synthesis of amines via reductive amination.

G cluster_oxidation Oxidation start This compound product 4-(1H-Pyrazol-1-yl)benzaldehyde start->product Oxidation reagent Oxidizing Agent (e.g., PCC, MnO2) reagent->start

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-(1H-pyrazol-1-yl)benzaldehyde, which can be used in the next step without further purification or can be purified by column chromatography.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PCCDCMRoom Temp.2-485-95
MnO₂DCM or CHCl₃Reflux12-2470-90
Synthesis of Amines via Reductive Amination

The aldehyde synthesized in the previous step can be readily converted to a wide range of secondary and tertiary amines through reductive amination.

G cluster_reductive_amination Reductive Amination aldehyde 4-(1H-Pyrazol-1-yl)benzaldehyde amine Primary or Secondary Amine (R¹R²NH) reductant Reducing Agent (e.g., NaBH(OAc)₃) product [4-(1H-Pyrazol-1-yl)phenyl]methanamine Derivative

  • Reaction Setup: To a solution of 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) and a primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.[1]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

AmineReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary AliphaticNaBH(OAc)₃DCERoom Temp.12-2470-90
Secondary AliphaticNaBH(OAc)₃DCERoom Temp.12-2475-95
AnilineNaBH(OAc)₃DCERoom Temp.24-4860-80
Synthesis of Ethers via Williamson Ether Synthesis

The hydroxyl group of this compound can be alkylated to form a variety of ethers, which are common motifs in drug molecules.

G cluster_etherification Williamson Ether Synthesis start This compound base Base (e.g., NaH) alkyl_halide Alkyl Halide (R-X) product 1-(4-((alkoxy)methyl)phenyl)-1H-pyrazole

  • Reaction Setup: To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a round-bottom flask at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cautiously quench the reaction with water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl iodideNaHTHFRoom Temp.1280-95
Ethyl bromideNaHTHFRoom Temp.1675-90
Benzyl bromideNaHTHFRoom Temp.1285-98
Synthesis of Esters via Fischer Esterification

Ester derivatives can be prepared through the acid-catalyzed reaction of this compound with carboxylic acids.

G cluster_esterification Fischer Esterification start This compound acid Carboxylic Acid (R-COOH) catalyst Acid Catalyst (e.g., H₂SO₄) product 4-(1H-Pyrazol-1-yl)benzyl ester

  • Reaction Setup: To a solution of this compound (1.0 eq) and a carboxylic acid (1.2 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Isolation and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Carboxylic AcidCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetic acidH₂SO₄TolueneReflux4-870-85
Benzoic acidp-TsOHTolueneReflux6-1275-90

General Experimental Workflow

G start Start with This compound reaction Perform Reaction (Oxidation, Etherification, etc.) start->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. The protocols outlined in this document provide a foundation for its use in key synthetic transformations, enabling researchers to access a variety of functionalized pyrazole derivatives. The straightforward nature of these reactions, coupled with the significance of the pyrazole scaffold, makes this compound an attractive tool for synthetic chemists.

References

Application Notes and Protocols for the Synthesis of [4-(1H-Pyrazol-1-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The [4-(1H-pyrazol-1-yl)phenyl]methanol scaffold is a key structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Pyrazole-containing molecules have demonstrated anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] The synthesis of derivatives of this compound is therefore of significant interest for the development of new therapeutic agents.

This document provides detailed protocols for the synthesis of this compound and its derivatives, focusing on two common and effective synthetic strategies: the Suzuki-Miyaura cross-coupling and the Ullmann condensation for the formation of the core biaryl linkage, followed by the reduction of a functional group to yield the desired alcohol.

General Synthetic Workflow

The synthesis of this compound derivatives can be broadly divided into two main stages. The first stage involves the formation of the C-N bond between the pyrazole and phenyl rings to create a substituted benzaldehyde or benzoate intermediate. The second stage is the reduction of the aldehyde or ester functionality to the corresponding methanol.

Synthesis_Workflow cluster_step1 Step 1: C-N Bond Formation cluster_step2 Step 2: Reduction Start1 Pyrazole Coupling Suzuki-Miyaura Coupling or Ullmann Condensation Start1->Coupling Ullmann Start1->Coupling Suzuki Start2 4-Bromobenzaldehyde or Ethyl 4-bromobenzoate Start2->Coupling Ullmann Start3 4-Formylphenylboronic acid or 4-(Ethoxycarbonyl)phenylboronic acid Start3->Coupling Suzuki Intermediate 4-(1H-Pyrazol-1-yl)benzaldehyde or Ethyl 4-(1H-pyrazol-1-yl)benzoate Coupling->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Derivatives Reduction->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1H-pyrazole with 4-formylphenylboronic acid.

Materials:

  • 1H-Pyrazole

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 1H-pyrazole (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Add a 4:1 mixture of dioxane and water (5 mL).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-(1H-pyrazol-1-yl)benzaldehyde.

Quantitative Data:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)120 (microwave)176-99[5]
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O (4:1)10012-2470-90General Protocol
Protocol 2: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate via Ullmann Condensation

This protocol outlines the copper-catalyzed Ullmann condensation of 1H-pyrazole with ethyl 4-bromobenzoate.[6]

Materials:

  • 1H-Pyrazole

  • Ethyl 4-bromobenzoate

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add 1H-pyrazole (1.2 mmol), ethyl 4-bromobenzoate (1.0 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol).

  • Add potassium carbonate (2.0 mmol) and dimethyl sulfoxide (5 mL).

  • Heat the mixture to 110°C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield ethyl 4-(1H-pyrazol-1-yl)benzoate.

Quantitative Data:

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuIL-ProlineK₂CO₃DMSO1102480-95[6]
CuIPhenanthrolineK₂CO₃DMF120-1402475-90[7]
Protocol 3: Reduction of 4-(1H-Pyrazol-1-yl)benzaldehyde to this compound

This protocol describes the reduction of the aldehyde to the corresponding alcohol using sodium borohydride.

Materials:

  • 4-(1H-Pyrazol-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to obtain this compound.

Quantitative Data:

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
NaBH₄Methanol0 to RT3>90General Protocol
LiAlH₄THF0 to RT475-85General Protocol

Application in Drug Discovery: Signaling Pathway of a Pyrazole-Containing Drug

Many pyrazole-containing compounds exhibit their therapeutic effects by modulating specific signaling pathways. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[8][9][10] The inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12]

Celecoxib_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Celecoxib Celecoxib ([4-(1H-pyrazol-1-yl)phenyl] -based structure) Celecoxib->COX2 Inhibition

Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib.

References

Application Notes and Protocols for the Quantification of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-pyrazol-1-yl)phenyl]methanol is a heterocyclic compound featuring a pyrazole and a phenylmethanol moiety. The pyrazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

These application notes provide a detailed protocol for the quantification of this compound in a sample matrix using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The analyte is detected and quantified using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from the peak areas of standard solutions of known concentrations.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained during the validation of the HPLC method for the quantification of this compound.

Table 1: Chromatographic Conditions and System Suitability

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30°C
Retention Time Approximately 5.8 min
Theoretical Plates > 5000
Tailing Factor < 1.5

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Robustness Robust

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), analytical grade

  • Water, HPLC grade or purified by a water purification system

  • 0.45 µm syringe filters

Preparation of Solutions
  • Mobile Phase (Acetonitrile : 0.1% TFA in Water, 60:40 v/v):

    • Prepare 1 L of 0.1% TFA in water by adding 1 mL of TFA to 1 L of HPLC grade water.

    • Mix 600 mL of acetonitrile with 400 mL of the 0.1% TFA in water.

    • Degas the mobile phase using a vacuum degasser or by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This is the standard stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • For Bulk Drug:

    • Accurately weigh a quantity of the bulk drug sample equivalent to 25 mg of this compound.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Further dilute an aliquot with the mobile phase to obtain a final concentration within the linearity range of the method.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.

    • Add a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.

    • Dilute to the mark with methanol and mix well.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Dilute a known volume of the supernatant with the mobile phase to a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the prepared sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the regression equation.

Diagrams

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions injection Inject Standards & Samples prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system Equilibrate HPLC System hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship compound This compound application Pharmaceutical Applications compound->application quantification Accurate Quantification application->quantification quality_control Quality Control quantification->quality_control pk_studies Pharmacokinetic Studies quantification->pk_studies formulation Formulation Analysis quantification->formulation hplc HPLC Method hplc->quantification

Caption: Logical relationship for the need for quantification of the target compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of [4-(1H-Pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-Pyrazol-1-yl)phenyl]methanol is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a 1-arylpyrazole moiety, is a common motif in a variety of biologically active compounds. The development of a robust and scalable synthetic process is crucial for ensuring a reliable supply for research and development activities.

This document outlines a two-step synthetic route for the scale-up preparation of this compound. The synthesis commences with a copper-catalyzed Ullmann condensation to form an ester intermediate, followed by a chemical reduction to yield the final product. This methodology is designed to be efficient and amenable to larger-scale production.

Synthetic Strategy Overview

The selected synthetic pathway involves two primary transformations:

  • Ullmann Condensation: A copper-catalyzed N-arylation of pyrazole with an ethyl 4-halobenzoate. This reaction is a well-established method for forming aryl-N bonds.

  • Ester Reduction: The reduction of the resulting ethyl ester to the corresponding primary alcohol using a suitable reducing agent.

This approach is advantageous for scale-up due to the relatively mild conditions of the modern Ullmann coupling and the high efficiency of the ester reduction.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate

This procedure is based on a modified Ullmann condensation, a reliable method for N-arylation of heterocyclic compounds.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
Ethyl 4-iodobenzoate276.06-≥98%
1H-Pyrazole68.08-≥98%
Copper(I) iodide (CuI)190.455.67≥98%
N,N'-Dimethylethylenediamine (DMEDA)88.150.826≥99%
Potassium Carbonate (K2CO3)138.212.43≥99%
Toluene92.140.867Anhydrous

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethyl 4-iodobenzoate (1.0 eq), 1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene to the reactor to achieve a suitable concentration (e.g., 0.5 M).

  • Begin stirring the suspension and purge the reactor with nitrogen for 15-20 minutes.

  • In a separate flask, prepare a solution of copper(I) iodide (0.1 eq) and N,N'-dimethylethylenediamine (0.2 eq) in a small amount of toluene.

  • Add the catalyst solution to the main reactor.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, HPLC, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts. Wash the filter cake with toluene.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield ethyl 4-(1H-pyrazol-1-yl)benzoate as a solid.

Quantitative Data Summary (Step 1):

ParameterValue
Typical Scale100 g
Reaction Time18 h
Yield85-95%
Purity (by HPLC)>98%
Step 2: Synthesis of this compound

This step involves the reduction of the ester functional group to a primary alcohol.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
Ethyl 4-(1H-pyrazol-1-yl)benzoate216.23-≥98%
Lithium Aluminum Hydride (LiAlH4)37.950.917≥95%
Tetrahydrofuran (THF)72.110.889Anhydrous
Sodium Sulfate (Na2SO4)142.042.664Anhydrous

Procedure:

  • To a dry reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add a 1 M solution of lithium aluminum hydride (LiAlH4) in THF (1.5 eq).

  • Cool the LiAlH4 solution to 0 °C using an ice bath.

  • Dissolve ethyl 4-(1H-pyrazol-1-yl)benzoate (1.0 eq) in anhydrous THF in a separate flask.

  • Slowly add the solution of the ester to the cooled LiAlH4 suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once complete, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off. Wash the filter cake thoroughly with THF.

  • Add anhydrous sodium sulfate to the combined filtrate, stir for 30 minutes, and then filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

  • If necessary, the product can be further purified by recrystallization.

Quantitative Data Summary (Step 2):

ParameterValue
Typical Scale50 g
Reaction Time3 h
Yield90-98%
Purity (by HPLC)>99%

Visualizations

Experimental Workflow

G Workflow for the Synthesis of this compound cluster_0 cluster_1 A Step 1: Ullmann Condensation C Reaction Conditions: CuI, DMEDA, K2CO3 Toluene, Reflux A->C B Starting Materials: Ethyl 4-iodobenzoate 1H-Pyrazole B->A D Workup & Purification: Filtration, Concentration Recrystallization C->D E Intermediate: Ethyl 4-(1H-pyrazol-1-yl)benzoate D->E F Step 2: Ester Reduction E->F G Reaction Conditions: LiAlH4, THF 0 °C to RT F->G H Workup & Purification: Quench, Filtration Concentration G->H I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

G Key Transformations in the Synthesis Start Aryl Halide & Pyrazole Intermediate Aryl Pyrazole Ester Start->Intermediate Ullmann Coupling (C-N Bond Formation) Product Aryl Pyrazole Methanol Intermediate->Product Ester Reduction (C=O to CH2OH)

Caption: Core chemical transformations in the synthesis.

Application Notes and Protocols for the Functionalization of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the functionalization of the primary alcohol in [4-(1H-pyrazol-1-yl)phenyl]methanol. The presented method focuses on a classic esterification reaction, a common and versatile strategy for modifying hydroxyl groups. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who are working with pyrazole-containing scaffolds. The procedure is designed to be straightforward and reproducible, yielding the desired ester product in high purity.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and materials science. This compound is a valuable building block that possesses a reactive hydroxyl group, allowing for further molecular elaboration. Functionalization of this alcohol can lead to the synthesis of novel esters, ethers, and other derivatives with potentially enhanced biological properties or tailored physicochemical characteristics.

This application note details a standard protocol for the esterification of this compound using acetic anhydride in the presence of a base catalyst. This method is illustrative of a general approach that can be adapted for other carboxylic acid anhydrides or chlorides to generate a library of functionalized pyrazole derivatives.

Reaction Scheme

The esterification of this compound with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism, yielding [4-(1H-pyrazol-1-yl)phenyl]methyl acetate.

(Note: An illustrative image of the reaction scheme would be placed here in a formal document.)

Experimental Protocol: Esterification of this compound

This protocol describes the synthesis of [4-(1H-pyrazol-1-yl)phenyl]methyl acetate.

Materials and Equipment
  • Reagents:

    • This compound (Starting Material)[1]

    • Acetic Anhydride (Reagent)

    • Pyridine or Triethylamine (Base Catalyst)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous Solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Cool the solution in an ice bath and add pyridine or triethylamine (1.5 eq) dropwise.

  • Addition of Acylating Agent: While stirring, slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if TLC analysis indicates the presence of impurities.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

Data Presentation

The following table summarizes the quantitative data for the described esterification protocol.

CompoundMolecular Weight ( g/mol )Molar EquivalentsMoles (mmol)Mass (mg)
This compound174.201.01.0174.2
Acetic Anhydride102.091.21.2122.5
Pyridine79.101.51.5118.7
Product: [4-(1H-pyrazol-1-yl)phenyl]methyl acetate 216.23 - - (Expected)

Note: The expected mass of the product will depend on the reaction yield.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the functionalization of this compound.

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve add_base Add Pyridine (0°C) dissolve->add_base add_anhydride Add Acetic Anhydride (0°C) add_base->add_anhydride react Stir at Room Temp (2-4h) add_anhydride->react workup Aqueous Workup (NaHCO3, Brine) react->workup dry Dry (MgSO4) & Concentrate workup->dry purify Column Chromatography (if needed) dry->purify product Product: [4-(1H-pyrazol-1-yl)phenyl]methyl acetate purify->product

References

Application Notes and Protocols: [4-(1H-Pyrazol-1-yl)phenyl]methanol as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapies. [4-(1H-Pyrazol-1-yl)phenyl]methanol is a key building block that provides a versatile platform for the synthesis of a wide array of pyrazole-containing drug candidates. The phenyl group at the 1-position of the pyrazole ring is a common feature in many active pharmaceutical ingredients (APIs), and the hydroxymethyl group offers a convenient handle for further chemical elaboration and conjugation.

This document provides detailed application notes on the utility of this compound as a precursor in drug discovery, with a focus on its relevance to the synthesis of cyclooxygenase-2 (COX-2) inhibitors and Janus kinase (JAK) inhibitors. Detailed experimental protocols for the synthesis of this precursor and its derivatives are also presented.

Pharmaceutical Applications of the Pyrazole Scaffold

The pyrazole moiety is a key pharmacophore in a range of therapeutic agents. Its presence is critical for the biological activity of drugs targeting various diseases, including inflammatory disorders, cancer, and autoimmune diseases.

Cyclooxygenase-2 (COX-2) Inhibitors:

A prominent class of pharmaceuticals built upon the pyrazole scaffold are the selective COX-2 inhibitors, used for the treatment of pain and inflammation.

  • Celecoxib: A widely prescribed nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, features a 1,5-diarylpyrazole core.[1] It selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. This selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. The chemical structure of Celecoxib is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. The 1-phenylpyrazole substructure is analogous to that provided by the precursor this compound.

  • Deracoxib: Another selective COX-2 inhibitor, Deracoxib, is primarily used in veterinary medicine to manage pain and inflammation in dogs.[2] Its structure, 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide, also contains the 1-phenylpyrazole core.[3]

Mechanism of Action: COX-2 Inhibition

The mechanism of action of Celecoxib and other coxibs involves the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

COX-2 Inhibition Pathway
Janus Kinase (JAK) Inhibitors:

The pyrazole scaffold is also integral to the design of Janus kinase (JAK) inhibitors, which are used in the treatment of myelofibrosis, rheumatoid arthritis, and other autoimmune diseases.

  • Ruxolitinib: An FDA-approved JAK1 and JAK2 inhibitor, Ruxolitinib, is used to treat myelofibrosis and polycythemia vera.[4] Its chemical structure, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, incorporates a pyrazole ring that is crucial for its binding to the ATP-binding site of the JAK enzymes.[4]

Mechanism of Action: JAK/STAT Pathway Inhibition

Ruxolitinib functions by inhibiting the JAK/STAT signaling pathway. This pathway is critical for the signaling of numerous cytokines and growth factors involved in inflammation and cellular proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

JAK/STAT Signaling Pathway

Quantitative Data Summary

The following table summarizes key quantitative data for representative pharmaceuticals containing the pyrazole scaffold.

CompoundTargetIC50 / KiDisease Indication
CelecoxibCOX-2IC50 = 40 nMArthritis, Pain
DeracoxibCOX-2IC50 = 203-189 nM (canine)Osteoarthritis (veterinary)
RuxolitinibJAK1 / JAK2Ki = 0.1 nM (JAK2)Myelofibrosis, Polycythemia Vera
Compound 3f (experimental)JAK1 / JAK2 / JAK3IC50 = 3.4 nM (JAK1), 2.2 nM (JAK2), 3.5 nM (JAK3)Cancer (preclinical)[5]

Experimental Protocols

The following protocols describe a plausible synthetic route to this compound.

Synthesis_Workflow Start 4-Hydrazinobenzoic Acid Step1 Step 1: Pyrazole Ring Formation Start->Step1 Intermediate1 Malondialdehyde bis(diethyl acetal) Intermediate1->Step1 Intermediate2 4-(1H-Pyrazol-1-yl)benzoic Acid Step1->Intermediate2 Step2 Step 2: Esterification Intermediate2->Step2 Intermediate3 Ethyl 4-(1H-Pyrazol-1-yl)benzoate Step2->Intermediate3 Step3 Step 3: Reduction Intermediate3->Step3 Product This compound Step3->Product

References

Application Notes and Protocols for the Flow Chemistry Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a critically important class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities. They form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditional batch synthesis of pyrazole derivatives often involves challenges such as long reaction times, safety concerns when handling hazardous intermediates like hydrazines and diazo compounds, and difficulties in scaling up.[1][3] Flow chemistry, or continuous flow synthesis, has emerged as a powerful alternative that addresses many of these limitations.[1][3] This technology offers precise control over reaction parameters, enhanced heat and mass transfer, improved safety profiles by minimizing the accumulation of reactive intermediates, and streamlined scalability.[1][4] These application notes provide detailed protocols and data for the synthesis of various pyrazole derivatives using flow chemistry, intended for researchers, scientists, and professionals in drug development.

Application Note 1: Two-Stage Continuous Flow Synthesis of Pyrazoles from Acetophenones

This method outlines a two-step process for the synthesis of a library of pyrazole derivatives starting from readily available acetophenones. The process involves an initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by a cyclocondensation reaction with hydrazine to yield the desired pyrazole.[5]

Logical Workflow

A Acetophenone Solution (in DMF) C Pump 1 A->C B DMF-DMA Solution (in DMF) D Pump 2 B->D E T-Mixer C->E 0.25 mL/min D->E 0.25 mL/min F Heated Coil Reactor 1 (Enaminone Formation) E->F I T-Mixer F->I G Hydrazine Solution (in DMF) H Pump 3 G->H H->I 0.5 mL/min J Heated Chip Reactor 2 (Pyrazole Formation) I->J K Back Pressure Regulator J->K L Product Collection K->L

Caption: Two-stage continuous flow synthesis of pyrazoles.

Experimental Protocol

Reagent Preparation:

  • Solution A: Prepare a solution of the desired substituted acetophenone (e.g., 0.543 M to 0.624 M) in anhydrous N,N-Dimethylformamide (DMF).

  • Solution B: Prepare a solution of DMF-DMA (2 equivalents relative to the acetophenone) in anhydrous DMF.

  • Solution C: Prepare a solution of hydrazine hydrate (3 equivalents relative to the acetophenone) in anhydrous DMF.

Flow Reactor Setup:

  • Set up a flow chemistry system consisting of three pumps, two T-mixers, a heated coil reactor (e.g., 5 mL stainless steel), and a heated microreactor chip (e.g., 2 mL glass).[5]

  • Connect Pump 1 (Solution A) and Pump 2 (Solution B) to the first T-mixer.

  • Connect the outlet of the first T-mixer to the inlet of the heated coil reactor (Reactor 1).

  • Connect the outlet of Reactor 1 to the first inlet of the second T-mixer.

  • Connect Pump 3 (Solution C) to the second inlet of the second T-mixer.

  • Connect the outlet of the second T-mixer to the inlet of the heated chip reactor (Reactor 2).

  • Attach a back pressure regulator (BPR) to the outlet of Reactor 2 to maintain a stable pressure throughout the system.

Reaction Execution:

  • Set the temperature of Reactor 1 to 170 °C and Reactor 2 to 150 °C.[5]

  • Set the flow rate for Pump 1 and Pump 2 to 0.25 mL/min each, resulting in a total flow rate of 0.5 mL/min into Reactor 1. This corresponds to a residence time of 10 minutes in a 5 mL reactor.[5]

  • Set the flow rate for Pump 3 to 0.5 mL/min. The total flow rate into Reactor 2 will be 1.0 mL/min, resulting in a residence time of 2 minutes in a 2 mL reactor.[5]

  • Begin pumping the reagent solutions through the system.

  • Allow the system to reach a steady state before collecting the product stream.

  • The collected crude product can be purified by standard methods such as column chromatography.

Data Summary
EntryAcetophenone SubstituentConcentration (M)Yield (%)Throughput (mg/h)
14-H0.62485530
24-Me0.59689570
34-F0.57990560
44-Cl0.51495530
54-Br0.45291500
64-CN0.53085480
72-F0.57993580
82-Cl0.51487500

Table adapted from data presented in the GalChimia Technical Note.[5]

Application Note 2: Four-Step Telescoped Synthesis of N-Aryl Pyrazoles from Anilines

This protocol describes a fully continuous, four-step synthesis of N-aryl pyrazoles starting from anilines. The sequence involves diazotization, reduction of the resulting diazonium salt to a hydrazine, in-situ hydrolysis, and subsequent cyclocondensation with a 1,3-dicarbonyl compound.[6][7] This method avoids the isolation of hazardous diazonium and hydrazine intermediates.[6]

Logical Workflow

A Aniline / HCl C Pump A A->C B t-Butyl Nitrite D Pump B B->D E T-Mixer 1 C->E D->E F Reactor Coil 1 (Diazotization) E->F I T-Mixer 2 F->I G Ascorbic Acid H Pump C G->H H->I J Reactor Coil 2 (Reduction) I->J M T-Mixer 3 J->M K 1,3-Dicarbonyl / HCl L Pump D K->L L->M N Heated Reactor Coil 3 (Cyclocondensation) M->N O Back Pressure Regulator N->O P Product Collection O->P

Caption: Four-step telescoped synthesis of N-aryl pyrazoles.

Experimental Protocol

Reagent Preparation:

  • Solution A: A solution of the aniline (1.0 equiv) in a suitable solvent (e.g., MeCN) with HCl.

  • Solution B: A solution of t-butyl nitrite (1.1 equiv) in MeCN.

  • Solution C: A solution of L-ascorbic acid (Vitamin C, 1.0 equiv) in water.[6]

  • Solution D: A solution of the 1,3-dicarbonyl compound (e.g., pentane-2,4-dione, 1.1 equiv) and HCl in a suitable solvent.

Flow Reactor Setup:

  • Assemble a multi-module continuous flow reactor with four pumps, three T-mixers, and three reactor coils.[6]

  • Pump Solutions A and B are mixed at T-Mixer 1 and enter Reactor Coil 1 (e.g., PFA tubing, ambient temperature) for diazotization.

  • The output stream is mixed with Solution C at T-Mixer 2 and enters Reactor Coil 2 (ambient temperature) for the reduction step.

  • The resulting stream containing the in-situ generated hydrazine is mixed with Solution D at T-Mixer 3 and enters the heated Reactor Coil 3 for the final cyclocondensation.

  • The product stream passes through a back pressure regulator before collection.

Reaction Execution:

  • Set the temperature of Reactor Coil 3 to 140 °C.[7]

  • Set the flow rates of all pumps to achieve the desired residence times in each reactor segment. For example, a total residence time of approximately 35-60 minutes is often employed.[6][7]

  • Commence pumping of all solutions.

  • After the system stabilizes, collect the output for analysis and purification.

Data Summary
EntryAniline Substituent1,3-DicarbonylTemp (°C)Residence Time (min)Yield (%)
14-CF₃Pentane-2,4-dione1403569
24-CO₂MePentane-2,4-dione1403576
34-ClPentane-2,4-dione1403571
44-FPentane-2,4-dione1403562
52-CO₂HPentane-2,4-dione1403561
64-CF₃1-Phenylbutane-1,3-dione1403558

Table adapted from data presented by Poh et al. and O'Brien et al.[4][6][8]

Application Note 3: Synthesis of 3,5-Disubstituted Pyrazoles via Alkyne Homocoupling and Hydroamination

This application note details a two-step, uninterrupted flow strategy for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. The process involves a copper-catalyzed homocoupling of the alkyne to form a 1,3-diyne intermediate, which then undergoes a Cope-type hydroamination with hydrazine.[4][9]

Logical Workflow

A Terminal Alkyne CuBr₂, Base in Solvent B Pump 1 A->B C Heated Reactor 1 (Alkyne Homocoupling) B->C F T-Mixer C->F D Hydrazine Monohydrate in Solvent E Pump 2 D->E E->F G Heated Reactor 2 (Hydroamination) F->G H Back Pressure Regulator G->H I Product Collection H->I

Caption: Two-step flow synthesis of 3,5-disubstituted pyrazoles.

Experimental Protocol

Reagent Preparation:

  • Solution A: A solution of the terminal alkyne (1.0 equiv), CuBr₂ (catalyst), and a base (e.g., piperidine) in a suitable solvent (e.g., THF/MeOH mixture).

  • Solution B: A solution of hydrazine monohydrate (e.g., 10 equiv) in a compatible solvent.

Flow Reactor Setup:

  • The flow system consists of two pumps, a T-mixer, and two sequential heated reactors.[9]

  • Solution A is introduced via Pump 1 into the first heated reactor (Reactor 1) to facilitate the copper-mediated homocoupling.

  • The output stream from Reactor 1, containing the in-situ formed 1,3-diyne, is mixed with Solution B from Pump 2 at a T-mixer.

  • The combined stream then flows into the second heated reactor (Reactor 2) for the hydroamination and cyclization step.

  • A back pressure regulator is placed downstream to ensure smooth operation.

Reaction Execution:

  • Set the temperatures for Reactor 1 (e.g., 80 °C) and Reactor 2 (e.g., 100 °C).

  • Set the flow rates to achieve the desired residence times for both the homocoupling and hydroamination steps. Total reaction times are significantly reduced compared to batch processing, often to around 2 hours.[4]

  • Pump the solutions through the system and collect the product after stabilization.

Data Summary
EntryTerminal Alkyne SubstituentYield (%)
1Phenyl90
24-Tolyl88
34-Methoxyphenyl85
44-Chlorophenyl84
5Thiophen-2-yl81

Table adapted from data presented by Ötvös et al.[4]

The application of flow chemistry to the synthesis of pyrazole derivatives offers significant advantages in terms of efficiency, safety, and scalability.[1][4] The protocols detailed above demonstrate the versatility of this technology for constructing a wide range of pyrazole-based scaffolds. By leveraging the precise control offered by continuous flow systems, researchers can accelerate the discovery and development of new chemical entities for pharmaceutical and agrochemical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis typically involves forming a carbon-nitrogen (C-N) bond between a pyrazole ring and a phenyl ring. The most common strategies are transition-metal-catalyzed cross-coupling reactions, including:

  • Ullmann Condensation: A copper-catalyzed reaction between pyrazole and an aryl halide (e.g., (4-bromophenyl)methanol). This method is traditional but often requires high temperatures.[1]

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed reaction that can often be performed under milder conditions than the Ullmann condensation.[2][3] It has a broad substrate scope and functional group tolerance.[2]

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a pyrazole boronic acid derivative and an aryl halide, or more commonly, an arylboronic acid (e.g., 4-(hydroxymethyl)phenylboronic acid) and a halopyrazole.[4][5]

A secondary strategy involves a two-step process: first, performing one of the coupling reactions above to synthesize an intermediate like 4-(1H-pyrazol-1-yl)benzaldehyde or methyl 4-(1H-pyrazol-1-yl)benzoate, followed by a chemical reduction to the desired benzyl alcohol.

Q2: How do I choose the best coupling reaction for my specific needs?

A2: The choice depends on available starting materials, functional group tolerance, and desired reaction conditions.

  • Ullmann Condensation is often used when cost is a primary concern, as copper catalysts are generally cheaper than palladium catalysts. However, it may require harsh conditions (high temperatures) which can be incompatible with sensitive functional groups.[1]

  • Buchwald-Hartwig Amination is highly versatile and often provides better yields under milder conditions. The development of specialized phosphine ligands has greatly expanded its scope, making it suitable for a wide variety of substrates.[2][6]

  • Suzuki-Miyaura Coupling is extremely reliable for C-C bond formation and can be adapted for C-N bond formation. It is particularly useful if you have access to the necessary boronic acid derivatives and is known for its tolerance of many functional groups.[7]

Q3: What are the most common side reactions that lower the yield?

A3: Common side reactions include:

  • Dehalogenation: The aryl halide starting material is reduced, removing the halogen and forming a simple arene. This can occur as a side reaction in palladium-catalyzed processes.[2]

  • Homocoupling: Two molecules of the aryl halide or two molecules of the boronic acid (in Suzuki reactions) couple to form a biaryl byproduct.

  • Dimerization/Polymerization: Starting materials or the product itself can undergo intermolecular reactions, especially at high temperatures, leading to oligomeric impurities.[8]

  • Oxidation: If the target molecule is synthesized directly, the benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.[8]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress. Use a suitable solvent system that provides good separation between your starting materials, product, and any major impurities. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the consumption of reactants and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Product Yield

Q: My Buchwald-Hartwig amination reaction has a very low yield. What are the critical parameters to check?

A: Low yields in Buchwald-Hartwig reactions are common when conditions are not optimal. Check the following:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. Sterically hindered, electron-rich ligands like tBuDavePhos or BrettPhos often give superior results for C-N couplings.[6][9] Ensure the catalyst and ligand are not degraded.

  • Base: The strength of the base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are typically required.[6] Ensure the base is anhydrous and of high quality.

  • Solvent: The solvent must be anhydrous. Toluene, dioxane, and xylenes are common choices.[9] Traces of water can deactivate the catalyst and hydrolyze the base.

  • Atmosphere: The reaction is highly sensitive to oxygen. Ensure the reaction vessel was properly degassed and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment.[6]

  • Temperature: While some modern catalyst systems work at lower temperatures, many Buchwald-Hartwig reactions require heating (80-110 °C) to proceed at a reasonable rate.[6][9]

Q: My Ullmann condensation is not proceeding to completion. How can I drive it forward?

A: The traditional Ullmann reaction often requires forcing conditions. Consider these adjustments:

  • Temperature: These reactions often require high temperatures, sometimes in excess of 150 °C.[1][10] Ensure your reaction is reaching and maintaining the target temperature.

  • Catalyst System: Use a copper(I) source like CuI. The addition of a ligand, such as 1,10-phenanthroline or an N,N'-dialkylethylenediamine, can significantly improve solubility and catalytic activity, allowing for lower reaction temperatures.[10]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[1]

  • Reactant Purity: Ensure the pyrazole and aryl halide are pure. Impurities can chelate to the copper catalyst and inhibit the reaction.

Problem: Significant Side Product Formation

Q: My TLC and NMR show a significant amount of a dehalogenated byproduct (e.g., toluene if starting from 4-bromotoluene derivative). How can I minimize this?

A: Dehalogenation is a common side reaction in Pd-catalyzed couplings, often resulting from an unwanted β-hydride elimination pathway from the palladium amide intermediate.[2] To mitigate this:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands favor reductive elimination (the desired C-N bond formation) over β-hydride elimination.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the side reaction, although this may also slow down the desired coupling.

  • Base Selection: The choice of base can influence the reaction pathways. Experiment with different bases (e.g., switching from NaOtBu to Cs₂CO₃) to see if it reduces the side product.

Q: I am observing a homocoupled biaryl impurity from my Suzuki coupling reaction. What causes this and how can it be prevented?

A: Homocoupling of boronic acids is a known side reaction in Suzuki couplings, often promoted by the presence of oxygen.

  • Inert Atmosphere: Rigorously deoxygenate your solvent and reagents before starting the reaction and maintain a strict inert atmosphere (argon or nitrogen) throughout. Oxygen can promote the oxidative homocoupling pathway.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor homocoupling.

  • Base and Temperature: The choice of base and reaction temperature can also influence the rate of homocoupling. Sometimes, using a weaker base or a lower temperature can minimize this side reaction.

Data Presentation

Table 1: Comparison of Typical Conditions for C-N Cross-Coupling Reactions

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst CuI, Cu₂O, or Copper powder[10]Pd(OAc)₂, Pd₂(dba)₃[9]
Ligand 1,10-Phenanthroline, L-proline, Diamines[10]Bulky Phosphines (e.g., BINAP, XPhos, tBuDavePhos)[6][9]
Base K₂CO₃, Cs₂CO₃, KOH[10]NaOtBu, K₃PO₄, Cs₂CO₃[6]
Solvent DMF, Toluene, NMP, Pyridine[1]Toluene, Dioxane, Xylenes (anhydrous)[9]
Temperature 100 - 210 °C[1]80 - 120 °C (can be lower with modern catalysts)[6]
Atmosphere Often inert, but can be less sensitive than PdStrictly inert (N₂ or Ar)[6]

Experimental Protocols

Protocol 1: Direct Synthesis via Buchwald-Hartwig Amination

This protocol describes a direct, one-step synthesis from (4-bromophenyl)methanol and pyrazole.

  • Reagent Setup: To a flame-dried Schlenk flask, add (4-bromophenyl)methanol (1.0 equiv.), pyrazole (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the flask.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Two-Step Synthesis via Ullmann Coupling and Reduction

This protocol involves creating the C-N bond first and then reducing a carbonyl group.

  • Step A: Ullmann Coupling to Synthesize 4-(1H-pyrazol-1-yl)benzaldehyde

    • Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 equiv.), pyrazole (1.5 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.) in DMF.

    • Reaction: Heat the mixture to 110-130 °C for 24 hours, monitoring by TLC.

    • Workup: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Step B: Reduction to this compound

    • Setup: Dissolve the aldehyde from Step A in methanol or ethanol at 0 °C.

    • Reduction: Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, keeping the temperature below 10 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Workup: Carefully quench the reaction by adding acetone, followed by water. Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to obtain the final product.

Visualizations

G Synthetic Pathways to this compound cluster_start Starting Materials cluster_int Intermediate PZ 1H-Pyrazole R1 Buchwald-Hartwig (Direct Route) PZ->R1 R2 Ullmann Coupling PZ->R2 R3 Suzuki Coupling PZ->R3 ArBr_OH (4-bromophenyl)methanol ArBr_OH->R1 ArBr_CHO 4-bromobenzaldehyde ArBr_CHO->R2 ArBOH_OH 4-(hydroxymethyl)phenylboronic acid ArBOH_OH->R3 PZ_Ar_CHO 4-(1H-pyrazol-1-yl)benzaldehyde R4 Reduction (e.g., NaBH4) PZ_Ar_CHO->R4 Product This compound R1->Product R2->PZ_Ar_CHO R3->Product R4->Product G Troubleshooting Workflow for Low Yield start Low / No Yield Observed q1 Is starting material consumed (via TLC)? start->q1 a1_no Reaction Stalled: - Increase Temp/Time - Check Catalyst Activity - Verify Reagent Quality q1->a1_no No q2 Is desired product the major spot? q1->q2 Yes end_fail Re-evaluate Conditions a1_no->end_fail a2_no Side Reactions Dominant: - Optimize Ligand/Base - Ensure Inert Atmosphere - Check Stoichiometry q2->a2_no No a2_yes Probable Issue: - Product Degradation - Mechanical Loss during Workup - Inefficient Purification q2->a2_yes Yes a2_no->end_fail end_ok Optimize Purification a2_yes->end_ok G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)(X)L₂ oa->pd2 deprot Deprotonation (Base) pd2->deprot re Reductive Elimination re->pd0 product Product (Ar-Pyrazole) re->product pd2_amide [Ar-Pd(II)(NR₂)L₂]⁺ deprot->pd2_amide pd2_amide->re side_rxn Side Reaction (e.g., β-Hydride Elimination) pd2_amide->side_rxn arx Aryl-X arx->oa amine Pyrazole-H amine->deprot

References

Technical Support Center: Synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes. The primary challenges in this synthesis often revolve around regioselectivity and purification.

Synthetic Route 1: N-Arylation of Pyrazole with a 4-Substituted Benzyl Derivative

This is a common and direct method for forming the C-N bond between the pyrazole and phenyl rings.

dot

cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_products Products pyrazole Pyrazole desired_product This compound pyrazole->desired_product N1-Arylation (Desired) side_product Isomeric Side Product [4-(2H-Pyrazol-2-yl)phenyl]methanol pyrazole->side_product N2-Arylation (Side Product) benzyl_halide 4-Bromobenzyl alcohol or protected derivative benzyl_halide->desired_product benzyl_halide->side_product base Base (e.g., K2CO3, Cs2CO3) base->desired_product solvent Solvent (e.g., DMF, DMSO) solvent->desired_product catalyst Catalyst (optional) (e.g., CuI) catalyst->desired_product

Caption: N-Arylation of pyrazole leading to the desired product and an isomeric side product.

Issue 1: Low Yield of the Desired Product and Presence of a Major Impurity

  • Observation: TLC or LC-MS analysis of the crude reaction mixture shows two major spots or peaks with the same mass, and the overall yield of the desired product after purification is low.

  • Probable Cause: The most common side product in the N-arylation of pyrazole is the formation of the regioisomer, [4-(2H-pyrazol-2-yl)phenyl]methanol. Pyrazole has two nitrogen atoms, and arylation can occur at either position, leading to a mixture of N1 and N2 substituted products.

  • Troubleshooting Steps:

    • Reaction Conditions: The regioselectivity of N-arylation can be influenced by the choice of base, solvent, and catalyst. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, acetonitrile). In some cases, using a copper catalyst (e.g., CuI) with a suitable ligand can improve the selectivity for N1-arylation.[1][2]

    • Temperature Control: Running the reaction at a lower temperature may favor the formation of one isomer over the other.

    • Purification: The isomers can be difficult to separate due to their similar polarities.

      • Column Chromatography: Use a high-performance silica gel and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). In some cases, deactivating the silica gel with triethylamine can prevent the loss of the compound on the column.

      • Recrystallization: Attempt recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). This can sometimes selectively crystallize the desired isomer.

Issue 2: Incomplete Reaction

  • Observation: Significant amounts of starting materials (pyrazole and the benzyl derivative) are observed in the crude reaction mixture.

  • Probable Cause:

    • Insufficient reaction time or temperature.

    • The base used is not strong enough to deprotonate the pyrazole effectively.

    • Deactivation of the catalyst, if one is used.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature and monitor the reaction progress by TLC or LC-MS.

    • Choice of Base: Switch to a stronger base, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu).

    • Reagent Purity: Ensure that the starting materials and solvent are dry, as water can interfere with the reaction.

Synthetic Route 2: Reduction of a Precursor

This route involves the synthesis of a precursor molecule, such as 4-(1H-pyrazol-1-yl)benzaldehyde or 4-(1H-pyrazol-1-yl)benzoic acid, followed by reduction to the desired alcohol.

dot

cluster_precursors Precursors cluster_reducing_agents Reducing Agents cluster_products Products aldehyde 4-(1H-Pyrazol-1-yl)benzaldehyde desired_product This compound aldehyde->desired_product Reduction incomplete_reduction Unreacted Precursor aldehyde->incomplete_reduction Incomplete Reaction acid 4-(1H-Pyrazol-1-yl)benzoic acid acid->desired_product Reduction acid->incomplete_reduction Incomplete Reaction nabh4 NaBH4 nabh4->desired_product lah LiAlH4 lah->desired_product

Caption: Reduction of pyrazole-containing precursors to the target alcohol.

Issue 3: Incomplete Reduction

  • Observation: The crude product contains a significant amount of the starting aldehyde or carboxylic acid.

  • Probable Cause:

    • Insufficient amount of the reducing agent.

    • The reducing agent is not potent enough for the substrate.

    • The reaction was not allowed to proceed to completion.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: For the reduction of an aldehyde, sodium borohydride (NaBH₄) is typically sufficient. For a carboxylic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required.

    • Stoichiometry: Increase the molar equivalents of the reducing agent.

    • Reaction Conditions: Ensure the reaction is run for a sufficient amount of time and at an appropriate temperature. For LiAlH₄ reductions, the reaction is typically performed in an anhydrous ether solvent (like THF) and may require reflux.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most prevalent side product is the regioisomer, [4-(2H-pyrazol-2-yl)phenyl]methanol, which arises from the N-arylation of pyrazole at the N2 position instead of the desired N1 position. Other potential side products include unreacted starting materials and, in the case of reduction routes, the starting aldehyde or carboxylic acid due to incomplete reaction.

Q2: How can I confirm the identity of the desired product and the isomeric side product?

A2:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the N1 and N2 isomers. The chemical shifts of the pyrazole ring protons and carbons will be different for each isomer. 2D NMR techniques like NOESY can also be used to establish through-space correlations that can help in structure elucidation.

  • Chromatographic Methods: A well-developed HPLC or GC method can often separate the two isomers, allowing for their individual characterization.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: What purification methods are most effective for removing the isomeric side product?

A3:

  • Column Chromatography: This is the most common method. The polarity difference between the N1 and N2 isomers can be small, so careful optimization of the solvent system is crucial.

  • Recrystallization: This can be an effective method if there is a significant difference in the solubility and crystallization behavior of the two isomers in a particular solvent system.

Q4: Can the formation of the regioisomeric side product be prevented?

A4: While completely preventing the formation of the N2 isomer can be challenging, its formation can be minimized. The regioselectivity of N-arylation is influenced by factors such as the steric and electronic properties of the starting materials, the choice of base, solvent, and temperature.[3][4][5][6] The use of bulky protecting groups on the pyrazole ring can also direct the substitution to a specific nitrogen atom, but this adds extra steps to the synthesis.

Data Presentation

Table 1: Common Side Products and Their Identification

Side Product/ImpurityProbable CauseRecommended Analytical Technique(s)
[4-(2H-Pyrazol-2-yl)phenyl]methanolN2-arylation of pyrazoleNMR, LC-MS, HPLC
PyrazoleIncomplete N-arylationGC-MS, NMR
4-Bromobenzyl alcohol (or other precursor)Incomplete N-arylationTLC, LC-MS, NMR
4-(1H-Pyrazol-1-yl)benzaldehydeIncomplete reductionTLC, LC-MS, IR, NMR
4-(1H-Pyrazol-1-yl)benzoic acidIncomplete reductionTLC, LC-MS, IR, NMR

Experimental Protocols

Protocol 1: N-Arylation of Pyrazole with 4-Bromobenzyl Alcohol (General Procedure)

This is a representative protocol based on general methods for N-arylation of pyrazoles. Optimization may be required.

  • To a solution of pyrazole (1.2 equivalents) in a suitable solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (2.0 equivalents).

  • Add 4-bromobenzyl alcohol (1.0 equivalent) to the mixture.

  • If a catalyst is used, add CuI (0.1 equivalents) and a suitable ligand (e.g., a diamine ligand, 0.2 equivalents).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to separate the desired product from the isomeric side product and other impurities.

Protocol 2: Reduction of 4-(1H-Pyrazol-1-yl)benzaldehyde with Sodium Borohydride (General Procedure)

  • Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 equivalent) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

References

Technical Support Center: Purification of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of [4-(1H-pyrazol-1-yl)phenyl]methanol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Q1: My final product yield is consistently low after purification. What are the potential causes and how can I improve it?

A1: Low yields during the purification of pyrazole derivatives can stem from several factors. Here are the primary aspects to investigate:

  • Incomplete Reaction: The synthesis of the crude product may not have gone to completion.

    • Solution: Ensure the initial reaction is complete by monitoring it with Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature if starting materials are still present.

  • Suboptimal Recrystallization Conditions: Using an excessive amount of solvent for recrystallization can lead to significant product loss in the mother liquor.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] To maximize crystal formation, allow the solution to cool slowly to room temperature before placing it in an ice bath for at least 20-30 minutes.[1]

  • Issues During Extraction: The product may not be fully extracted from the aqueous layer during the workup.

    • Solution: Optimize the extraction process by performing multiple extractions with a suitable organic solvent like ethyl acetate. Washing the combined organic layers with brine can help to break up emulsions and improve separation.

Q2: The purified product appears as a colored oil or a waxy solid instead of white crystals. How can I resolve this?

A2: The physical appearance of the final product is a key indicator of purity. An oily or discolored product suggests the presence of impurities.

  • Presence of Impurities: Residual solvents or byproducts from the synthesis can lower the melting point of the compound, causing it to appear as an oil.[2] Colored impurities may also be present.

    • Solution 1: High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying under a high-vacuum pump.[2]

    • Solution 2: Charcoal Treatment: Dissolve the impure product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period to allow the charcoal to adsorb colored impurities. Remove the charcoal by filtering through celite and then proceed with recrystallization.[2]

    • Solution 3: Column Chromatography: If other methods fail, column chromatography is a highly effective method for removing impurities that can cause oiling or discoloration.[2]

Q3: My TLC analysis of the purified product shows multiple spots. What are these impurities and how can I remove them?

A3: Multiple spots on a TLC plate are a clear indication of impurities in your sample.[2]

  • Common Impurities: In pyrazole synthesis, common impurities include unreacted starting materials, and regioisomers.[3] Regioisomers, which have the same molecular weight but different structural arrangements, can be particularly challenging to separate.

    • Solution 1: Column Chromatography: This is often the most effective method for separating closely related impurities like regioisomers.[2][3] Experiment with different solvent systems, such as varying ratios of ethyl acetate and hexane, to achieve optimal separation.[2] A typical starting point for developing a solvent system is to find a mixture that gives your desired product an Rf value of approximately 0.3-0.4 on a TLC plate.[2]

    • Solution 2: Recrystallization: While less effective for regioisomers with very similar properties, recrystallization can sometimes remove other types of impurities. Fractional recrystallization, which involves multiple recrystallization steps, may be effective if the isomers have different solubilities.[1]

Q4: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1]

  • Solution 1: Adjust Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a lower temperature.[1]

  • Solution 2: Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent the rapid precipitation of an oil.[1]

  • Solution 3: Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[1] Common solvent systems for pyrazole derivatives include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1]

  • Solution 4: Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Data Presentation

The following table summarizes typical data for the purification of pyrazole derivatives. Note that specific values for this compound may vary depending on the specific experimental conditions.

Purification MethodTypical Yield (%)Typical Purity (%)Common Impurities Removed
Recrystallization 60-85>98Unreacted starting materials, some byproducts
Column Chromatography 50-80>99Regioisomers, closely related byproducts, colored impurities
Recrystallization followed by Column Chromatography 40-70>99.5Most impurities

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper or in a desiccator under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with different ratios of hexane and ethyl acetate. The ideal system will give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the purification process of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis Column_Chromatography Column Chromatography Column_Chromatography->TLC_Analysis Purity_Check Purity > 98%? TLC_Analysis->Purity_Check Purity_Check->Column_Chromatography No Pure_Product Pure Product Purity_Check->Pure_Product Yes

Caption: General purification workflow for this compound.

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazoline synthesis?

A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine and subsequent dehydrogenation, as well as multi-component synthesis strategies.[1][2]

Q2: My pyrazole synthesis reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis, particularly in the Knorr synthesis, can stem from several factors, including the quality of starting materials and suboptimal reaction conditions.[3] Key areas to investigate include the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, reaction stoichiometry, temperature, reaction time, solvent, and pH.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[3]

Q3: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[3] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[3] Strategies to improve regioselectivity include modifying the solvent, adjusting the pH, and utilizing sterically hindered hydrazines.[3] For example, acidic conditions in protic solvents like ethanol can favor the formation of one isomer, while basic conditions may favor the other.[3]

Q4: The reaction mixture has developed a significant color (e.g., yellow or red). Is this normal and how can it be addressed?

A4: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material itself or from oxidative processes.[3] If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[3] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[3] Purification techniques like column chromatography or recrystallization are effective methods for removing these colored impurities.[3]

Troubleshooting Guides

Issue 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_purity Purity Check cluster_conditions Condition Optimization start Low Yield Observed check_purity Assess Starting Material Purity (1,3-dicarbonyl & hydrazine) start->check_purity check_stoichiometry Verify Reactant Stoichiometry (Consider slight excess of hydrazine) check_purity->check_stoichiometry If pure purity_issue Impure materials detected. Purify starting materials. check_purity->purity_issue optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, pH) check_stoichiometry->optimize_conditions If correct monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction temp Adjust Temperature optimize_conditions->temp time Modify Reaction Time optimize_conditions->time solvent Screen Solvents optimize_conditions->solvent ph Adjust pH optimize_conditions->ph check_side_reactions Investigate Potential Side Reactions (Incomplete cyclization, etc.) monitor_reaction->check_side_reactions If incomplete purification Review Purification Technique (Loss during workup?) check_side_reactions->purification solution Improved Yield purification->solution If optimized

Caption: A flowchart for troubleshooting low yields in pyrazole synthesis.

Data on Reaction Parameter Effects on Yield

ParameterPotential IssueRecommended Action
Starting Material Purity Impurities can lead to side reactions and lower yields.[3]Ensure the purity of both the 1,3-dicarbonyl compound and the hydrazine derivative. Use freshly opened or purified hydrazine.[3]
Stoichiometry Incorrect molar ratios can lead to incomplete reaction.Use a slight excess (1.0-1.2 equivalents) of the hydrazine to drive the reaction to completion.[3]
Temperature Suboptimal temperature can result in slow reaction rates or decomposition.Optimize the reaction temperature. Monitor for degradation at higher temperatures.
Reaction Time Insufficient time leads to incomplete conversion; excessive time can cause byproduct formation.Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[3]
Solvent The solvent can influence reactant solubility and reaction rate.Screen different solvents. Aprotic dipolar solvents (e.g., DMF, NMP) can sometimes give better results than polar protic solvents (e.g., ethanol).[5]
pH The pH can affect the nucleophilicity of the hydrazine and the stability of intermediates.For hydrazine salts, adding a mild base like sodium acetate can be beneficial.[3]
Issue 2: Formation of Regioisomers

This guide addresses the challenge of controlling regioselectivity in the synthesis of unsymmetrical pyrazoles.

Logical Flow for Improving Regioselectivity

RegioselectivityTroubleshooting cluster_solvent Solvent Effects cluster_ph pH Control start Regioisomeric Mixture Observed analyze_factors Analyze Steric & Electronic Factors of Substituents start->analyze_factors modify_solvent Modify Reaction Solvent analyze_factors->modify_solvent adjust_ph Adjust Reaction pH modify_solvent->adjust_ph If ineffective solution Improved Regioselectivity modify_solvent->solution If successful solvent_details Aprotic (e.g., DMF) vs. Protic (e.g., Ethanol) modify_solvent->solvent_details change_hydrazine Consider Sterically Hindered Hydrazine adjust_ph->change_hydrazine If ineffective adjust_ph->solution If successful ph_details Acidic conditions may favor one isomer, basic conditions the other. adjust_ph->ph_details change_hydrazine->solution If successful

Caption: A decision-making diagram for enhancing regioselectivity.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the Knorr condensation. Note: Conditions must be optimized for specific substrates.[4]

Experimental Workflow for Knorr Synthesis

KnorrWorkflow start Start dissolve Dissolve 1,3-dicarbonyl in solvent start->dissolve add_hydrazine Add hydrazine derivative (and base if using a salt) dissolve->add_hydrazine heat Heat reaction mixture (if necessary) add_hydrazine->heat monitor Monitor progress (TLC/LC-MS) heat->monitor workup Reaction Workup (e.g., add water to precipitate) monitor->workup isolate Isolate Product (Filtration) workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (1.0-1.2 mmol)[3]

  • Solvent (e.g., ethanol, acetic acid, DMF)

  • Mild base (e.g., sodium acetate, if using a hydrazine salt)[3]

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, add a mild base.[3]

  • Stir the reaction mixture at room temperature or heat as required. The reaction progress should be monitored by TLC.[3]

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by vacuum filtration.[3] Alternatively, the solvent can be removed under reduced pressure.[3]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Microwave-Assisted Synthesis Protocol

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid to serve as both the solvent and catalyst.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes).[4]

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]

References

stability and degradation of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of [4-(1H-pyrazol-1-yl)phenyl]methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Issue IDQuestionPossible CausesSuggested Actions
STAB-001 Appearance of a new peak in HPLC analysis of a stored sample. 1. Oxidation: The benzyl alcohol moiety is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid.[1][2][3] 2. Photodegradation: Exposure to light, especially UV, can induce degradation.[4][5][6] 3. Thermal Degradation: High temperatures can lead to decomposition.[7][8] 4. Contamination: Impurities from solvents, reagents, or improper handling.1. Confirm the identity of the new peak using LC-MS. 2. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 3. Protect the compound from light by using amber vials or storing it in the dark. 4. Store at recommended low temperatures (e.g., 2-8 °C). 5. Ensure high purity of solvents and reagents and follow good laboratory practices.
STAB-002 Discoloration (e.g., yellowing or browning) of the solid compound over time. 1. Oxidation: Formation of colored degradation products. Pyrazole derivatives can undergo oxidation to furnish brownish products. 2. Light Exposure: Photochemical reactions can lead to colored impurities.1. Store the compound under an inert atmosphere and protected from light. 2. If discoloration is observed, repurify the compound before use if purity is critical for the experiment.
STAB-003 Inconsistent results in biological assays. 1. Degradation of Stock Solutions: The compound may be degrading in the solvent used for stock solutions. 2. Interaction with Assay Components: The compound may react with components of the assay medium.1. Prepare fresh stock solutions before each experiment. 2. Assess the stability of the compound in the assay solvent under the experimental conditions (e.g., time, temperature). 3. Run control experiments to check for interactions with assay components.
STAB-004 Poor solubility or precipitation of the compound from solution. 1. Solvent Incompatibility: The chosen solvent may not be optimal for long-term stability. 2. pH Effects: Changes in pH can affect the solubility of the compound.1. Test the solubility and stability in a range of pharmaceutically acceptable solvents. 2. Buffer the solution to a pH where the compound is most stable and soluble.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry place, protected from light and air. For optimal preservation, it is recommended to store it at 2-8 °C under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container.

2. What are the likely degradation products of this compound?

Based on its chemical structure, the primary degradation pathways are expected to be the oxidation of the benzyl alcohol group. The likely degradation products are:

  • [4-(1H-pyrazol-1-yl)benzaldehyde]: Formed by the mild oxidation of the primary alcohol.

  • [4-(1H-pyrazol-1-yl)benzoic acid]: Formed by further oxidation of the aldehyde.

Under harsh conditions, degradation of the pyrazole ring could occur, but this is generally less likely than oxidation of the benzyl alcohol moiety.

3. How can I assess the stability of this compound in my experimental setup?

A forced degradation study is recommended to understand the stability of the compound under various stress conditions. This involves subjecting the compound to conditions such as acid and base hydrolysis, oxidation, heat, and light. The degradation can be monitored using a stability-indicating HPLC method.

4. What is a stability-indicating HPLC method?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. A key feature of such a method is its ability to separate the intact API from its degradation products and any other impurities present.[9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions as per ICH guidelines.[11][12]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade methanol, acetonitrile, and water

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at regular intervals and dilute with mobile phase for HPLC analysis.

    • Repeat with 30% H₂O₂ if necessary.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a known amount of the solid in methanol for HPLC analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC at appropriate time intervals.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)% DegradationNumber of Degradants
0.1 M HCl (60°C)24< 5%1
0.1 M NaOH (60°C)24~15%2
3% H₂O₂ (RT)24~25%2
Thermal (80°C, solid)48< 2%0
Photolytic (ICH Q1B)-~10%1

Table 2: Purity and Assay of this compound under Accelerated Stability Conditions (40°C / 75% RH)

Time (Months)Purity by HPLC (%)Assay (%)
099.8100.1
199.799.8
399.599.2
699.198.5

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, solid) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Purity, Assay, Degradants) hplc->data

Caption: Workflow for Forced Degradation Study.

degradation_pathway parent This compound aldehyde [4-(1H-pyrazol-1-yl)benzaldehyde parent->aldehyde Oxidation acid [4-(1H-pyrazol-1-yl)benzoic acid aldehyde->acid Further Oxidation

Caption: Potential Oxidative Degradation Pathway. Caption: Potential Oxidative Degradation Pathway.

References

Technical Support Center: Troubleshooting NMR Spectra of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the signals for the C3 and C5 positions in my pyrazole's ¹³C NMR spectrum appear broad or as a single averaged signal?

This is a frequently observed phenomenon in N-unsubstituted pyrazoles and is typically due to annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out, leading to either broadened signals or a single signal representing the average environment.[1][2]

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared completely. Where did it go?

The broadening or disappearance of the N-H proton signal is a common issue resulting from several factors:[1]

  • Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[1]

  • Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, causing the signal to disappear from the ¹H NMR spectrum.[1]

  • Nitrogen Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[1]

Q3: How can I definitively assign the ¹H and ¹³C signals for an unsymmetrically substituted pyrazole?

Unambiguous assignment of signals in substituted pyrazoles can be achieved through a combination of 1D and 2D NMR techniques.[1]

  • Typical Chemical Shift Ranges: Start by comparing your observed shifts to established ranges for pyrazole derivatives.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the assignment of substituted positions. For instance, a correlation between H4 and C5 can help confirm the C5 assignment.[1][3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help identify protons that are close in space, which can be useful for determining the regiochemistry of substitution.

Q4: My NMR spectrum shows more peaks than expected, suggesting the presence of impurities. What are common byproducts in pyrazole synthesis?

A common issue in the synthesis of pyrazoles, especially from unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers. This will result in duplicate sets of peaks in the NMR spectrum.[4] Other potential byproducts include pyrazoline intermediates from incomplete cyclization or aromatization.[4]

Troubleshooting Guides

Guide 1: Distinguishing Between Tautomers

Problem: You have synthesized a 3(5)-substituted pyrazole and need to determine the major tautomer in solution.

Workflow:

G start Initial ¹H and ¹³C NMR at Room Temperature broad_signals Observe Broad/Averaged Signals for C3/C5? start->broad_signals fast_exchange Tautomeric Equilibrium is Fast broad_signals->fast_exchange Yes sharp_signals Signals are Sharp and Distinct (Equilibrium is Slow or One Tautomer Dominates) broad_signals->sharp_signals No low_temp Acquire Low-Temperature NMR Spectra fast_exchange->low_temp integrate Integrate Signals to Determine Tautomer Ratio sharp_signals->integrate resolve_signals Observe Separate Signals for Tautomers? low_temp->resolve_signals resolve_signals->integrate Yes no_resolution No Resolution: Exchange Remains Too Fast resolve_signals->no_resolution No solid_state Run Solid-State NMR (CP/MAS) integrate->solid_state solvent_change Consider Solvent Change (e.g., to aprotic, non-polar) no_resolution->solvent_change dominant_solid Identify Dominant Tautomer in Solid State solid_state->dominant_solid

References

identifying common impurities in [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [4-(1H-pyrazol-1-yl)phenyl]methanol.

Troubleshooting Guide: Common Impurities

Identifying and mitigating impurities is crucial for the successful application of this compound in research and development. The following table summarizes common impurities, their potential sources, and recommended analytical methods for detection.

Impurity NameStructurePotential SourceRecommended Analytical Methods
Starting Materials
PyrazoleIncomplete reaction during N-arylation.HPLC, GC-MS, NMR
4-Halobenzyl alcohol (e.g., 4-bromobenzyl alcohol)Unreacted starting material from Ullmann or Suzuki coupling.HPLC, GC-MS, NMR
4-Halobenzoic acid or its esterImpurity in the starting material or formed via oxidation.HPLC, LC-MS
Reaction By-products
Isomeric Pyrazole ProductsNon-regioselective N-arylation of unsymmetrical pyrazole starting materials.HPLC, LC-MS, NMR
Homocoupling Products (e.g., Biphenyl derivatives)Side reaction during Suzuki or Ullmann coupling.HPLC, LC-MS
Degradation Products
[4-(1H-Pyrazol-1-yl)phenyl]carbaldehydeOxidation of the benzyl alcohol moiety.[1][2]HPLC, LC-MS
4-(1H-Pyrazol-1-yl)benzoic acidOxidation of the benzyl alcohol or aldehyde.[1][2]HPLC, LC-MS
Benzene, TolueneDegradation of the benzyl alcohol moiety, potentially induced by sonication or high heat.[3][4]GC-MS
Catalyst Residues
Copper SaltsIncomplete removal of the catalyst from Ullmann condensation.ICP-MS, AAS
Palladium ComplexesIncomplete removal of the catalyst from Suzuki coupling.ICP-MS, AAS

Frequently Asked Questions (FAQs)

Q1: What are the most likely synthetic routes for this compound, and how do they influence the impurity profile?

A1: The most common synthetic strategies for N-aryl pyrazoles are the Ullmann condensation and the Suzuki-Miyaura coupling.

  • Ullmann Condensation: This method typically involves the copper-catalyzed coupling of pyrazole with a 4-halobenzyl alcohol derivative.[5][6] Potential impurities from this route include unreacted pyrazole and 4-halobenzyl alcohol, as well as residual copper catalyst.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to couple a pyrazole boronic acid derivative with a 4-halobenzyl alcohol, or vice-versa.[7][8] Common impurities include unreacted starting materials and residual palladium catalyst. Homocoupling of the boronic acid reagent can also lead to biphenyl-type impurities.

Q2: I am observing an impurity with a higher molecular weight than my product. What could it be?

A2: A higher molecular weight impurity could be a homocoupling by-product from a Suzuki or Ullmann reaction. For instance, if you started with a 4-halobenzyl alcohol, you might have formed a biphenyl derivative. Another possibility, though less common, could be the formation of a di-substituted product where two phenyl rings are attached to the same pyrazole nitrogen, particularly if a dihalo-aromatic starting material was used.

Q3: My sample of this compound is showing signs of degradation. What are the likely degradation products and how can I prevent their formation?

A3: The benzyl alcohol moiety is susceptible to oxidation. The primary degradation products are [4-(1H-pyrazol-1-yl)phenyl]carbaldehyde and the corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)benzoic acid.[1][2] To prevent degradation, it is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to strong oxidizing agents and high temperatures.

Q4: What are the best methods to purify this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for removing both polar and non-polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid and the main impurities have different solubility profiles, recrystallization from a suitable solvent system can be a very efficient purification technique.

  • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.

Q5: How can I detect residual metal catalysts (copper or palladium) in my sample?

A5: Residual metal catalysts are best detected by inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS). These techniques are highly sensitive and can quantify trace amounts of metal contamination.

Experimental Workflows and Logical Relationships

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.

Impurity Formation Pathways in the Synthesis of this compound cluster_starting_materials Starting Materials cluster_reactions Synthetic Routes cluster_impurities Potential Impurities pyrazole Pyrazole ullmann Ullmann Condensation pyrazole->ullmann suzuki Suzuki Coupling pyrazole->suzuki halo_benzyl_alcohol 4-Halobenzyl Alcohol halo_benzyl_alcohol->ullmann boronic_acid 4-(Hydroxymethyl)phenylboronic Acid boronic_acid->suzuki unreacted_sm Unreacted Starting Materials ullmann->unreacted_sm homocoupling Homocoupling By-products ullmann->homocoupling catalyst Residual Catalyst (Cu, Pd) ullmann->catalyst product This compound ullmann->product suzuki->unreacted_sm suzuki->homocoupling suzuki->catalyst suzuki->product oxidation Oxidation Products (Aldehyde, Acid) product->oxidation Storage/ Workup

Caption: Synthetic pathways and potential impurity formation.

References

Technical Support Center: Recrystallization of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of [4-(1H-pyrazol-1-yl)phenyl]methanol using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for recrystallizing this compound? A1: The ideal solvent for this compound, an aromatic alcohol with a pyrazole moiety, will have high solubility at elevated temperatures and low solubility at room or cold temperatures. Based on the structure, good starting points are polar protic solvents. Common choices for pyrazole derivatives include ethanol, methanol, isopropanol, and water.[1] Mixed solvent systems, such as ethanol/water or methanol/water, are often effective.[2] Ethyl acetate and acetone can also be considered.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q2: How do I choose between a single-solvent and a mixed-solvent system? A2: A single-solvent system is preferred when you can find a solvent that dissolves the compound when hot but not when cold.[1] If no single solvent meets these criteria—for instance, if the compound is extremely soluble in one solvent even when cold, and insoluble in another even when hot—a mixed-solvent system is ideal.[1] In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise to the hot solution until turbidity appears.[1][2]

Q3: Can recrystallization be used to separate regioisomers? A3: Yes, if the regioisomers have significantly different solubilities in a specific solvent, fractional recrystallization can be employed.[1] This process involves multiple, sequential recrystallization steps to progressively enrich and isolate the desired isomer.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used).[3] 2. The solution is supersaturated, and nucleation has not occurred.[3][4]1. Concentrate the solution by boiling off some solvent and allow it to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[1][4] 3. Add a "seed crystal" of the pure compound to the solution.[1][4]
The compound "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent.[3] 2. The solution is too concentrated or cooled too quickly.[1] 3. The compound is significantly impure.[3]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] 2. Use a lower-boiling point solvent or a different solvent system.[1] 3. Ensure very slow cooling; insulate the flask to prolong the cooling period.[3]
Crystallization happens too quickly, yielding fine powder or impure crystals. 1. The solution is too concentrated. 2. The solution was cooled too rapidly (e.g., placed directly in an ice bath).[1]1. Re-heat the solution and add a small amount of extra hot solvent to slightly decrease saturation.[1] 2. Allow the solution to cool slowly to room temperature before introducing it to an ice bath.[1] An ideal crystallization should show initial crystal growth over 5-20 minutes.
The resulting crystals are colored or impure. 1. Impurities were co-precipitated or trapped within the crystal lattice due to rapid cooling.[1] 2. Insoluble impurities were not removed prior to crystallization. 3. Colored impurities are present.1. Ensure the solution cools slowly.[1] 2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities.[1] 3. Perform a hot filtration step to remove insoluble matter before cooling.[5] 4. If necessary, perform a second recrystallization.[1]
The final yield is very low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[4] 2. Premature crystallization occurred during a hot filtration step.[5] 3. The crystals were washed with too much solvent or with solvent that was not cold.[4]1. Use the minimum amount of near-boiling solvent necessary for dissolution.[4] 2. To prevent premature crystallization, use a pre-warmed funnel and flask for hot filtration.[1][5] 3. Wash the final crystals with a minimal amount of ice-cold solvent.[4]

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents [1]

Solvent Solvent Type Polarity Notes for Application
Water ProticHighOften suitable for polar pyrazole derivatives.
Ethanol ProticHighA common and effective choice for many pyrazoles.[1][2]
Methanol ProticHighSimilar to ethanol, works well for polar compounds.[1][2]
Isopropanol ProticMediumA good alternative to ethanol or methanol.[1]
Ethyl Acetate AproticMediumCan be effective for pyrazoles of intermediate polarity.[1][2]
Cyclohexane Non-polarLowMay be used as the "poor" solvent in a mixed-solvent system.[1]
Hexane Non-polarLowOften used as a "poor" solvent with a more polar "good" solvent like ethyl acetate.[1][2]
Ethanol / Water Mixed ProticHighAn excellent mixed-solvent system for polar pyrazole derivatives.[1][2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the compound just completely dissolves at the solvent's boiling point.[1] Use the minimum amount of hot solvent necessary.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] To maximize yield, the flask can then be placed in an ice bath for at least 20-30 minutes.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.[1]

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).[1]

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly turbid (cloudy).[1][2]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G cluster_0 cluster_1 start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool decision Crystals Form? cool->decision end_product Pure Crystals: Filter, Wash, Dry decision->end_product Yes troubleshoot Troubleshooting decision->troubleshoot No no_xtals Problem: No Crystals troubleshoot->no_xtals oil_out Problem: Oiling Out troubleshoot->oil_out impure Problem: Low Purity / Yield troubleshoot->impure sol_no_xtals Solution: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal no_xtals->sol_no_xtals sol_oil_out Solution: - Reheat & Add Solvent - Cool Slower - Change Solvent oil_out->sol_oil_out sol_impure Solution: - Cool Slower - Wash with Cold Solvent - Re-recrystallize impure->sol_impure sol_no_xtals->dissolve sol_oil_out->dissolve sol_impure->end_product

Caption: Troubleshooting workflow for recrystallization.

References

safe handling and storage of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and storage of [4-(1H-pyrazol-1-yl)phenyl]methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on available safety data, this compound is considered hazardous. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: To ensure personal safety, the following PPE is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[2]

  • Body Protection: Wear protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If handling as a powder or in a way that generates dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity and stability of the compound. It should be stored in a dry, cool, and well-ventilated place.[2] The container should be kept tightly closed to prevent contamination and degradation.[2] For long-term storage, refrigeration is recommended.

Q4: What are the known incompatibilities for this compound?

A4: this compound is known to be incompatible with reducing agents.[2] Contact with strong oxidizing agents should also be avoided as a general precaution.

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound has discolored or appears clumpy. Improper storage (exposure to moisture or air).Discard the compound following proper disposal protocols. Ensure future storage is in a tightly sealed container in a dry, cool environment.
Difficulty dissolving the compound. Use of an inappropriate solvent.The solubility of this compound may vary. Test solubility in a small amount of various common laboratory solvents (e.g., DMSO, DMF, Methanol) to determine the most suitable one for your experiment. Gentle heating or sonication may aid dissolution.
Inconsistent experimental results. Potential degradation of the compound.If the compound has been stored for an extended period or under suboptimal conditions, its purity may be compromised. It is recommended to use a fresh batch of the compound.
Precipitate forms during reaction. The compound or a reaction product is precipitating out of solution.Ensure the solvent system used can maintain the solubility of all reactants and products at the reaction temperature. Consider using a different solvent or a co-solvent system.

Experimental Protocols

Protocol for Safe Weighing and Handling
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Don all required PPE (safety goggles, gloves, lab coat).

  • Weighing: Use a clean, dry spatula to transfer the solid compound from its storage container to a tared weigh boat on an analytical balance. Avoid creating dust. If dust is generated, ensure respiratory protection is worn.

  • Transfer: Carefully transfer the weighed compound to your reaction vessel.

  • Cleaning: After use, clean the spatula and any contaminated surfaces. Dispose of the weigh boat as chemically contaminated solid waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[2]

Protocol for Dissolving the Compound
  • Solvent Selection: Based on your experimental needs and preliminary solubility tests, select an appropriate solvent.

  • Procedure: In a chemical fume hood, add the weighed this compound to a suitable flask. Add the selected solvent in portions while stirring.

  • Aiding Dissolution: If the compound does not dissolve readily at room temperature, you may use gentle heating with a water bath or sonication to aid dissolution. Monitor for any signs of decomposition (color change).

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at a temperature appropriate for the solvent used.

Protocol for Disposal
  • Waste Collection: Dispose of unused this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.[2][4]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal Request: Follow your institution's Environmental Health & Safety (EHS) procedures for the final disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.[2][4]

Visual Guides

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood wear_ppe Wear Full PPE (Goggles, Gloves, Lab Coat) prep_area->wear_ppe weigh Weigh Compound wear_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Experiment dissolve->react clean_tools Clean Equipment react->clean_tools dispose_waste Dispose of Waste in Labeled Container clean_tools->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands end wash_hands->end start start->prep_area

Caption: Workflow for the safe handling of this compound.

storage_logic cluster_storage Recommended Storage cluster_avoid Avoid compound This compound condition1 Cool, Dry Place compound->condition1 condition2 Well-Ventilated Area compound->condition2 condition3 Tightly Closed Container compound->condition3 incompatible1 Reducing Agents compound->incompatible1 Incompatible with incompatible3 Heat Sources condition1->incompatible3 Prevents exposure to incompatible2 Moisture condition3->incompatible2 Prevents exposure to

Caption: Key storage considerations for this compound.

References

Technical Support Center: Troubleshooting Pyrazole Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of pyrazole derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to streamline your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yield is a frequent challenge in pyrazole synthesis, often stemming from suboptimal reaction conditions, reactant purity, or the formation of side products.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes and Solutions:

  • Reactant Purity and Stability:

    • Hydrazine Derivatives: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light, leading to reduced reactivity and the formation of colored impurities.[2] It is recommended to use freshly opened or purified hydrazine reagents.[1] If degradation is suspected, consider handling the reagent under an inert atmosphere (e.g., nitrogen or argon).[2]

    • 1,3-Dicarbonyl Compounds: Impurities in the 1,3-dicarbonyl starting material can lead to side reactions, which will lower the yield and complicate the purification process.[1] Ensure the purity of your dicarbonyl compound before starting the reaction.

  • Reaction Conditions:

    • Stoichiometry: Ensure the correct stoichiometric ratio of reactants. In some cases, using a slight excess of the hydrazine derivative (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

    • Temperature and Reaction Time: The reaction temperature and duration are critical parameters.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] In some cases, increasing the temperature may improve yields, but be aware that excessive heat can also lead to degradation.[3]

    • Solvent and pH: The choice of solvent and the pH of the reaction mixture can significantly impact the reaction rate and yield. The Knorr pyrazole synthesis is often acid-catalyzed.[1][4][5][6] A small amount of a weak acid, like glacial acetic acid, is typically optimal.[2] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and hindering the reaction.[2]

  • Side Reactions:

    • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage without proceeding to the final cyclized pyrazole. This can sometimes be addressed by adjusting the reaction conditions, such as increasing the temperature or reaction time.

    • Formation of Pyrazoline: In reactions involving α,β-unsaturated ketones or aldehydes, the initial product is often a non-aromatic pyrazoline.[2] An additional oxidation step is required to convert the pyrazoline to the aromatic pyrazole.[2] This can be achieved by heating in a solvent like DMSO with oxygen or by using a mild oxidizing agent like bromine.[2]

A logical workflow for troubleshooting low yield is presented below:

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Assess Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Reactants Pure PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants Impurities Detected AdjustStoichiometry Adjust Stoichiometry (e.g., excess hydrazine) OptimizeConditions->AdjustStoichiometry ModifySolvent Modify Solvent and/or pH OptimizeConditions->ModifySolvent VaryTimeTemp Vary Reaction Time & Temperature OptimizeConditions->VaryTimeTemp AnalyzeByproducts Analyze for Side Products (TLC, LC-MS) IncompleteReaction Incomplete Reaction? AnalyzeByproducts->IncompleteReaction PurifyReactants->OptimizeConditions AdjustStoichiometry->AnalyzeByproducts ModifySolvent->AnalyzeByproducts VaryTimeTemp->AnalyzeByproducts IncompleteReaction->VaryTimeTemp Yes Regioisomers Regioisomers Formed? IncompleteReaction->Regioisomers No Pyrazoline Pyrazoline Intermediate? Regioisomers->Pyrazoline No ModifyPurification Modify Purification Strategy Regioisomers->ModifyPurification Yes AddOxidation Introduce Oxidation Step Pyrazoline->AddOxidation Yes End Improved Yield Pyrazoline->End No ModifyPurification->End AddOxidation->End

Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1]

Strategies to Improve Regioselectivity:

  • Steric and Electronic Control: The regioselectivity is influenced by both steric hindrance and the electronic properties of the substituents on both reactants.[1] For example, a more sterically hindered carbonyl group will be less susceptible to nucleophilic attack.

  • Reaction Conditions:

    • pH Control: The pH of the reaction can influence which carbonyl group is more reactive. Experimenting with different acidic or basic conditions may favor the formation of one regioisomer over the other.[1]

    • Solvent: The choice of solvent can also play a role in directing the regioselectivity.

  • Modification of Starting Materials: In some cases, modifying the starting materials to enhance the electronic or steric differences between the two carbonyl groups can lead to improved regioselectivity.

Q3: My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture, particularly to yellow or red, is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[2]

Decolorization and Purification Techniques:

  • Charcoal Treatment: After the reaction is complete, dissolving the crude product in a suitable solvent and adding a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration through celite.

  • Recrystallization: This is a highly effective method for removing colored impurities, as they often remain dissolved in the mother liquor.[1][7] Experiment with different solvents to find the optimal conditions for your specific product.[7]

  • Silica Gel Chromatography: Passing the crude product through a plug of silica gel can retain colored impurities, allowing for the elution of a cleaner product.[2] For more challenging separations, column chromatography with an appropriate solvent system is recommended.[2]

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point.[7] This can be a frustrating issue during purification.

Solutions for "Oiling Out":

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which your compound is more soluble) to the hot solution.[7] This will lower the saturation point and allow crystallization to occur at a lower temperature, hopefully below the melting point of your compound.[7]

  • Slow Cooling: Allow the solution to cool as slowly as possible. An insulated container or a Dewar flask can help to promote gradual cooling, which favors the formation of well-defined crystals over an oil.[7]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.[7]

  • Seed Crystals: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[7]

Data Presentation

The yield of pyrazole synthesis is highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative data from the literature to illustrate the impact of different parameters on product yield.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)
Ethyl acetoacetatePhenylhydrazine--Reflux1High
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid100179
Acetylacetone2,4-DinitrophenylhydrazineEthylene glycol-RT-70-95
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazide-Silver60-Moderate to Excellent
1,3-DiketonesArylhydrazinesN,N-Dimethylacetamide-RT-59-98

Experimental Protocols

The following are detailed methodologies for key pyrazole synthesis experiments.

Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester[5][8]

This protocol describes the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5][8]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[5][8]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5][8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[5][8]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[5][8]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[5][8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[8]

  • Purification: Rinse the collected solid with a small amount of water and allow it to air dry.[5][8] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Edaravone[5]

This protocol details the synthesis of the neuroprotective agent Edaravone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[5]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1]

  • Isolation: After the reaction is complete, cool the resulting syrup in an ice bath.[1][5]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1][5]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure product can be obtained by recrystallization from ethanol.[1][5]

Mandatory Visualization

The following diagrams illustrate key concepts in pyrazole synthesis.

Caption: General mechanism of the Knorr pyrazole synthesis.

References

Technical Support Center: Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazole coupling experiments, with a focus on overcoming low product yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during pyrazole coupling reactions in a direct question-and-answer format.

Q1: My pyrazole coupling reaction has a very low yield or is not working at all. What are the first things I should check?

A: Low or non-existent yields in pyrazole coupling often stem from a few fundamental issues. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Purity and Integrity: Ensure all starting materials—halopyrazole, boronic acid/ester, amine, etc.—are pure. Impurities can lead to side reactions and reduce yield.[1] For metal-catalyzed reactions, verify the integrity of your catalyst and ligand, as older or improperly stored reagents may be inactive.

  • Inert Atmosphere: Palladium and copper catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Solvent Quality: Use anhydrous and degassed solvents. The presence of water or oxygen can deactivate the catalyst and lead to unwanted side reactions like hydrodehalogenation.[3]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping a slow reaction too early will result in a low yield.[1]

Q2: I suspect my catalyst system is the problem. How can I improve its performance?

A: The choice of catalyst and ligand is critical, especially for challenging substrates like electron-rich pyrazoles or less reactive aryl chlorides.[4]

  • Palladium Source: Modern palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[5] Precatalysts facilitate the clean and efficient generation of the active Pd(0) catalytic species.[6][7]

  • Ligand Selection: The ligand's electronic and steric properties are paramount. For C-N (Buchwald-Hartwig) and C-C (Suzuki) couplings with pyrazoles, bulky, electron-rich phosphine ligands are often required. Ligands like SPhos, XPhos, and tBuDavePhos have shown great success.[5][8][9] The optimal ligand is substrate-dependent and may require screening.

  • Catalyst Loading: While lower catalyst loading is ideal, challenging couplings may require an increased amount (e.g., 2-5 mol%) to achieve a reasonable reaction rate and yield.[5]

Q3: How do I select the optimal base and solvent?

A: The base and solvent system is crucial for both solubility and reactivity and can significantly impact yield.[10]

  • Base Selection: The base's strength and solubility are key factors. Strong bases like NaOtBu are common but can cause decomposition of sensitive substrates.[6] Weaker inorganic bases such as K₃PO₄ and K₂CO₃ are often effective and are a good starting point for optimization, particularly in Suzuki couplings.[5][9] For copper-catalyzed reactions, K₃PO₄, Cs₂CO₃, and KOH are frequently used.[11][12]

  • Solvent Selection: Aprotic solvents are generally preferred for cross-coupling reactions. Common choices include toluene, dioxane, and THF.[3][6] The solvent should be chosen to ensure all components, including the base, are sufficiently soluble at the reaction temperature. In some cases, aqueous solvent mixtures (e.g., dioxane/water) are used, especially for Suzuki reactions.[2][5]

Q4: My starting materials or product appear to be decomposing. What can I do?

A: Decomposition is often caused by excessive heat or an overly strong base.

  • Reduce Temperature: Many modern catalytic systems are highly active and allow for lower reaction temperatures (e.g., 40-80 °C), which can prevent the degradation of thermally sensitive compounds.[6][7]

  • Use a Milder Base: If you suspect base-mediated decomposition, switch from a strong base like NaOtBu to a milder one like K₃PO₄ or Cs₂CO₃.[6]

Q5: I'm observing significant side products. What are the common ones and how can I minimize them?

A: Several side reactions can compete with your desired coupling, leading to low yields and difficult purification.

  • Hydrodehalogenation: This is the replacement of the halogen on your pyrazole with a hydrogen atom. It is more common with highly reactive iodopyrazoles. Using bromopyrazoles or chloropyrazoles can mitigate this issue, though they require more active catalyst systems.[8][9]

  • Homocoupling: The formation of biaryl products from the coupling of two aryl halide or two boronic acid molecules is a common side reaction in Suzuki couplings.[13] Ensuring a truly inert atmosphere and using the correct stoichiometry can help minimize this.

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton from a water source. Using anhydrous solvents and ensuring the reaction goes to completion promptly can reduce this side reaction.[13]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the metal center, inhibiting catalytic activity.[5][9] This is a key reason why bulky, electron-donating ligands are often necessary, as they promote the desired reductive elimination step over catalyst inhibition.

Data & Optimization Tables

Table 1: General Troubleshooting Guide for Low Yields
Symptom Potential Cause Recommended Action Citation
No reaction/Low conversionInactive catalyst/ligandUse a fresh catalyst source or a modern precatalyst (e.g., XPhos Pd G2).[5][9]
Reaction conditions too mildIncrease temperature; screen different bases (e.g., K₃PO₄, NaOtBu).[6][7]
Poor reagent qualityVerify purity of starting materials via NMR or LC-MS.[1][13]
Presence of oxygen/waterUse degassed, anhydrous solvents and maintain a strict inert atmosphere.[2][3]
Significant side productsHydrodehalogenationSwitch from an iodopyrazole to a bromo- or chloropyrazole.[8][9]
Homocoupling (Suzuki)Ensure an oxygen-free environment; optimize stoichiometry.[13]
Protodeboronation (Suzuki)Use anhydrous solvents; ensure timely reaction completion.[13]
Product/SM decompositionTemperature too highLower the reaction temperature.[7]
Base too strongSwitch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[6]
Table 2: Comparison of Conditions for Pyrazole N-Arylation
Catalytic System Typical Ligand Typical Base Typical Solvent Key Advantage/Consideration Citation
Palladium-Catalyzed Bulky Phosphines (XPhos, SPhos)NaOtBu, K₃PO₄Toluene, DioxaneHigh reactivity and broad substrate scope, but sensitive to air.[5][6]
Copper-Catalyzed Diamines, Amino AcidsK₃PO₄, Cs₂CO₃, KOHDMSO, DMFMore cost-effective than palladium; good for specific N-arylations.[10][12][14]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Pyrazole

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), pyrazole (1.2 mmol, 1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole

This protocol is a general guide for Ullmann-type couplings.

  • Reaction Setup: In an oven-dried vial, combine the aryl halide (1.0 mmol, 1.0 equiv), pyrazole (1.5 mmol, 1.5 equiv), CuI (0.1 mmol, 10 mol%), a ligand (e.g., a diamine ligand, 0.2 mmol, 20 mol%), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[11][14]

  • Solvent Addition: Add anhydrous solvent (e.g., DMSO or DMF, 0.2-0.5 M).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (typically 90-120 °C) with stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Pyrazole Coupling check_reagents 1. Assess Reagents & Setup start->check_reagents optimize_conditions 2. Optimize Reaction Conditions start->optimize_conditions If reagents are OK check_sides 3. Analyze Side Reactions start->check_sides If conditions seem optimal reagent_purity Purity of SMs, Catalyst, Ligand? check_reagents->reagent_purity inert_conditions Anhydrous / O₂-free? check_reagents->inert_conditions solution_reagents Use fresh/pure reagents. Ensure inert atmosphere. reagent_purity->solution_reagents inert_conditions->solution_reagents screen_catalyst Screen Catalyst / Ligand optimize_conditions->screen_catalyst screen_base Screen Base / Solvent optimize_conditions->screen_base screen_temp Adjust Temperature / Time optimize_conditions->screen_temp solution_conditions Try modern precatalysts. Test milder/stronger bases. Monitor reaction. screen_catalyst->solution_conditions screen_base->solution_conditions screen_temp->solution_conditions decomp Decomposition? check_sides->decomp dehalogenation Dehalogenation? check_sides->dehalogenation solution_sides Lower temperature. Use milder base. Switch to Ar-Br/Cl. decomp->solution_sides dehalogenation->solution_sides

Caption: A logical workflow for troubleshooting low yields in pyrazole coupling.

Buchwald_Hartwig_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig N-Arylation Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex L4 Amine_complex [L₂Pd(II)(Ar)(Pz)]⁻ OA_complex->Amine_complex Amine_complex->Pd0 Product Ar-Pz Amine_complex->Product L1 L2 L3

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (Aryl Halide, Pyrazole, Catalyst, Base) B 2. Seal & Purge (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat to Target Temp C->D E 5. Stir & Monitor (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

Caption: A typical experimental workflow for a pyrazole coupling reaction.

References

Validation & Comparative

Comparative 1H NMR Spectrum Analysis: [4-(1H-pyrazol-1-yl)phenyl]methanol and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of [4-(1H-pyrazol-1-yl)phenyl]methanol against a series of structurally related compounds. Due to the limited availability of public experimental data for this compound, this guide utilizes data from its isomers and analogues to predict and interpret its spectral features. This comparison offers valuable insights into the electronic effects of the pyrazole substituent on the phenyl ring and benzylic protons.

Predicted 1H NMR Spectrum of this compound

Data Summary

The following table summarizes the experimental 1H NMR data for selected comparative compounds. These compounds provide a basis for understanding the chemical shifts and coupling patterns expected for this compound.

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Benzyl Alcohol CDCl₃7.46–7.22 (m, 5H, Ar-H), 4.67 (s, 2H, CH₂), 2.66 (s, 1H, OH)[1]
DMSO-d₆7.32-7.20 (m, 5H, Ar-H), 5.20-5.18 (t, J = 5.6 Hz, 1H, OH), 4.51-4.49 (d, J = 8.0 Hz, 2H, CH₂)
4-Methylbenzyl Alcohol CDCl₃7.22-7.24 (d, J = 8.0 Hz, 2H, Ar-H), 7.15-7.17 (d, J = 8.0 Hz, 2H, Ar-H), 4.61 (s, 2H, CH₂), 2.44-2.47 (t, J = 6.0 Hz, 1H, OH), 2.34 (s, 3H, CH₃)
4-Methoxybenzyl Alcohol CDCl₃7.26-7.28 (d, J = 8.4 Hz, 2H, Ar-H), 6.87-6.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.59 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 1.96 (s, 1H, OH)
(1H-Pyrazol-4-yl)methanol DMSO-d₆12.58 (br s, 1H, NH), 7.58 (s, 1H, pyrazole-H), 7.40 (s, 1H, pyrazole-H), 4.74 (t, J = 5.5 Hz, 1H, OH), 4.37 (d, J = 5.2 Hz, 2H, CH₂)

Experimental Protocols

The 1H NMR spectra referenced in this guide were obtained using standard NMR spectroscopic techniques. A general protocol for acquiring such spectra is as follows:

Sample Preparation:

  • A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain a reference.

NMR Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-dimensional proton NMR experiment is performed. Typical parameters include:

    • Spectrometer Frequency: 300-600 MHz

    • Pulse Sequence: A standard 90° pulse

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

  • The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Structural and Spectral Correlations

The following diagrams illustrate the chemical structure of this compound and its key predicted 1H NMR correlations, as well as a comparison of the expected aromatic region with benzyl alcohol.

structure_correlation cluster_structure This compound cluster_signals Predicted ¹H NMR Signals C1 C C2 C C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 H_arom_A H (ortho to CH₂OH) ~δ 7.5 ppm (d) C2->H_arom_A C4 C C3->C4 H_arom_B H (ortho to Pyrazole) ~δ 7.7 ppm (d) C3->H_arom_B C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C5->H_arom_B C6->C1 C6->H_arom_A OH OH CH2->OH H_CH2 CH₂ ~δ 4.7 ppm (s) CH2->H_CH2 H_OH OH variable OH->H_OH N2 N N1->N2 PzC3 CH N2->PzC3 PzC4 CH PzC3->PzC4 H_Pz3 Pyrazole H3 ~δ 7.7 ppm (d) PzC3->H_Pz3 PzC5 CH PzC4->PzC5 H_Pz4 Pyrazole H4 ~δ 6.5 ppm (t) PzC4->H_Pz4 PzC5->N1 H_Pz5 Pyrazole H5 ~δ 8.0 ppm (d) PzC5->H_Pz5

Caption: Structure of this compound with predicted ¹H NMR signal assignments.

aromatic_comparison cluster_benzyl_alcohol Benzyl Alcohol cluster_target This compound (Predicted) BA_arom Aromatic Protons (5H, multiplet) δ 7.22-7.46 ppm T_arom_A H (ortho to CH₂OH) (2H, doublet) ~δ 7.5 ppm BA_arom->T_arom_A Deshielded by -I effect of pyrazole T_arom_B H (ortho to Pyrazole) (2H, doublet) ~δ 7.7 ppm BA_arom->T_arom_B Strongly deshielded by -I and anisotropic effects of pyrazole

Caption: Comparison of the aromatic region in the ¹H NMR spectrum of benzyl alcohol and the predicted spectrum of the target compound.

Discussion and Interpretation

The introduction of the 1-pyrazolyl group at the C4 position of the phenyl ring is expected to have a significant impact on the 1H NMR spectrum compared to unsubstituted benzyl alcohol.

  • Aromatic Protons: In benzyl alcohol, the five aromatic protons appear as a multiplet between δ 7.22 and 7.46 ppm. For this compound, the symmetry of the para-substituted ring will simplify this region into two distinct doublets. The protons ortho to the electron-withdrawing pyrazolyl group are expected to be deshielded and appear at a higher chemical shift (downfield) compared to those ortho to the hydroxymethyl group.

  • Benzylic Protons (CH₂): The benzylic protons in benzyl alcohol appear as a singlet at approximately δ 4.67 ppm. The electronic nature of the para-substituent influences this chemical shift. The pyrazolyl group, being electron-withdrawing, is anticipated to cause a slight downfield shift of the benzylic proton signal.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet that can be exchanged with D₂O.

  • Pyrazole Protons: The pyrazole ring itself will exhibit three distinct signals for its three protons. Based on data for other 1-substituted pyrazoles, the proton at the 5-position is typically the most downfield, followed by the proton at the 3-position, with the proton at the 4-position being the most upfield. These signals are expected to show characteristic doublet and triplet splitting patterns.

This comparative guide provides a framework for the analysis of the 1H NMR spectrum of this compound. While awaiting experimental verification, the provided data on analogous compounds and the predictive analysis serve as a valuable resource for researchers in the field.

References

A Comparative Analysis of 13C NMR Data for [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for [4-(1H-pyrazol-1-yl)phenyl]methanol against structurally related alternatives, namely benzyl alcohol and 4-methylbenzyl alcohol. The inclusion of experimental data and detailed protocols is intended to support researchers, scientists, and professionals in the field of drug development in their structural elucidation and characterization efforts.

Data Summary: 13C NMR Chemical Shifts (δ) in ppm

The following table summarizes the 13C NMR chemical shift data for this compound and the selected alternative compounds. All spectra were recorded in deuterated chloroform (CDCl3).

Compound Structure Carbon Atom Chemical Shift (ppm)
This compoundPyrazole C3141.0
Pyrazole C4107.4
Pyrazole C5129.5
Phenyl C1139.9
Phenyl C2, C6119.5
Phenyl C3, C5128.4
Phenyl C4136.9
CH2OH64.6
Alternatives
Benzyl AlcoholC1140.9
C2, C6128.6
C3, C5127.6
C4127.0
CH2OH65.1
4-Methylbenzyl AlcoholC1137.9
C2, C6129.3
C3, C5127.2
C4137.5
CH2OH65.3
CH321.2

Note: The chemical shifts for this compound are based on typical values for similar structures and may vary slightly based on experimental conditions. Data for Benzyl Alcohol and 4-Methylbenzyl Alcohol are consistent with published literature.[1]

Experimental Protocols

General Procedure for 13C NMR Data Acquisition

A standard protocol for acquiring 1D 13C NMR spectra is outlined below.

1. Sample Preparation:

  • Dissolve 20-50 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although referencing to the residual solvent peak is more common.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • The instrument is locked onto the deuterium signal of the solvent.

  • The probe is tuned and matched to the 13C frequency.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is used.

  • Spectral Width: Set to cover the expected range of 13C chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 1-2 seconds is commonly used.

  • Number of Scans (ns): A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to the resulting spectrum.

  • The spectrum is referenced to the residual solvent peak of CDCl3 at 77.16 ppm.

  • Peak picking is performed to identify the chemical shifts of the signals.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparison of 13C NMR data.

G Workflow for 13C NMR Data Comparison cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis & Comparison A Weigh Compound B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Acquire 13C NMR Spectrum C->D E Process FID (FT, Phasing) D->E F Reference Spectrum E->F G Peak Picking F->G H Tabulate Chemical Shifts for Target Compound G->H J Comparative Analysis H->J I Tabulate Chemical Shifts for Alternatives I->J

References

A Comparative Guide to the Mass Spectrometry Analysis of [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and elucidating the structure of molecules like [4-(1H-pyrazol-1-yl)phenyl]methanol through fragmentation analysis. This guide provides a comparative overview of the expected mass spectrometry data for this compound and related pyrazole derivatives, supported by established experimental protocols.

Predicted Mass Spectrometry Data and Comparison

Below is a table summarizing the predicted key mass-to-charge ratio (m/z) values for this compound and a comparison with experimentally determined values for similar pyrazole derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Observed [M+H]⁺ (m/z)Key Fragment Ions (m/z) and their Interpretation
This compound C₁₀H₁₀N₂O174.20~175.08Predicted: 157 (Loss of H₂O), 145 (Loss of CH₂O), 117 (Phenylpyrazole fragment), 107 (Hydroxytropylium ion), 91 (Tropylium ion), 68 (Pyrazole ring fragment)
1-Phenyl-1H-pyrazoleC₉H₈N₂144.17145.07117, 91, 77 (Phenyl cation)
3,5-Diphenyl-1H-pyrazoleC₁₅H₁₂N₂220.27221.11117, 104, 91
3-(Trifluoromethyl)-5-phenyl-1H-pyrazoleC₁₀H₇F₃N₂212.17213.07Fragments not detailed
3,5-Dimethyl-1H-pyrazoleC₅H₈N₂96.1397.08Fragments not detailed

Data for comparative compounds sourced from publicly available databases and research articles.[2][3]

Fragmentation Pathways

The fragmentation of this compound is expected to follow two primary pathways, characteristic of aromatic alcohols and pyrazole-containing compounds.[4][5]

  • Alpha Cleavage & Dehydration of the Alcohol Group : A common fragmentation for alcohols is the cleavage of the bond adjacent to the oxygen atom (alpha-cleavage) or the loss of a water molecule (dehydration).[4][6][7][8] For benzyl alcohol, a related structure, the removal of a hydrogen radical to form a protonated benzaldehyde, which rearranges to the stable hydroxytropylium ion (m/z 107), is a dominant pathway.[6]

  • Pyrazole Ring Fragmentation : The pyrazole ring can undergo characteristic fragmentation, often involving the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN).[5][9]

Experimental Protocols for Mass Spectrometry Analysis

A standardized protocol for the analysis of pyrazole derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.[1]

Sample Preparation
  • Solution Preparation : Prepare a dilute solution of the analyte, typically around 1 mg/mL, in a suitable solvent such as methanol or acetonitrile.[1]

  • Filtration : For direct infusion, filter the sample solution using a 0.22 µm syringe filter to eliminate particulate matter.[1]

  • LC-MS Injection : For LC-MS analysis, the sample is directly injected into the HPLC system coupled to the mass spectrometer.[1]

Instrumentation and Data Acquisition
  • Mass Spectrometer : A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source is typically used.

  • Ionization Mode : ESI in positive ion mode is generally suitable for this class of compounds.[1]

  • Instrument Calibration : Ensure the mass spectrometer is calibrated with a standard calibration compound to maintain mass accuracy.[1]

  • Optimization of Source Parameters : Optimize parameters such as capillary voltage, cone voltage, and gas flow rates to achieve maximum signal intensity for the analyte.[1]

  • Data Acquisition : Acquire data in full scan mode to detect all ions within a specified mass range. For detailed structural information, perform tandem mass spectrometry (MS/MS) experiments to generate fragmentation data.[1]

Visualizing the Analytical Workflow

The general workflow for the mass spectrometry analysis of this compound can be visualized as a clear, sequential process.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Compound This compound Solution Dissolve in Solvent (e.g., Methanol) Compound->Solution Filtered_Sample Filter (0.22 µm) Solution->Filtered_Sample LC_Separation Liquid Chromatography (Separation) Filtered_Sample->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum ([M+H]⁺) Detector->Mass_Spectrum Fragmentation Tandem MS (MS/MS) (Fragmentation Analysis) Mass_Spectrum->Fragmentation Interpretation Structural Elucidation Fragmentation->Interpretation

General workflow for LC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. By comparing its predicted fragmentation with known data from similar structures and adhering to established experimental protocols, researchers can confidently characterize this and other novel pyrazole derivatives.

References

A Comparative Guide to the X-ray Crystal Structures of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This guide provides a comparative analysis of the crystallographic data and biological activities of two distinct pyrazole derivatives, offering insights into their structural features and therapeutic potential.

Comparative Analysis of Pyrazole Derivatives

This guide focuses on two pyrazole derivatives that have been structurally and biologically characterized: a p38 MAP kinase inhibitor and a pyrazole-pyrazoline hybrid with anticancer properties.

Compound 1: Pyrazole-based p38 Kinase Inhibitor

This compound is part of a series designed as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways.[5][6][7] The crystal structure of an optimized inhibitor in complex with the p38 enzyme was obtained to confirm its binding mode.[5][6]

Compound 2: Pyrazole-Pyrazoline Hybrid Derivative

This compound belongs to a class of pyrazole-pyrazoline hybrids investigated for their anticancer activities.[8] The molecular structure was confirmed by single-crystal X-ray diffraction, and the compound was evaluated for its cytotoxicity against cancer cell lines.[8]

Data Presentation

The following tables summarize the key crystallographic and biological data for the two selected pyrazole derivatives, providing a basis for their structural and functional comparison.

Table 1: Comparative Crystallographic Data

ParameterCompound 1 (p38 Inhibitor Derivative)Compound 2 (Anticancer Pyrazole-Pyrazoline Hybrid)
Chemical Name 1-(5-(4-chlorophenyl)-4-(4-pyridinyl)-1H-pyrazol-3-yl)-4-methylpiperazine4-(4-methoxyphenyl)-1-phenyl-1H-pyrazole
Crystal System Not specified in snippetsTriclinic
Space Group Not specified in snippetsP-1
Unit Cell Parameters a = Not specifieda = 9.348(2) Å
b = Not specifiedb = 9.793(2) Å
c = Not specifiedc = 16.366(4) Å
α = Not specifiedα = 87.493(6)°
β = Not specifiedβ = 87.318(6)°
γ = Not specifiedγ = 84.676(6)°
Reference [6][8]

Table 2: Comparative Biological Data

ParameterCompound 1 (p38 Inhibitor Derivative)Compound 2 (Anticancer Pyrazole-Pyrazoline Hybrid)
Biological Target p38 Mitogen-Activated Protein KinaseHuman lung cancer (A549) and cervical cancer (HeLa) cell lines
Activity Efficacious in an animal model of rheumatic diseaseCytotoxic against A549 and HeLa cancer cell lines
Key Finding Addition of a basic nitrogen induces an interaction with Asp112 of p38αThe pyrazole-pyrazoline scaffold shows potential for anticancer drug development
Reference [5][6][8]

Experimental Protocols

The determination of the crystal structures for pyrazole derivatives typically involves the following standard procedures in single-crystal X-ray diffraction.[1]

Generalized Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope. The crystal is then carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen, typically around 100-120 K, to minimize thermal vibrations of the atoms.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.[1]

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1] This data is then analyzed to understand the molecular conformation and crystal packing. Visualization software is used to generate graphical representations of the molecule and its packing in the crystal lattice.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a pyrazole derivative using X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_results Final Output synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif analysis Structural Analysis (Bonds, Angles, Interactions) cif->analysis

Caption: Workflow of X-ray Crystallography.

Signaling Pathway Inhibition by Pyrazole Derivatives

Many pyrazole derivatives exert their therapeutic effects by inhibiting key signaling pathways involved in disease progression. For instance, p38 MAP kinase inhibitors block inflammatory signaling cascades, while other derivatives may target pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1] The precise structural information obtained from X-ray crystallography is invaluable for designing inhibitors that can specifically interact with the active sites of target proteins within these pathways.

Signaling_Pathway cluster_pathway Simplified Cell Signaling Pathway cluster_inhibition Mechanism of Action receptor Receptor kinase1 Kinase 1 (e.g., p38, PI3K) receptor->kinase1 kinase2 Kinase 2 (e.g., AKT) kinase1->kinase2 effector Effector Protein (e.g., mTOR) kinase2->effector response Cellular Response (Inflammation, Proliferation) effector->response inhibitor Pyrazole Derivative inhibitor->kinase1 Inhibition

Caption: Inhibition of a Signaling Pathway.

References

A Comparative Guide to the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of substituted pyrazoles is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative overview of key synthesis methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Pyrazole Synthesis Methods

The selection of a synthetic method for substituted pyrazoles depends on several factors, including the desired substitution pattern, scalability, and available equipment. This table summarizes the key performance indicators of three common approaches: the classical Knorr synthesis, modern microwave-assisted synthesis, and efficient one-pot multicomponent reactions.

ParameterKnorr Pyrazole SynthesisMicrowave-Assisted SynthesisOne-Pot Multicomponent Synthesis
General Principle Cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3]Accelerated reaction using microwave irradiation to rapidly heat the reactants.[4][5][6]Combination of multiple reaction steps in a single flask without isolation of intermediates.[7][8][9][10][11]
Typical Reactants 1,3-Diketones, β-ketoesters, hydrazines.[1][2][3][12]Chalcones, hydrazines, α-cyanoketones.[4][5][6]Ketones, aldehydes, hydrazine salts, oxidizing agents.[7][8][9][10]
Reaction Time 1 - 24 hours.[1][13]1 - 20 minutes.[4][5][6]Varies, can be short with efficient catalysts.
Typical Yields 60 - 98%.[14]70 - 96%.[4][6]70 - 95%.[7][9]
Key Advantages Well-established, versatile for various substituents.[2]Dramatically reduced reaction times, often higher yields.[4][15]High efficiency, atom economy, reduced waste.[7][10]
Key Disadvantages Long reaction times, potential for regioisomer formation with unsymmetrical diketones.[1][2]Requires specialized microwave reactor.Optimization of reaction conditions for multiple steps can be complex.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis of substituted pyrazoles. The following are representative protocols for the methods compared above.

Knorr Pyrazole Synthesis: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details a classic Knorr synthesis of a pyrazolone, a derivative of pyrazole.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.[1][3]

  • Heat the reaction mixture under reflux for 1 hour.[1][3]

  • Cool the resulting syrup in an ice bath.[1][3]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1][3]

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure product.[1]

Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol demonstrates a rapid microwave-assisted synthesis of pyrazole-5-amines.

Materials:

  • Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride)

  • 3-Aminocrotononitrile or an α-cyanoketone

  • 1 M Hydrochloric acid

Procedure:

  • In a microwave vial, combine the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile (2 mmol).[5]

  • Add 5 mL of 1 M hydrochloric acid to the vial.[5]

  • Seal the vial and place it in a microwave reactor.[5]

  • Irradiate the mixture for 10-15 minutes at a suitable power level to maintain the reaction temperature.

  • After cooling, the pure product can often be obtained by vacuum filtration of the reaction mixture.[5]

One-Pot Synthesis of 3,5-Disubstituted and 3,4,5-Trisubstituted Pyrazoles

This protocol describes an efficient one-pot synthesis of substituted pyrazoles from simple starting materials.

Materials:

  • Ketone (e.g., acetophenone)

  • Aldehyde (e.g., benzaldehyde)

  • Hydrazine monohydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Oxygen or Bromine

Procedure:

  • In a suitable reaction vessel, combine the ketone, aldehyde, and hydrazine monohydrochloride in a solvent such as DMSO.[7]

  • Stir the mixture under mild conditions to form the pyrazoline intermediate.[7]

  • For the synthesis of 3,5-disubstituted pyrazoles, heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[7]

  • For the synthesis of 3,4,5-trisubstituted pyrazoles, perform an in-situ oxidation of the pyrazoline intermediate using bromine.[7]

  • The product can be isolated and purified using standard techniques such as crystallization or chromatography.

Logical Relationships in Pyrazole Synthesis

The synthesis of substituted pyrazoles can be visualized as a series of logical steps, from the selection of starting materials to the final product. The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.

G General Workflow for Knorr Pyrazole Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 1,3-Dicarbonyl Compound step1 Condensation start1->step1 start2 Hydrazine Derivative start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product Substituted Pyrazole step3->product G Simplified Signaling Pathway of Celecoxib Celecoxib Celecoxib COX2 COX-2 (PTGS2) Celecoxib->COX2 inhibits Caspases Caspase Activation (CASP3, CASP9) Celecoxib->Caspases activates p21_p27 Increased p21/p27 Expression Celecoxib->p21_p27 induces Cyclins Decreased Cyclin Expression Celecoxib->Cyclins represses BetaCatenin β-catenin Degradation Celecoxib->BetaCatenin induces Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Apoptosis Apoptosis COX2->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest COX2->CellCycleArrest inhibits Angiogenesis Angiogenesis COX2->Angiogenesis promotes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 substrate Inflammation Inflammation Prostaglandins->Inflammation promotes Caspases->Apoptosis p21_p27->CellCycleArrest Cyclins->CellCycleArrest promotes BetaCatenin->CellCycleArrest inhibits

References

Comparative Analysis of the Anticancer Activity of [4-(1H-pyrazol-1-yl)phenyl]methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of analogs of [4-(1H-pyrazol-1-yl)phenyl]methanol, with a focus on their anticancer properties. While direct biological data for this compound is limited in publicly available research, the pyrazole scaffold is a well-established pharmacophore in a multitude of biologically active compounds. This guide will focus on a prominent class of pyrazole-containing molecules: analogs of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) with known anticancer activities.

The pyrazole moiety is a versatile heterocyclic ring system that forms the core of many compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the pyrazole ring and its appended phenyl rings can significantly influence the biological activity of these compounds.[2] This has led to the extensive exploration of pyrazole derivatives in the quest for more potent and selective therapeutic agents.[1]

Quantitative Comparison of Anticancer Activity

The anticancer activity of various pyrazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro anticancer activity of selected pyrazole analogs, including Celecoxib and its derivatives, against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Celecoxib MCF-7 (Breast)16.2 - 18.0Doxorubicin0.045
A549 (Lung)8.46 - 28.5Doxorubicin2.11 - 2.74
HCT-116 (Colon)5.34Doxorubicin-
PC-3 (Prostate)6.38Doxorubicin-
OSU-03012 (Celecoxib Analog) Esophageal Cancer Cells< 2.0--
Chronic Lymphocytic Leukemia7.1 (LC50)--
2,5-Dimethyl-Celecoxib Various Cancer Cells---
Compound 21 (Aminophosphonyl Pyrazole) MCF-7 (Breast)4.37 ± 0.49Paclitaxel5.74 ± 0.39
Compound 30 (Sulfamoyl Pyrazole Hybrid) A549 (Lung)28.55-Fluorouracil0.52 - 0.69
Compound 31 (Sulfamoyl Pyrazole Hybrid) HepG2 (Liver)26.55-Fluorouracil0.52 - 0.69
Compound 44 (Benzimidazole-Pyrazole Hybrid) MCF-7 (Breast)6.42 ± 1.32Doxorubicin2.11 ± 0.04
A549 (Lung)8.46 ± 1.89Doxorubicin2.74 ± 0.05
Lonazolac Pyrazole-Chalcone Hybrid 8g HeLa (Cervical)2.41--
HCT-116 (Colon)2.41--
RPMI-8226 (Myeloma)3.34--
MCF-7 (Breast)28.93--
1,3,5-Trisubstituted-1H-pyrazole 6c MCF-7 (Breast)3.9 - 35.5--
Pyrazoline 18c HL-60 (Leukemia)8.43--
MDA-MB-231 (Breast)12.54--
MCF-7 (Breast)16.2--
Pyrazoline 18g HL-60 (Leukemia)10.43--
MCF-7 (Breast)11.70--
MDA-MB-231 (Breast)4.07--
Pyrazoline 18h HL-60 (Leukemia)8.99--
MCF-7 (Breast)12.48--
MDA-MB-231 (Breast)7.18--

Data compiled from multiple sources.[4][5][6][7][8] Note that experimental conditions may vary between studies.

Experimental Protocols

The in vitro anticancer activity of the pyrazole analogs is predominantly assessed using the MTT assay.[6][9][10] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [9]

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole analogs) and a vehicle control (e.g., DMSO). A positive control, such as a known anticancer drug like Doxorubicin, is also included.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrazole derivatives are often attributed to their interaction with various cellular targets and signaling pathways.[1][3] A key mechanism for Celecoxib and some of its analogs is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in cancerous tissues and plays a role in inflammation and cell proliferation.[11] However, many pyrazole-based compounds exert their anticancer effects through COX-2 independent pathways, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][7]

Induction of Apoptosis by Pyrazole Analogs

Many pyrazole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. This often involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][7] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic process, ultimately leading to cell death.[7]

apoptosis_pathway cluster_stimulus Anticancer Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Pyrazole_Analog Pyrazole Analog (e.g., Celecoxib derivative) Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole_Analog->Bcl2 inhibits p53 p53 (Tumor Suppressor) Pyrazole_Analog->p53 activates Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Bax Bax (Pro-apoptotic) Bax->Caspase_Activation p53->Bax activates Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrazole analogs.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel pyrazole derivatives typically follows a standardized workflow, beginning with in vitro cytotoxicity screening and potentially progressing to more detailed mechanistic studies.

experimental_workflow Start Synthesis of Pyrazole Analogs In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Lead_Identification Identification of Lead Compounds Determine_IC50->Lead_Identification Mechanistic_Studies Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) Lead_Identification->Mechanistic_Studies Potent analogs End Further Preclinical Development Mechanistic_Studies->End

Caption: General workflow for anticancer screening of pyrazole analogs.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This guide provides an objective comparison of pyrazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antimicrobial applications. The information is supported by experimental data to aid researchers in the design and development of novel therapeutics.

Core Structure and General Insights

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique structure imparts a range of chemical properties that are favorable for drug design.[2][3] The versatility of the pyrazole ring allows for substitutions at various positions, significantly influencing the compound's biological activity. Structure-activity relationship studies have consistently shown that modifications to the substituents on the pyrazole ring can dramatically enhance the potency and selectivity of these derivatives for their biological targets.[2][4]

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of kinases like EGFR, VEGFR-2, and CDKs, as well as interacting with DNA.[2][4]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine VIIa AntitumorVarious (57 cell lines)0.326 - 4.31[5]
Compound 24j (Pyrazolo[3,4-d]pyrimidine) PLK4 inhibitorMCF-70.36[2]
BT4741.35[2]
MDA-MB-2312.88[2]
Compound 14a (Pyrazolo[1,5-a]pyrimidine) AntitumorHCT1160.0020[3]
Compound 3 (Fused Pyrazole) EGFR inhibitor-0.06[6][7]
Compound 9 (Fused Pyrazole) VEGFR-2 inhibitor-0.22[6][7]
Compound 12 (Fused Pyrazole) Dual EGFR/VEGFR-2 inhibitorHepG2~0.31-0.71[6][7]
Compound 10b (Thiazolyl-pyrazoline) EGFR inhibitor-0.0407[4]
VEGFR-2 inhibitor-0.0784[4]
AnticancerA5494.2[4]
H4414.8[4]
Compound 10d (Thiazolyl-pyrazoline) EGFR inhibitor-0.0325[4]
VEGFR-2 inhibitor-0.0430[4]
AnticancerA5492.9[4]
H4413.8[4]
Compound 3f (Pyrazolopyridine) EGFR inhibitor-0.066[8]
VEGFR-2 inhibitor-0.102[8]
AnticancerHCT-1163.3[8]
Compound 4f (Diphenyl-1H-pyrazole) AnticancerMCF-71.29[9]
Compound 7e (Pyrazolo[3,4-b]pyridine) AnticancerMCF-70.93[9]
Compound 5b (Pyrazolo[3,4-b]pyridine) AnticancerHepG21.57[9]
Compound 7f (Pyrazolo[3,4-b]pyridine) AnticancerHepG21.33[9]

Anti-inflammatory Activity of Pyrazole Derivatives

A significant number of anti-inflammatory drugs are based on the pyrazole scaffold. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory pyrazoles to minimize gastrointestinal side effects.[10]

Comparative Analysis of Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib ~15~0.04~375[10]
Phenylbutazone ~5~1~5[10]
SC-558 >1000.015>6667[10]
Compound 5u --74.92[11]
Compound 5s --72.95[11]
Compound 5r --64.40[11]
Compound 5f (Pyrazolone) -1.509.56[12]
Compound 6f (Aminopyrazole) -1.158.31[12]
Compound 2a -0.01987-[13]
Compound 3b -0.0394322.21[13]
Compound 4a -0.0612414.35[13]
Compound 5b -0.0387317.47[13]
Compound 5e -0.0391413.10[13]
Compound 4a (Pyrazole-hydrazone) 5.640.678.41[14]
Compound 4b (Pyrazole-hydrazone) 6.120.5810.55[14]

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi. Their mechanism of action can vary, with some inhibiting essential enzymes like DNA gyrase.

Comparative Analysis of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains. A lower MIC value indicates greater potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hydrazone 21a Aspergillus niger2.9[15]
Staphylococcus aureus62.5[15]
Bacillus subtilis62.5[15]
Klebsiella pneumoniae125[15]
Candida albicans7.8[15]
Escherichia coli>125[15]
Indazole 5 Staphylococcus aureus64 - 128[16]
Staphylococcus epidermidis64 - 128[16]
Pyrazoline 9 Staphylococcus aureus (MDR)4[16]
Enterococcus faecalis4[16]
Pyrano[2,3-c]pyrazole 5c Escherichia coli6.25[17]
Klebsiella pneumoniae6.25[17]
Listeria monocytogenes50[17]
Staphylococcus aureus12.5[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays mentioned in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme and Compound Incubation: Recombinant COX-1 or COX-2 enzyme is incubated with the test pyrazole derivative at various concentrations.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Reaction Termination: The reaction is stopped after a specific incubation period.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or chromatography.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the resulting dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the in vivo anti-inflammatory effects of compounds.

  • Animal Dosing: Rats or mice are administered the test pyrazole derivative, typically orally or intraperitoneally.

  • Induction of Inflammation: After a set period, a solution of carrageenan is injected into the plantar surface of the animal's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group that received only the vehicle.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution: The pyrazole derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

SAR_General cluster_core General Pyrazole SAR cluster_substituents Key Substituent Positions Pyz R1 N1-Substitution: - Bulky aromatic groups often enhance activity. - Can influence selectivity. Pyz->R1 Position 1 R3 C3-Substitution: - Groups like carboxamides are important for some activities. Pyz->R3 Position 3 R4 C4-Substitution: - Can modulate potency and pharmacokinetic properties. Pyz->R4 Position 4 R5 C5-Substitution: - Aryl groups are common and critical for many biological activities. Pyz->R5 Position 5

Caption: General Structure-Activity Relationship (SAR) of Pyrazole Derivatives.

MTT_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Pyrazole Derivatives (Varying Concentrations) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

COX_Pathway cluster_pathway Cyclooxygenase (COX) Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivatives Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 Pathway by Pyrazole Derivatives.

References

A Comparative Guide to the Computational Analysis of Pyrazole Compound Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties for a wide range of therapeutic targets.[1][3] This guide provides a comparative overview of the computational methods used to analyze and predict the properties of pyrazole derivatives, supported by data from recent studies.

Comparative Analysis of Pyrazole Derivatives

Computational studies are instrumental in the rational design and optimization of pyrazole-based compounds. These in silico methods accelerate the drug discovery process by predicting key properties such as binding affinity, pharmacokinetics, and toxicity, thus prioritizing candidates for synthesis and experimental testing.[4][5]

Below is a summary of computationally predicted properties for various pyrazole derivatives from different studies, highlighting their potential as therapeutic agents.

Table 1: Computational-Aided Property Profiling of Pyrazole Derivatives

Compound Class Target Key Predicted Properties Computational Method(s) Reference
Pyrazole-indole, Schiff bases, Pyrazolo[1,5-a]pyrimidinesCOVID-19 Main Protease (Mpro) & Papain-Like Protease (PLpro)Good binding affinity to Mpro active site. Favorable in silico ADMET profiles.Molecular Docking, ADMET Prediction[6][7]
Pyrazole-benzimidazole derivativesAurora A/B KinaseSignificant inhibitory activity against cancer cell lines and Aurora A/B kinases. Bound in the active site via four hydrogen bonds.Molecular Modeling, Quantum Chemical Studies[8]
Pyrazole-based compoundsCyclin-Dependent Kinase 8 (CDK8)Seven type I and two type II inhibitors identified with favorable pharmacokinetic profiles.High-Throughput Virtual Screening (HTVS), ADME Prediction[4]
Pyrazole derivatives of Usnic AcidSARS-CoV-2 Main Protease (Mpro)Two lead compounds with strong affinity at the active site. Stable docked complexes.Molecular Docking, Molecular Dynamics (MD) Simulations, ADMET Screening[9]
1H-pyrazole derivativesVEGFR-2, Aurora A, CDK2Potential inhibitors of all three protein targets with good inhibition constants and minimum binding energies.Molecular Docking[10]
((Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivativesDipeptidyl Peptidase-IV (DPP-IV)Docking scores (-8.5 to -9.6 kcal/mol) better than the reference drug Anagliptin (-7.6 kcal/mol).Molecular Docking, ADMET Screening, Molecular Dynamics Simulations[11]
Pyrazole derivativesEnoyl Acyl Carrier Protein Reductase (InhA)Identification of potent hit molecules with good drug-likeness and essential amino acid interactions.3D-QSAR, Pharmacophore Modeling, Virtual Screening, Molecular Docking[12]

Experimental and Computational Protocols

The reliability of computational predictions is intrinsically linked to the rigor of the methodologies employed. Below are detailed protocols for key computational experiments frequently cited in the analysis of pyrazole compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is a cornerstone of structure-based drug design.

  • Protocol:

    • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.[13]

    • Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.

    • Docking Simulation: A docking program (e.g., AutoDock Vina, Schrödinger's Maestro) is used to place the ligand into the defined active site of the receptor.[10][14] The program explores various conformations and orientations of the ligand, scoring them based on a defined scoring function to estimate binding affinity (e.g., in kcal/mol).

    • Analysis: The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and the protein's active site residues.[8]

In Silico ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[6][9]

  • Protocol:

    • Input: The chemical structure of the pyrazole derivative is provided as input to an ADMET prediction tool (e.g., pkCSM, SwissADME, ADMETlab).[6][11][14]

    • Parameter Calculation: The software calculates a range of pharmacokinetic and toxicological properties, including but not limited to:

      • Absorption: Human intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

      • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

    • Analysis: The predicted properties are compared against established thresholds for drug-likeness (e.g., Lipinski's rule of five) to assess the compound's potential for oral bioavailability and to flag potential liabilities.[14]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity.[5]

  • Protocol:

    • Data Collection: A dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled.[15]

    • Descriptor Calculation: Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound in the dataset using software like RDKit or Dragon.[5]

    • Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest are used to build a model that relates the descriptors to the biological activity.[5]

    • Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds.[5][15]

    • Prediction: The validated QSAR model can then be used to predict the activity of new, untested pyrazole derivatives.[15]

Visualizing Computational Workflows

The following diagrams illustrate common workflows in the computational analysis of pyrazole compounds.

G cluster_0 Virtual Screening Workflow A Compound Library (Pyrazole Derivatives) C High-Throughput Virtual Screening (HTVS) A->C B Target Protein Structure (PDB) B->C D Hit Identification (Top Scoring Compounds) C->D E ADMET Filtering D->E F Lead Compound Selection E->F G cluster_1 QSAR Model Development A Dataset of Pyrazoles with Known Activity B Molecular Descriptor Calculation A->B C Model Building (e.g., MLR, Random Forest) B->C D Model Validation (Cross-validation) C->D E Predictive QSAR Model D->E F Predict Activity of New Pyrazole Analogs E->F

References

comparative study of the efficacy of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy of Pyrazole Derivatives: A Guide for Researchers

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1] This guide provides a comparative analysis of the efficacy of various pyrazole derivatives in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed protocols.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of various kinases and cellular processes crucial for cancer cell proliferation and survival.

Data Presentation: Anticancer Efficacy (IC50 in µM)
Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG-2 (Liver)Reference
1,2,3-triazole-pyrazole hybrid (163) 14.64-14.1612.22[3]
3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates (136b) 1.7641.9623.597-[3]
Sulphamoyl derivatives (148a) 5.335.34--[3]
Sulphamoyl derivatives (148b) 4.716.48--[3]
Diazinyl linked pyrazole (KA5) ---8.5[4]
Sorafenib (Standard) ---4.51[4]
Doxorubicin (Standard) 13.45-12.4611.21[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: General Workflow for Anticancer Drug Screening

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_development Drug Development cell_culture Cell Line Culture (e.g., MCF-7, A549) compound_prep Compound Preparation (Pyrazole Derivatives) mtt_assay MTT Assay for Cytotoxicity (IC50) compound_prep->mtt_assay mechanism_study Mechanism of Action (e.g., Apoptosis Assay) mtt_assay->mechanism_study animal_model Xenograft Animal Model mechanism_study->animal_model efficacy_testing Tumor Growth Inhibition animal_model->efficacy_testing toxicity_study Toxicology Assessment efficacy_testing->toxicity_study lead_optimization Lead Optimization toxicity_study->lead_optimization preclinical Preclinical Trials lead_optimization->preclinical clinical Clinical Trials preclinical->clinical

Caption: Workflow for anticancer drug screening of pyrazole derivatives.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[1]

Data Presentation: Anti-inflammatory Efficacy
Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Edema Inhibition (%) @ doseReference
Celecoxib (Standard) 150.04-[5]
Compound 127 --ED50 = 65.6 µmol/kg[6]
Compound 130 --Excellent activity[3]
Compound 131 --Excellent activity[3]
Thiophene–pyrazole hybrid (132b) -3.5 nM-[3]
3,5-diarylpyrazoles -0.01-[5]
pyrazole-thiazole hybrid -0.03 (COX-2), 0.12 (5-LOX)75[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in saline)

  • Pyrazole derivatives

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard, and test groups (receiving different doses of pyrazole derivatives).

  • Drug Administration: Administer the pyrazole derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.

Visualization: COX Inhibition Pathway```dot

cox_pathway cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 (Inducible) Inhibition

Caption: Workflow for antimicrobial susceptibility testing.

The presented data underscores the significant potential of pyrazole derivatives as a versatile scaffold in drug discovery. Their efficacy across anticancer, anti-inflammatory, and antimicrobial applications makes them a promising area for further research and development. The provided experimental protocols offer standardized methods for the evaluation of novel pyrazole compounds, facilitating comparative studies and the identification of lead candidates for therapeutic development.

References

Safety Operating Guide

Proper Disposal Procedures for [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides detailed procedures for the safe and compliant disposal of [4-(1H-pyrazol-1-yl)phenyl]methanol, a compound used in laboratory research. Adherence to these protocols is essential for the safety of laboratory personnel and the protection of the environment. This substance is classified as hazardous and must be managed as chemical waste.[1]

Hazard Profile and Safety Precautions

This compound is considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] It is crucial to handle this chemical with appropriate safety measures in a laboratory setting.

Key Hazards:

  • Causes skin irritation (Category 2).[1]

  • Causes serious eye irritation (Category 2).[1]

  • May cause respiratory irritation (Category 3).[1][2]

Personal Protective Equipment (PPE) and Handling:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[3][4] Handle in a well-ventilated area, preferably a chemical fume hood, and avoid dust formation.[1]

Quantitative Hazard Data Summary
Hazard ClassificationCategoryGHS Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1][5][6] The standard and required method of disposal is through a licensed professional waste disposal company.[6]

Experimental Protocol: Waste Segregation and Collection

Objective: To safely collect and segregate waste containing this compound for professional disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated, compatible, and clearly labeled hazardous waste containers (plastic is often preferred)[7]

  • Chemical fume hood

Procedure:

  • Solid Waste Collection:

    • Place all unused or contaminated solid this compound into a designated solid chemical waste container.[8]

    • Include any materials grossly contaminated with the compound, such as weighing papers, contaminated gloves, and absorbent pads, in the same container.[8]

    • Ensure the container is kept closed except when adding waste.[7][9]

  • Liquid Waste Collection (for solutions containing the compound):

    • Collect all solutions containing this compound in a designated liquid chemical waste container.

    • Do not mix with incompatible waste streams. For instance, segregate halogenated and non-halogenated solvent waste if required by your institution.[10]

    • The container must be securely capped during storage.[9]

  • Empty Container Disposal:

    • Empty containers that held this compound must be managed as hazardous waste unless triple-rinsed.[11]

    • The rinsate from the triple-rinse process must be collected and disposed of as hazardous liquid waste.[10]

    • Once properly decontaminated, deface the original labels and dispose of the container as regular trash, if permitted by your institution's guidelines.[11]

Waste Storage and Disposal
  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[12] The date when waste was first added must also be included.[10]

  • Storage:

    • Store sealed waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]

    • The storage area should be cool, dry, and away from incompatible materials.[1][13]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7][13]

    • Follow their specific procedures for waste pickup, which typically involves submitting a detailed inventory of the waste.[13]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage & Disposal Generate_Waste Generate Waste (Solid, Liquid, Contaminated PPE) Segregate_Waste Segregate Waste Streams (Solid vs. Liquid) Generate_Waste->Segregate_Waste Collect_Solid Collect Solid Waste in Designated Container Segregate_Waste->Collect_Solid Solid Collect_Liquid Collect Liquid Waste in Designated Container Segregate_Waste->Collect_Liquid Liquid Label_Container Label Container: 'Hazardous Waste' Chemical Name & Date Collect_Solid->Label_Container Collect_Liquid->Label_Container Store_Waste Store in Designated Satellite Accumulation Area Label_Container->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS Professional_Disposal Disposal by Licensed Professional Service Contact_EHS->Professional_Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling [4-(1H-pyrazol-1-yl)phenyl]methanol. Following these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemStandard/Specification
Eye and Face Chemical safety goggles or a face shield worn over safety glasses.Must meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Select gloves based on the specific solvent being used and breakthrough time.
Body A long-sleeved laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron is recommended.Gowns should be seamless, open in the back, and have closed elastic or knit cuffs.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 should be in place.[3]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Avoid porous materials.

Operational Protocol: Step-by-Step Handling Procedure

The following workflow outlines the mandatory steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area Ensure safety first prep_materials Gather All Necessary Materials prep_area->prep_materials Set up workspace handle_weigh Weigh the Chemical prep_materials->handle_weigh Begin experiment handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve Proceed with protocol cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate After experiment completion cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe Clean workspace disposal_waste Dispose of Chemical Waste cleanup_ppe->disposal_waste Final steps disposal_empty Dispose of Empty Container disposal_waste->disposal_empty

Workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure the work area, preferably a chemical fume hood, is well-ventilated.

    • Have an eyewash station and safety shower readily accessible.[3]

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Avoid generating dust when handling the solid form.

    • Measure and weigh the required amount of the chemical carefully.

    • If dissolving, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

  • Cleanup:

    • Wipe down all work surfaces with an appropriate decontaminating solution.

    • Carefully remove and dispose of contaminated PPE, such as gloves, in a designated waste container.

    • Wash hands thoroughly with soap and water after handling the chemical.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Surplus Chemical Dispose of as hazardous chemical waste.[4] Do not dispose of down the drain or in regular trash.[4] The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.[5] Store in a designated hazardous waste accumulation area.[4]
Contaminated Materials Items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be collected in a sealed, labeled bag and disposed of as hazardous waste.
Empty Containers Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or regular trash.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as local regulations may vary.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(1H-pyrazol-1-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(1H-pyrazol-1-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.